molecular formula C27H22O18 B190828 Corilagin (Standard) CAS No. 23094-69-1

Corilagin (Standard)

Cat. No.: B190828
CAS No.: 23094-69-1
M. Wt: 634.5 g/mol
InChI Key: TUSDEZXZIZRFGC-UHFFFAOYSA-N
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Description

(6,7,8,11,12,13,22,23-Octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate has been reported in Geranium carolinianum, Phyllanthus urinaria, and other organisms with data available.

Properties

IUPAC Name

(6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl) 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSDEZXZIZRFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865084
Record name Corilagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23094-69-1
Record name Corilagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23094-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corilagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Corilagin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, a prominent member of the ellagitannin family, is a naturally occurring polyphenol found in various medicinal plants.[1] Possessing a broad spectrum of biological activities, Corilagin has garnered significant attention for its therapeutic potential.[1] Its pharmacological effects are multifaceted, encompassing anti-inflammatory, anti-cancer, antioxidant, and antiviral properties.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse actions of Corilagin, with a focus on its impact on key cellular signaling pathways. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Core Mechanisms of Action

Corilagin exerts its biological effects through the modulation of a complex network of intracellular signaling pathways. The primary mechanisms can be broadly categorized as anti-inflammatory, anti-cancer, antioxidant, and antiviral.

Anti-inflammatory Effects

Corilagin demonstrates potent anti-inflammatory activity by targeting key mediators of the inflammatory response.[4][5] A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4][6] Corilagin prevents the degradation of the inhibitor of κBα (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[1] This, in turn, suppresses the expression of pro-inflammatory cytokines and mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4]

Furthermore, Corilagin modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also critically involved in inflammation.[5][7] It has been shown to decrease the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[8] Additionally, Corilagin can promote the production of the anti-inflammatory factor Heme Oxygenase-1 (HO-1).[4] The anti-inflammatory properties of corilagin are also attributed to its ability to restrain the activation of the NLRP3 inflammasome and subsequent pyroptosis by targeting the ROS/TXNIP/NLRP3 pathway.[9]

Anti-cancer Activity

Corilagin exhibits significant anti-tumor activity against a range of cancer cell types through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][10]

1. Induction of Apoptosis: Corilagin triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] It modulates the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio, which promotes the release of cytochrome c from the mitochondria.[1][13] This activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[12][13] Corilagin also upregulates the expression of Fas and FasL, activating caspase-8 and the extrinsic apoptotic pathway.[1][11] The generation of intracellular reactive oxygen species (ROS) is also implicated in Corilagin-induced apoptosis and autophagy in breast cancer cells.[2]

2. Cell Cycle Arrest: Corilagin can induce cell cycle arrest at different phases depending on the cancer cell type. For instance, it has been shown to cause G2/M phase arrest in some cancer cells and S phase arrest in others.[1][13] This is often associated with the modulation of cell cycle regulatory proteins.

3. Inhibition of Metastasis: Corilagin has been found to suppress the invasion and migration of cancer cells.[10] This is partly achieved through the inhibition of signaling pathways that promote cell motility and invasion, such as the TGF-β signaling pathway.[14]

4. Modulation of Key Signaling Pathways in Cancer:

  • PI3K/Akt Pathway: Corilagin can downregulate the phosphorylation of Akt, a key survival kinase, thereby promoting apoptosis.[1][13]

  • Notch Signaling Pathway: In cholangiocarcinoma, Corilagin has been shown to suppress tumor progression by inhibiting the Notch signaling pathway.[1][15] It downregulates the expression of Notch1 and its downstream target, mTOR.[1][15]

  • TGF-β Signaling Pathway: Corilagin can block the activation of both the canonical Smad and non-canonical ERK/Akt pathways downstream of TGF-β, thereby inhibiting cancer cell growth.[1][14]

Antioxidant Properties

Corilagin possesses potent antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage.[16] It can directly scavenge free radicals and also enhance the expression of endogenous antioxidant enzymes.[16] One of the key mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .[16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[16]

Antiviral Activity

Corilagin has demonstrated antiviral activity against a variety of viruses, including the Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), and SARS-CoV-2.[3][17] Its antiviral mechanisms are diverse and can involve:

  • Inhibition of viral entry: Corilagin has been shown to block the binding of the SARS-CoV-2 spike protein's receptor-binding domain (RBD) to the human ACE2 receptor, thereby preventing viral entry into host cells.[3][17]

  • Inhibition of viral enzymes: It can inhibit key viral enzymes necessary for replication, such as the NS3 protease of HCV.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of Corilagin.

Cell Line Assay IC50 Value Reference
A549 (Lung Cancer)Cytotoxicity28.8 ± 1.2 µM[10]
MCF-7 (Breast Cancer)Cytotoxicity33.18 µg/mL[18]
HL-60 (Leukemia)Cytotoxicity25.81 µg/mL[18]
Vero (EV71 infection)Antiviral5.6 µg/mL[19]
Vero (CA16 infection)Antiviral32.33 µg/mL[19]
Squalene epoxidaseEnzyme Inhibition4.0 µM[20]

Table 1: IC50 Values of Corilagin in Various Assays.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by Corilagin.

Corilagin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Corilagin Corilagin IKK IKK Corilagin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 Inhibits p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) p65_p50_nucleus->Gene_Expression Activates Nucleus Nucleus

Corilagin's inhibition of the NF-κB signaling pathway.

Corilagin_Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Corilagin Corilagin FasL_Fas FasL / Fas Corilagin->FasL_Fas Upregulates Bcl2 Bcl-2 Corilagin->Bcl2 Downregulates Bax Bax Corilagin->Bax Upregulates Caspase8 Caspase-8 FasL_Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Corilagin's induction of apoptosis via extrinsic and intrinsic pathways.

Corilagin_PI3K_Akt_Pathway Corilagin Corilagin PI3K PI3K Corilagin->PI3K Inhibits Akt Akt (p-Akt) PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Apoptosis_Node Apoptosis Akt->Apoptosis_Node Inhibits Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Corilagin's inhibitory effect on the PI3K/Akt signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of Corilagin's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • Corilagin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Treat the cells with various concentrations of Corilagin and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at 37°C for another 4 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest cells (both floating and adherent) after treatment with Corilagin.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect specific proteins in a sample and assess their expression levels.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p65, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the expression levels of specific genes.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for TNF-α, IL-6, Bcl-2, Bax)

  • Real-time PCR system

Procedure:

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, qPCR master mix, and gene-specific primers.

  • Run the qPCR reaction in a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Conclusion

Corilagin is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/Akt, Notch, and TGF-β, underlies its potent anti-inflammatory, anti-cancer, antioxidant, and antiviral effects. The in-depth understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, provides a solid foundation for the further development of Corilagin as a therapeutic agent for a variety of diseases. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to explore the full potential of this remarkable natural product.

References

Corilagin: An In-depth Technical Guide to its In Vitro Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants.[1] Belonging to the polyphenol group, it is a major bioactive compound in plants such as Phyllanthus species.[1][2] Corilagin has garnered significant attention within the scientific community for its broad spectrum of biological and therapeutic activities, including antioxidant, anti-inflammatory, hepatoprotective, and antitumor actions.[1] This technical guide provides a comprehensive overview of the in vitro biological activities of corilagin, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and antiviral properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the core signaling pathways are presented to support further research and drug development efforts.

Anti-Cancer Activity

Corilagin has demonstrated significant inhibitory effects on the growth of a wide range of cancer cells in vitro. Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of various signaling pathways.[1][3]

Quantitative Data: Anti-Cancer Effects of Corilagin
Cancer TypeCell LineIC50 Value (µM)Observed EffectsReference(s)
Lung CancerA54928.8 ± 1.2Growth inhibition, morphological changes in the nucleus.[4]
Hepatocellular CarcinomaSMMC-772138.12 ± 1.2Inhibition of proliferation.[5]
Hepatocellular CarcinomaBel-740239.7 ± 1.4Inhibition of proliferation.[5]
Hepatocellular CarcinomaMHCC97-H37.05 ± 0.9Inhibition of proliferation.[5]
Ovarian CancerA2780~20-100 (dose-dependent)Inhibition of proliferation, induction of apoptosis.[6]
Gastric CancerN/AN/AInduction of apoptosis, autophagy, and ROS generation.[7]
Breast CancerMDA-MB-231, MCF-7N/AInduction of ROS-mediated apoptosis and autophagy.[4]
CholangiocarcinomaQBC939, MZ-Cha-1N/AInhibition of proliferation, migration, and invasion; induction of apoptosis.[8]
Oral Squamous CarcinomaCAL-27Dose-dependentInhibition of proliferation, induction of apoptosis.[9]
Signaling Pathways in Anti-Cancer Activity

Corilagin's anti-cancer effects are mediated through the modulation of several key signaling pathways.

  • Apoptosis Induction: Corilagin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] It downregulates the expression of anti-apoptotic proteins like Bcl-2 and survivin, while upregulating pro-apoptotic proteins such as Bax.[5][9] This leads to the activation of caspases, including caspase-3, -8, and -9, and subsequent cleavage of PARP.[5][7] In some cancer cell lines, corilagin-induced apoptosis is dependent on the generation of reactive oxygen species (ROS).[1][4]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Corilagin Corilagin Fas_FasL Fas/FasL Corilagin->Fas_FasL Bcl2 Bcl-2 Corilagin->Bcl2 Bax Bax Corilagin->Bax Caspase8 Caspase-8 Fas_FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Corilagin-induced apoptosis pathways.

  • TGF-β Signaling: Corilagin has been shown to inhibit the growth of ovarian cancer cells by blocking the Transforming Growth Factor-beta (TGF-β) signaling pathways.[10] It can inhibit the secretion of TGF-β and block the activation of both the canonical Smad and non-canonical ERK/Akt pathways.[10]

  • Notch Signaling: In cholangiocarcinoma, corilagin suppresses tumor progression by inhibiting the Notch signaling pathway.[8][11] It downregulates the expression of Notch1 and its downstream target, the mammalian target of rapamycin (mTOR).[1]

Corilagin Corilagin Notch1 Notch1 Corilagin->Notch1 NICD NICD Notch1->NICD CSL CSL NICD->CSL PI3K_Akt PI3K/Akt CSL->PI3K_Akt mTOR mTOR PI3K_Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Corilagin's inhibition of the Notch signaling pathway.

  • PI3K/Akt/mTOR Pathway: Corilagin has been observed to downregulate the expression of p-Akt in hepatocellular carcinoma cells.[3] In some cancers, it modulates the PTEN/Akt/mTOR pathway.[12]

Anti-inflammatory Activity

Corilagin exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and mediators.

Quantitative Data: Anti-inflammatory Effects of Corilagin
Cell LineStimulantCorilagin Concentration (µM)Inhibition (%)Target MoleculeReference(s)
RAW 264.7LPS7548.09IL-6[13]
RAW 264.7LPS7542.37TNF-α[13]
RAW 264.7LPS7565.69NO[13]
RAW 264.7LPS7526.47IL-1β[13]
RAW 264.7LPS7546.88PGE-2[13]
RAW 264.7LPS7556.22iNOS[13]
RAW 264.7LPS7559.99COX-2[13]
Signaling Pathways in Anti-inflammatory Activity
  • NF-κB Pathway: Corilagin significantly reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by blocking the nuclear translocation of NF-κB in LPS-stimulated macrophages.[14][15]

  • TLR4 Signaling: In models of sepsis, corilagin has been shown to down-regulate TLR4 signaling molecules, including MyD88, TRIF, and TRAF6, thereby ameliorating the inflammatory response.[16]

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Corilagin Corilagin Corilagin->TLR4 Corilagin->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines

Caption: Corilagin's inhibition of the TLR4/NF-κB signaling pathway.

Antioxidant Activity

Corilagin is a potent antioxidant, demonstrating significant radical scavenging activity.[13]

Quantitative Data: Antioxidant Effects of Corilagin
AssayIC50 ValueComparisonReference(s)
H₂O₂ Scavenging76.85 µg/ml-[13]
*OH Scavenging26.68 µg/ml-[13]
NO Scavenging66.64 µg/ml-[13]
DPPH• Scavenging8 times lower than Trolox-[17]

Antiviral Activity

Corilagin has demonstrated in vitro antiviral activity against a range of viruses.

Quantitative Data: Antiviral Effects of Corilagin
VirusCell LineIC50 Value (µg/mL)Mechanism of ActionReference(s)
Human Enterovirus 71 (EV71)Vero5.6Reduction of cytotoxicity.[18]
Coxsackievirus A16 (CA16)Vero32.33Reduction of cytotoxicity.[18]
SARS-CoV-2HEK293 (hACE2 overexpressing)Dose-dependentBlocks spike-RBD binding to hACE2.[19][20]
Human Cytomegalovirus (HCMV)HFF, THP-1-Activates the cGAS-STING signaling pathway.[21]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.[22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight.[7]

  • Treatment: Treat the cells with varying concentrations of corilagin for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the supernatant and add 150 µl of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Treat cells with corilagin at the desired concentrations and for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Start Seed Cells Treat Treat with Corilagin Start->Treat Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Apoptosis Analyze->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse corilagin-treated and control cells in RIPA buffer to extract total protein.[23]

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.[23]

  • SDS-PAGE: Separate the protein samples (e.g., 50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

  • Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The in vitro studies summarized in this guide highlight the significant therapeutic potential of corilagin across a range of diseases. Its ability to modulate key signaling pathways involved in cancer progression, inflammation, and viral infection underscores its promise as a lead compound for drug development. The provided data and protocols offer a solid foundation for researchers to further explore the mechanisms of action and potential applications of this versatile natural product. Further in vivo studies and clinical trials are warranted to translate these promising in vitro findings into effective therapeutic strategies.

References

Corilagin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Corilagin, a promising natural compound with diverse pharmacological activities. This document outlines its chemical properties, key signaling pathways, and detailed experimental protocols for its investigation.

Core Properties of Corilagin

Corilagin is an ellagitannin, a type of hydrolyzable tannin, that has been isolated from various medicinal plants. It has garnered significant interest for its therapeutic potential, particularly in anti-cancer research.

PropertyValueSource(s)
CAS Number 23094-69-1[1][2][3][4]
Molecular Formula C27H22O18[1][2][3]
Molecular Weight 634.45 g/mol [2][4][5]

Note: Some sources may report slight variations in the molecular weight and formula.

Key Signaling Pathways Modulated by Corilagin

Corilagin has been shown to modulate a variety of signaling pathways, contributing to its anti-tumor, anti-inflammatory, and antioxidant effects. Its mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of inflammatory responses.

Anti-Cancer Signaling Pathways

Corilagin's anti-cancer activity is attributed to its influence on several critical signaling cascades:

  • NF-κB Pathway: Corilagin can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. It has been shown to suppress the degradation of IκBα, which in turn blocks the nuclear translocation of NF-κB.

  • Notch-mTOR Pathway: In cholangiocarcinoma, Corilagin has been found to downregulate the expression of Notch1 and the mammalian target of rapamycin (mTOR), thereby inhibiting cancer cell growth.

  • TGF-β Signaling: Corilagin can block both the canonical Smad and non-canonical ERK/AKT pathways associated with Transforming Growth Factor-beta (TGF-β), which is often implicated in tumor progression and metastasis.

  • PI3K/AKT Pathway: Research indicates that Corilagin's effects on apoptosis in some cancer cells are mediated through the PI3K/AKT pathway.

  • MAPK Pathway: Corilagin has been observed to affect the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis.

Apoptosis Induction

Corilagin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of Fas and FasL, leading to the activation of caspase-8. Furthermore, it can alter the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, and activate caspase-3 and caspase-9.

Corilagin_Apoptosis_Pathway Corilagin Corilagin Extrinsic Extrinsic Pathway Corilagin->Extrinsic Intrinsic Intrinsic Pathway Corilagin->Intrinsic Bax Bax Corilagin->Bax Bcl2 Bcl-2 Corilagin->Bcl2 Fas_FasL Fas/FasL Extrinsic->Fas_FasL Mitochondria Mitochondria Intrinsic->Mitochondria Caspase8 Caspase-8 Fas_FasL->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Corilagin-induced apoptosis signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Corilagin.

Cell Viability Assays

1. MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of Corilagin (e.g., 0, 10, 20, 30 µM) for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

2. LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • LDH Measurement: After treatment, collect the cell culture supernatant. Determine the LDH activity in the supernatant using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

Apoptosis Assays

1. Annexin V-FITC/PI Double Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Culture and treat cells with Corilagin as described above.

  • Cell Harvesting: After 24 hours, harvest the cells by trypsinization.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

2. Hoechst 33342 Staining

This method is used to visualize nuclear morphology changes associated with apoptosis.

  • Cell Culture and Treatment: Seed cells in 12-well plates and treat with Corilagin for 24 hours.

  • Fixation and Staining: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes. Wash again with PBS and stain with 10 µg/mL Hoechst 33342 for 15 minutes at 37°C.

  • Microscopy: Observe the morphological changes in the nuclei using a fluorescence microscope.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: After Corilagin treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on an 8-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., caspases, PARP, LC3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with Corilagin lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to PVDF sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection end Analysis of Protein Expression detection->end

A typical workflow for Western Blot analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of Corilagin.

  • Sample Preparation: Extract Corilagin from plant material or prepare standard solutions in a suitable solvent like methanol.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.05% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 280 nm.

  • Analysis: Inject the sample into the HPLC system and analyze the resulting chromatogram to determine the purity and concentration of Corilagin.

This technical guide provides a foundational understanding of Corilagin for research and development purposes. The provided protocols and pathway information are intended to facilitate further investigation into the therapeutic potential of this versatile natural compound.

References

Corilagin: A Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the therapeutic potential of corilagin, a bioactive ellagitannin found in various medicinal plants. Corilagin has garnered significant attention for its broad-spectrum pharmacological activities, including anticancer, anti-inflammatory, hepatoprotective, and antiviral effects. This document summarizes the quantitative data from preclinical studies, details key experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development.

Therapeutic Activities: Quantitative Data

Corilagin has demonstrated potent biological activity across a range of therapeutic areas. The following tables summarize the quantitative findings from various in vitro and in vivo studies.

Anticancer Activity

Corilagin exhibits cytotoxic effects against numerous cancer cell lines by inducing cell cycle arrest and apoptosis.[1] The half-maximal inhibitory concentration (IC50) values for corilagin in different cancer cell lines are presented in Table 1.

Cell LineCancer TypeIC50 (µM)Reference
SKOv3ipOvarian Cancer< 30[2]
HeyOvarian Cancer< 30[2]
A549Lung Cancer28.8 ± 1.2[3]

Table 1: In Vitro Anticancer Effects of Corilagin on Various Cancer Cell Lines.

Anti-inflammatory Activity

Corilagin demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[4][5] Table 2 details the inhibitory effects of corilagin on key inflammatory markers in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.

Inflammatory MarkerConcentration (µM)Inhibition (%)Reference
IL-67548.09[4]
TNF-α7542.37[4]
NO7565.69[4]
IL-1β7526.47[4]
PGE-27546.88[4]
iNOS7556.22[4]
COX-27559.99[4]

Table 2: Anti-inflammatory Effects of Corilagin in LPS-Induced RAW 264.7 Cells.

Hepatoprotective Activity

In vivo studies have confirmed corilagin's ability to protect the liver from toxic insults, such as acetaminophen (APAP) overdose.[6][7] The protective effects are evidenced by the reduction in serum liver enzyme levels, as shown in Table 3.

Treatment GroupSerum ALT (U/L)Serum AST (U/L)Reference
APAP (300 mg/kg)Significantly ElevatedSignificantly Elevated[6][7]
APAP + Corilagin (5 mg/kg)Significantly ReducedSignificantly Reduced[7]
APAP + Corilagin (10 mg/kg)Markedly LowerMarkedly Lower[6][7]
APAP + Corilagin (20 mg/kg)Markedly Lower-[6]

Table 3: Hepatoprotective Effects of Corilagin in an APAP-Induced Liver Injury Mouse Model.

Mechanisms of Action: Signaling Pathways

Corilagin exerts its therapeutic effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of cancer, inflammation, and other diseases.

NF-κB Signaling Pathway

Corilagin is a potent inhibitor of the NF-κB pathway.[8][9] It blocks the nuclear translocation of the p65 subunit, thereby suppressing the expression of downstream pro-inflammatory genes like TNF-α, IL-6, COX-2, and iNOS.[8][9] This is achieved by preventing the degradation of IκBα, the natural inhibitor of NF-κB.[10]

G LPS LPS / Radiation TLR4 TLR4 LPS->TLR4 Activates Corilagin Corilagin IkBa IκBα Corilagin->IkBa Prevents Degradation NFkB_p65_p50_active Active NF-κB (p65/p50) Corilagin->NFkB_p65_p50_active Blocks Translocation IKK IKK TLR4->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa_p->IkBa Degradation NFkB_p65_p50 NF-κB (p65/p50) IkBa->NFkB_p65_p50 Inhibits NFkB_p65_p50->NFkB_p65_p50_active Activation Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription G Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK Activates Corilagin Corilagin pMAPK p-MAPK (p-ERK, p-JNK, p-p38) Corilagin->pMAPK Inhibits Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates MAPK->pMAPK Transcription_Factors Transcription Factors (e.g., AP-1) pMAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Regulates G TGFb TGF-β1 TGFbR TGF-β Receptors (TGFβRI/II) TGFb->TGFbR Binds Corilagin Corilagin Corilagin->TGFb Inhibits Secretion Corilagin->TGFbR Downregulates pSmad p-Smad2/3 Corilagin->pSmad Inhibits NonSmad Non-Smad Pathways (ERK/AKT) Corilagin->NonSmad Inhibits TGFbR->pSmad Phosphorylates TGFbR->NonSmad Activates Smad_complex Smad Complex pSmad->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Snail, Collagen) Nucleus->Target_Genes Regulates G Ligand Notch Ligand Notch1 Notch1 Receptor Ligand->Notch1 Binds Corilagin Corilagin Corilagin->Notch1 Downregulates Expression Cleavage γ-secretase Cleavage Notch1->Cleavage Induces NICD NICD Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Complex NICD->CSL Binds to Transcription Target Gene Transcription (Hes1, mTOR) CSL->Transcription Activates G cluster_0 Animal Preparation cluster_1 Induction & Treatment cluster_2 Sample Collection & Analysis A1 Acclimate C57BL/6 mice A2 Fast mice overnight A1->A2 B1 Induce hepatotoxicity with intraperitoneal (i.p.) injection of APAP (300 mg/kg) A2->B1 B2 30 minutes post-APAP, administer Corilagin i.p. (1, 5, 10, 20 mg/kg) B1->B2 C1 Sacrifice mice 16 hours post-treatment B2->C1 C2 Collect blood via cardiac puncture C1->C2 C3 Excise and process liver tissue C1->C3 C4 Analyze serum for ALT & AST levels C2->C4 C5 Perform liver histology (H&E staining) and Western blot for signaling proteins C3->C5

References

Corilagin's Modulation of Signaling Pathways in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a bioactive ellagitannin found in a variety of medicinal plants.[1] As a member of the hydrolyzable tannins, it demonstrates a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.[2][3] In recent years, corilagin has garnered significant attention for its potent antitumor activities across numerous cancer types.[4] It exerts its anticancer effects by inhibiting cell proliferation, inducing cell cycle arrest, and triggering programmed cell death through the modulation of critical intracellular signaling pathways.[2][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying corilagin's effects on cancer cells, with a focus on its interaction with key signaling cascades.

Core Anticancer Mechanisms of Corilagin

Corilagin's primary anticancer effects are mediated through the induction of apoptosis (programmed cell death) and autophagy, as well as the arrest of the cell cycle.[3] A key initiating event in several cancer types is the generation of intracellular reactive oxygen species (ROS), which subsequently triggers apoptotic and autophagic responses.[6]

Induction of Apoptosis

Corilagin activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7]

  • Intrinsic Pathway: Corilagin treatment leads to a reduction in the mitochondrial transmembrane potential, triggering the release of cytochrome c from the mitochondria into the cytoplasm.[7][8] This event activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of poly (ADP ribose) polymerase (PARP) and subsequent cell death.[3][7] The process is also regulated by the Bcl-2 family of proteins, where corilagin upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][6]

  • Extrinsic Pathway: Corilagin has been shown to upregulate the expression of Fas and its ligand (FasL), key components of the death receptor pathway.[3][7] This engagement leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid (tBid), further amplifying the mitochondrial apoptotic signal.[3][7]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Corilagin Corilagin ROS ROS Generation Corilagin->ROS Induces Bax Bax ↑ Corilagin->Bax Upregulates Bcl2 Bcl-2 ↓ Corilagin->Bcl2 Downregulates FasL Fas/FasL ↑ Corilagin->FasL Upregulates Mitochondria Mitochondria ROS->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bax->Mitochondria Bcl2->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation FasL->Casp8 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Corilagin-induced apoptotic signaling pathways.
Cell Cycle Arrest

Corilagin has been consistently shown to induce cell cycle arrest, primarily at the G2/M phase, in numerous cancer cell lines.[3][5] In ovarian cancer cells, this arrest is associated with the downregulation of Cyclin B1, Myt1, and phosphorylated cdc2.[9] In hepatocellular carcinoma cells, corilagin upregulates p53 and its downstream target p21, which are critical regulators of cell cycle progression.[7]

Modulation of Key Signaling Pathways

Corilagin's anticancer activity is underpinned by its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Corilagin consistently demonstrates an inhibitory effect on this pathway. It downregulates the expression of phosphorylated Akt (p-Akt) in a concentration-dependent manner in hepatocellular and ovarian cancer cells.[3][10] In cholangiocarcinoma, corilagin suppresses tumor growth by downregulating both Notch1 and mTOR expression.[1][11] Inhibition of this pathway contributes significantly to corilagin's pro-apoptotic and cell cycle arrest effects.[12]

Corilagin Corilagin pAkt p-Akt Corilagin->pAkt Inhibits mTOR mTOR Corilagin->mTOR Inhibits PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Phosphorylation pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Corilagin's inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in inflammation, immunity, and cancer cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κBα (IκBα). Corilagin blocks NF-κB activation by stimulating the expression and inhibiting the degradation of IκBα.[3] This prevents the nuclear translocation of the active p65 subunit, thereby inhibiting the transcription of NF-κB target genes involved in proliferation and anti-apoptosis.[3][4] This mechanism has been observed in neural tumor cells and bladder cancer.[3][12]

Corilagin Corilagin IkBa IκBα Corilagin->IkBa Upregulates/ Stabilizes NFkB_p65_inactive NF-κB/p65 (Cytoplasm) IkBa->NFkB_p65_inactive Sequesters NFkB_p65_active p65 (Nucleus) NFkB_p65_inactive->NFkB_p65_active Translocation Gene Gene Transcription (Survival, Proliferation) NFkB_p65_active->Gene

Caption: Corilagin's inhibition of the NF-κB signaling pathway.
TGF-β Signaling Pathway

Transforming growth factor-beta (TGF-β) signaling has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of invasion and metastasis in later stages. Corilagin inhibits ovarian cancer cell growth by blocking both canonical Smad-dependent and non-canonical Smad-independent (e.g., ERK, Akt) TGF-β signaling pathways.[6][13] It has been shown to prevent the secretion of TGF-β from cancer cells and block the phosphorylation of downstream effectors like p-Akt, p-Erk, and p-Smads.[13][14]

Other Modulated Pathways
  • MAPK Pathway: In certain contexts, such as in SNU-16 gastric cancer cells, corilagin can promote the sustained activation of mitogen-activated protein kinases (MAPKs), leading to apoptosis.[15]

  • Wnt/β-catenin Pathway: Corilagin has been found to repress the epithelial-to-mesenchymal transition (EMT) process by attenuating the Wnt/β-catenin signaling cascade.[16]

  • Notch Pathway: In cholangiocarcinoma, corilagin downregulates the expression of Notch1, a key regulator of cell differentiation, proliferation, and apoptosis.[1][11]

Quantitative Data Summary

The efficacy of corilagin varies across different cancer cell lines. The following tables summarize key quantitative findings from various studies.

Table 1: Inhibitory Concentration (IC50) of Corilagin in Various Cancer Cell Lines

Cancer TypeCell LineIC50 ValueReference
Lung CancerA54928.8 ± 1.2 µM[3]
Ovarian CancerSKOv3ip< 30 µM[9]
Ovarian CancerHey< 30 µM[9]
Breast CancerMCF-7Not specified[6]
Breast CancerMDA-MB-231Not specified[3]
Hepatocellular CarcinomaSMMC-7721Not specified[3]
Gastric CancerSGC7901Not specified[17]
Gastric CancerBGC823Not specified[17]

Table 2: Molecular Effects of Corilagin Treatment on Key Proteins

Cancer TypeCell LineProteinEffectReference
Hepatocellular CarcinomaSMMC-7721p-AktDownregulated[3]
Hepatocellular CarcinomaSMMC-7721p53Upregulated[3]
Neural Tumor CellsU251IκBαUpregulated[3]
Neural Tumor CellsU251Nuclear p65Downregulated[3]
Breast CancerMCF-7BaxUpregulated[6]
Breast CancerMCF-7Bcl-2Downregulated[6]
Breast CancerMCF-7Cleaved Caspase-3, 8, 9Upregulated[6]
Ovarian CancerA2780p53, BaxUpregulated[10]
Ovarian CancerA2780BCL-2Downregulated[10]
CholangiocarcinomaN/A (in vivo)Notch1, mTORDownregulated[1]

Key Experimental Protocols

The following section details the methodologies for key experiments cited in the literature on corilagin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., SGC7901, BGC823) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[17]

  • Treatment: Treat cells with various concentrations of corilagin for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.

A 1. Seed Cells in 96-well plate B 2. Treat with Corilagin A->B C 3. Add MTT (4 hrs) B->C D 4. Add DMSO C->D E 5. Read Absorbance D->E

Caption: Workflow for a typical MTT cell viability assay.
Apoptosis Analysis (Annexin V/PI Staining & Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with desired concentrations of corilagin for a set time (e.g., 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash twice with ice-cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Treat cells with corilagin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).

Conclusion

Corilagin is a promising multi-target natural compound with significant anticancer potential. Its ability to modulate several critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, and TGF-β, underscores its efficacy in inhibiting cancer cell proliferation, survival, and metastasis. The induction of ROS-mediated apoptosis and cell cycle arrest are central to its mechanism of action. While in vitro and in vivo studies have been encouraging, further research, particularly clinical trials, is necessary to establish its therapeutic utility. The low toxicity of corilagin towards normal cells enhances its profile as a potential candidate for future cancer therapy, either as a standalone agent or in combination with existing chemotherapeutics.[2][6]

References

An In-depth Technical Guide to the Early Research of Corilagin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, a member of the ellagitannin family, is a naturally occurring polyphenol first isolated in 1951 from the dividivi plant (Caesalpinia coriaria)[1]. This complex molecule, characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups, has been the subject of considerable scientific interest due to its broad spectrum of biological activities. Early research into Corilagin laid the foundational understanding of its potential as a therapeutic agent, exploring its anticancer, anti-inflammatory, antiviral, and antioxidant properties. This technical guide provides a comprehensive overview of the seminal research on Corilagin and its naturally occurring derivatives, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action through key signaling pathways.

Quantitative Biological Activity Data

Early investigations into the biological effects of Corilagin and its hydrolytic derivatives, ellagic acid and gallic acid, yielded crucial quantitative data. These findings are summarized below to facilitate comparison across various therapeutic areas.

Table 1: Anticancer Activity of Corilagin
Cell LineCancer TypeIC50 Value (µM)Reference
A549Lung Cancer28.8 ± 1.2[2][3]
SKOv3ipOvarian Cancer< 30
HeyOvarian Cancer< 30
HO-8910PMOvarian Cancer> 30
Table 2: Antioxidant Activity of Corilagin
AssayIC50 ValueReference
H₂O₂ Scavenging76.85 µg/mL[4][5]
OH Radical Scavenging26.68 µg/mL[4][5]
NO Scavenging66.64 µg/mL[4][5][6]
Table 3: Antiviral Activity of Corilagin
VirusAssayEC50 Value (µM)Reference
SARS-CoV-2Viral Replication0.13[7]
Table 4: Anti-inflammatory Activity of Corilagin
AssayIC50 ValueReference
NO Scavenging66.64 µg/mL[4][5][6]

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in early Corilagin research, providing a reproducible framework for further investigation.

Cell Viability and Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Corilagin or its derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antioxidant Capacity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of the DPPH radical decays, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare various concentrations of Corilagin or its derivatives in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Add 1 mL of the sample solution to 2 mL of a 0.1 mM DPPH solution in the same solvent.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.

Antiviral Activity: Reverse Transcriptase Inhibition Assay

This assay is crucial for evaluating the potential of compounds to inhibit the reverse transcriptase (RT) enzyme, a key target in retroviral therapy.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a template-primer (e.g., poly(A)•oligo(dT)), dNTPs including a labeled nucleotide (e.g., [³H]TTP), and the reverse transcriptase enzyme.

  • Inhibitor Addition: Add varying concentrations of Corilagin or its derivatives to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for DNA synthesis.

  • Precipitation: Stop the reaction and precipitate the newly synthesized DNA using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of RT inhibition relative to a control without the inhibitor. The IC50 value is calculated from the dose-response curve.

Anticancer Mechanism: Topoisomerase I Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication and a target for anticancer drugs.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and a reaction buffer.

  • Compound Incubation: Add different concentrations of Corilagin or its derivatives to the reaction mixture and incubate at 37°C for 30 minutes.

  • Gel Electrophoresis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: The inhibition of topoisomerase I is indicated by the reduction in the amount of relaxed DNA and the persistence of the supercoiled DNA form.

Signaling Pathways and Mechanisms of Action

Early research began to unravel the molecular mechanisms underlying Corilagin's biological effects. Two of the most extensively studied pathways are the NF-κB and the apoptosis signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Corilagin has been shown to inhibit the activation of this pathway.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Corilagin Corilagin Corilagin->IKK Inhibition

Caption: Corilagin inhibits the NF-κB signaling pathway.

Apoptosis Signaling Pathway

Corilagin has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a key mechanism of its anticancer activity.

Apoptosis_Pathway Corilagin Corilagin ROS ↑ ROS Production Corilagin->ROS Bax ↑ Bax Corilagin->Bax Bcl2 ↓ Bcl-2 Corilagin->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Corilagin induces apoptosis via the mitochondrial pathway.

Early Research on Corilagin Derivatives

Early research on derivatives of Corilagin primarily focused on its naturally occurring hydrolytic products: ellagic acid and gallic acid . The synthesis of novel Corilagin analogs was not a prominent feature of the initial investigations. The pharmacological activities of Corilagin are often considered to be a cumulative effect of the parent compound and these key metabolites. Both ellagic acid and gallic acid have demonstrated significant anticancer and antioxidant activities in their own right.

Conclusion

The early research on Corilagin provided a robust foundation for its continued investigation as a multifaceted therapeutic agent. The initial studies successfully identified its potent anticancer, antioxidant, antiviral, and anti-inflammatory activities, and provided the first insights into its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB and apoptosis. While early work on derivatives was largely confined to its natural metabolites, the collective findings from this foundational period have paved the way for modern drug discovery efforts, including the synthesis of novel derivatives and the exploration of new therapeutic applications for this remarkable natural product. This guide serves as a testament to the pioneering work that first highlighted the significant therapeutic potential of Corilagin.

References

Corilagin: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corilagin, a member of the ellagitannin family of hydrolyzable tannins, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. First identified in the mid-20th century, this natural compound is a promising candidate for therapeutic development, exhibiting potent anti-inflammatory, anti-tumor, and hepatoprotective properties. This technical guide provides an in-depth overview of the history of corilagin's discovery, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways. Quantitative data from various isolation techniques are presented for comparative analysis, and experimental workflows are visually represented to aid in laboratory application.

Discovery and History

Corilagin was first isolated in 1951 by Schmidt from the dividivi plant, Caesalpinia coriaria[1][2][3]. Initially, its complex and inefficient extraction methods limited extensive pharmacological investigation[1][2]. However, with advancements in extraction and purification technologies, obtaining higher purity corilagin has become more feasible, leading to a resurgence of interest in its therapeutic potential[1][2]. Corilagin is a gallotannin, chemically identified as β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose[4][5]. It is found in a variety of plant species, with notable concentrations in the Euphorbiaceae family, particularly in Phyllanthus species such as Phyllanthus niruri and Phyllanthus urinaria[6].

Physicochemical Properties

Corilagin is an off-white, acicular crystalline powder. Its molecular formula is C27H22O18, with a molecular weight of 634.45 g/mol . It is soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone.

PropertyValue
Molecular Formula C27H22O18
Molar Mass 634.45 g/mol
Appearance Pale-yellow powder
Melting Point 210°C
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Experimental Protocols for Isolation and Purification

The isolation and purification of corilagin from plant sources typically involve a multi-step process combining various extraction and chromatographic techniques. Below are detailed methodologies for commonly employed procedures.

General Extraction and Partitioning

This initial step aims to obtain a crude extract enriched with corilagin.

  • Plant Material: Pulverized whole plant, leaves, or seeds of a corilagin-containing species (e.g., Phyllanthus maderaspatensis).

  • Extraction:

    • The pulverized plant material is subjected to hot extraction with a methanol:water (2:1) solvent mixture.

    • The resulting crude extract is concentrated.

  • Liquid-Liquid Partitioning:

    • The concentrated extract is suspended in water.

    • Partitioning is performed with ethyl acetate (EtOAc) to remove non-polar compounds. The aqueous fraction is retained.

    • The aqueous fraction is then further partitioned with n-butanol. The n-butanol fraction, which will be enriched with corilagin, is collected for further purification[4].

Column Chromatography

Column chromatography is a crucial step for the separation of corilagin from other compounds in the crude extract.

  • Stationary Phase: Diaion HP-20 or silica gel is commonly used[4].

  • Mobile Phase: A gradient elution is typically employed, starting with 100% water and gradually increasing the percentage of methanol. Corilagin-rich fractions are often eluted with around 30% methanol in water[4].

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity corilagin, preparative HPLC is the final purification step.

  • Column: A reverse-phase C18 column is typically used (e.g., Kromasil 100-7-C18, 21.2 x 250 mm)[4].

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 25% methanol in water) is often effective[4].

  • Flow Rate: A flow rate of around 15 mL/min is common for semi-preparative columns[4].

  • Detection: UV detection at 275 nm is suitable for corilagin.

  • Post-Purification: The collected fractions containing pure corilagin are dried under a vacuum[4].

Supercritical CO2 Extraction

This method offers a "green" alternative to traditional solvent extraction.

  • Procedure:

    • Pulverized plant material (e.g., Phyllanthus urinaria) is placed in a CO2 supercritical extractor[7].

    • The extraction is performed at a pressure of 10-30 MPa and a temperature of 35-55°C[7].

    • The resulting extract is further purified using macroporous resin and counter-current extraction[7].

Ionic Liquid-Based Extraction

This newer method utilizes ionic liquids for efficient extraction.

  • Procedure:

    • The plant material is mixed with an aqueous solution of an ionic liquid (e.g., 0.4 M [BMIm]Br)[8].

    • The mixture is subjected to ultrasonication at an elevated temperature (e.g., 50°C) for a short duration (e.g., 15 minutes)[8].

    • The ionic liquid is removed using a macroporous resin (e.g., D101), and the corilagin is further purified by prep-HPLC and water precipitation[8].

Quantitative Data on Isolation Methods

The efficiency of different isolation and purification methods can be compared based on the yield and purity of the final corilagin product.

Isolation MethodPlant SourcePurityYieldReference
Ionic Liquid Extraction, Prep-HPLC, and PrecipitationPhyllanthus tenellus99.12%Not specified[8]
Supercritical CO2 Extraction and Gel Filtration ChromatographyCommon Leafflower Herb98.3%2.39g from 2kg[9]
High-Speed Countercurrent Chromatography (HSCCC)Geranium wilfordii92.2%94.6% recovery[10]
Column Chromatography and Prep-HPLCPhyllanthus maderaspatensis>95% (based on HPLC)0.45% of crude extract[4]

Characterization of Corilagin

The identity and purity of isolated corilagin are confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis. A validated HPLC-PDA method can be used with a C18 column and a gradient elution of acetonitrile and 0.05% trifluoroacetic acid in water[1].

  • Mass Spectrometry (MS): LC-MS/MS analysis typically shows a molecular ion peak at m/z 633 [M-H]⁻ in negative ion mode. Characteristic fragment ions are observed at m/z 463 [M - 170 - H]⁻ (loss of a galloyl group) and m/z 301 [M - 332 - H]⁻ (loss of galloylglucose)[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of corilagin. Key proton signals include aromatic protons and signals from the glucose moiety. 13C NMR shows characteristic signals for the carbonyl carbons of the ester groups and the carbons of the phenyl rings and glucose unit[4].

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Corilagin Isolation

experimental_workflow plant_material Pulverized Plant Material extraction Solvent Extraction (e.g., Methanol/Water) plant_material->extraction partitioning Liquid-Liquid Partitioning (EtOAc, n-Butanol) extraction->partitioning crude_extract Crude Corilagin Extract partitioning->crude_extract column_chromatography Column Chromatography (Silica Gel or Diaion HP-20) crude_extract->column_chromatography fractions Corilagin-Enriched Fractions column_chromatography->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc pure_corilagin Pure Corilagin prep_hplc->pure_corilagin characterization Characterization (HPLC, MS, NMR) pure_corilagin->characterization

Caption: General workflow for the isolation and characterization of corilagin.

Corilagin's Effect on the Notch-mTOR Signaling Pathway

Notch_mTOR_Pathway Corilagin Corilagin Notch1 Notch1 Corilagin->Notch1 inhibits mTOR mTOR Corilagin->mTOR inhibits NICD NICD (Notch Intracellular Domain) Notch1->NICD cleavage MAML1_P300 MAML1/P300 NICD->MAML1_P300 interacts with NICD->mTOR activates Hes1 Hes1 MAML1_P300->Hes1 activates transcription p_Akt p-Akt mTOR->p_Akt p_Erk1_2 p-Erk1/2 mTOR->p_Erk1_2 Cell_Growth Cell Growth & Proliferation p_Akt->Cell_Growth p_Erk1_2->Cell_Growth

Caption: Corilagin inhibits the Notch-mTOR signaling pathway.

Corilagin's Modulation of the TGF-β Signaling Pathway

TGF_beta_Pathway Corilagin Corilagin TGF_beta1 TGF-β1 Corilagin->TGF_beta1 inhibits TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R binds to Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad4 Smad4 p_Smad2_3->Smad4 binds to Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4->Smad_complex nucleus Nucleus Smad_complex->nucleus gene_transcription Gene Transcription (Cell Proliferation, Fibrosis) nucleus->gene_transcription NF_kB_Pathway Corilagin Corilagin IKK IKK Complex Corilagin->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB_IkB NF-κB/IκBα Complex (inactive) IkB_alpha->NF_kB_IkB degrades NF_kB NF-κB (p65/p50) nucleus Nucleus NF_kB->nucleus translocates to NF_kB_IkB->NF_kB releases gene_transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) nucleus->gene_transcription

References

Corilagin's Role as an Antioxidant in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a prominent member of the ellagitannin family, a class of hydrolyzable tannins found in a variety of medicinal plants such as Phyllanthus and Terminalia species[1][2][3]. It has garnered significant attention within the scientific community for its broad spectrum of biological activities, including anti-inflammatory, hepatoprotective, and antitumor effects[2][4][5]. Central to many of these therapeutic properties is corilagin's potent antioxidant activity[5][6][7]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer[8][9]. This guide provides a detailed technical overview of corilagin's multifaceted role as an antioxidant, focusing on its direct radical-scavenging capabilities and its ability to modulate endogenous antioxidant defense systems.

Direct Antioxidant Activity: Radical Scavenging

Corilagin exhibits robust direct antioxidant effects by donating hydrogen atoms or electrons to neutralize a wide array of reactive oxygen and nitrogen species. Its efficacy is attributed to the presence of multiple phenolic hydroxyl groups in its galloyl and hexahydroxydiphenoyl (HHDP) moieties, which act as potent radical scavengers[1]. The antioxidant capacity of corilagin has been quantified using various in vitro assays, with the results consistently demonstrating significant scavenging potential.

Data Presentation: In Vitro Radical Scavenging Activity

The following table summarizes the quantitative data on corilagin's ability to scavenge various free radicals, primarily expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher antioxidant potency.

Radical/Assay TypeIC50 Value / EfficacyReference(s)
DPPH (2,2-diphenyl-1-picrylhydrazyl)9.23 ± 0.25 µM[10]
8-fold lower IC50 than Trolox (positive control)[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))42.93 ± 2.39 µM[10]
Hydroxyl Radical (•OH)IC50: 26.68 µg/mL[12][13]
75.9 ± 0.3% inhibition rate at 10 µM[10]
Hydrogen Peroxide (H₂O₂)IC50: 76.85 µg/mL[12][13]
Nitric Oxide (NO)IC50: 66.64 µg/mL[12][13]
IC50: 7.2 µM
Experimental Protocols: Radical Scavenging Assays

1. DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical to the non-radical form, 2,2-diphenyl-1-picrylhydrazine. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Principle: The antioxidant capacity is directly proportional to the disappearance of the purple color[14].

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Corilagin stock solution and serial dilutions in a suitable solvent (e.g., methanol or DMSO).

    • Positive control (e.g., Ascorbic acid, Trolox).

  • Procedure:

    • Prepare serial dilutions of the corilagin sample and the positive control.

    • Add a fixed volume of the DPPH solution (e.g., 100 µL) to a 96-well plate.

    • Add an equal volume of the sample, control, or blank (solvent) to the wells[6].

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes)[14].

    • Measure the absorbance at a wavelength between 515-517 nm using a microplate reader[14].

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the corilagin sample.

    • Plot the percentage of scavenging against the sample concentration to determine the IC50 value[15].

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare serial dilutions of Corilagin & Control R2 Add Corilagin/ Control/Blank P1->R2 P2 Prepare 0.1 mM DPPH solution R1 Add DPPH solution to 96-well plate P2->R1 R1->R2 R3 Incubate in dark (30 min) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Scavenging A1->A2 A3 Determine IC50 value A2->A3

Caption: Experimental workflow for the DPPH radical scavenging assay.

Indirect Antioxidant Activity: Modulation of Endogenous Defense Systems

Beyond direct radical scavenging, corilagin exerts a profound antioxidant effect by upregulating the body's own cellular defense mechanisms. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant and cytoprotective gene expression[8][16].

The Nrf2/HO-1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[17]. Corilagin, likely by inducing mild oxidative stress or interacting with Keap1's cysteine residues, disrupts the Nrf2-Keap1 complex. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes[17][18]. This binding initiates the transcription of a suite of protective proteins, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide[8][17].

  • Superoxide Dismutase (SOD): An enzyme that converts superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen[8][19].

  • Catalase (CAT): An enzyme that decomposes hydrogen peroxide into water and oxygen[19][20].

  • Glutathione Peroxidase (GPx): An enzyme that reduces hydrogen peroxide and lipid hydroperoxides using glutathione (GSH) as a cofactor[8][19].

Studies have shown that corilagin activates Nrf2 and significantly increases the expression and activity of these downstream enzymes, thereby enhancing cellular resilience against oxidative insults[8][16]. For instance, in a rat model of cerebral ischemia, corilagin treatment restored the activities of SOD and GPx and elevated the expression of Nrf2 and HO-1[8]. Furthermore, the protective effects of corilagin were diminished when Nrf2 was knocked down, confirming the pathway's critical role[8].

Caption: Corilagin-mediated activation of the Nrf2/ARE signaling pathway.
Data Presentation: In Vivo Antioxidant Effects

The following table summarizes key findings from in vivo studies demonstrating corilagin's ability to mitigate oxidative stress by modulating endogenous antioxidant systems.

Animal Model / ConditionCorilagin DoseKey OutcomesReference(s)
Rat / Cerebral Ischemia (MCAO)Not specified↓ MDA levels; Restored SOD and GPx activity; ↑ Nrf2 and HO-1 expression[8]
Rat / Streptozotocin-induced Diabetes10 and 20 mg/kg bw/day (oral)↑ SOD, Catalase, and reduced Glutathione (GSH) levels[9][20]
Mouse / Ang II-induced Cardiac Fibrosis30 mg/kg (i.p.)↓ MDA content; ↑ SOD and Catalase (CAT) activities[21]
Mouse / HCl/LPS-induced Lung Injury2.5, 5, or 10 mg/kg (i.p.)Mitigated oxidative stress; Increased glutathione levels[22]

Abbreviations: MCAO (Middle Cerebral Artery Occlusion), MDA (Malondialdehyde), SOD (Superoxide Dismutase), GPx (Glutathione Peroxidase), Nrf2 (Nuclear factor erythroid 2-related factor 2), HO-1 (Heme Oxygenase-1), CAT (Catalase), Ang II (Angiotensin II), i.p. (intraperitoneal).

Experimental Protocols: Antioxidant Enzyme and Oxidative Stress Marker Assays

1. General Protocol for Antioxidant Enzyme Activity Assays (SOD, CAT, GPx)

These assays are typically performed on tissue homogenates or cell lysates and utilize commercial kits or established spectrophotometric methods.

  • Principle: Each assay measures the rate of a specific enzymatic reaction. SOD activity is often measured by its ability to inhibit the reduction of a chromogen. CAT activity is measured by monitoring the decomposition of H₂O₂. GPx activity is measured by following the rate of NADPH oxidation in a coupled reaction[19][23].

  • Procedure (General Workflow):

    • Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer on ice. Centrifuge to remove debris and collect the supernatant containing the enzymes. Determine the total protein concentration (e.g., using a Bradford or BCA assay) for normalization.

    • Reagent Preparation: Prepare all buffers, substrates, and cofactors as required by the specific assay protocol (often provided in commercial kits).

    • Reaction: In a 96-well plate or cuvette, mix the sample lysate with the reaction mixture.

    • Measurement: Use a spectrophotometer or microplate reader to measure the change in absorbance over time at the specific wavelength for the assay.

    • Calculation: Calculate the enzyme activity based on the rate of absorbance change and normalize it to the total protein concentration. The activity is typically expressed in units per milligram of protein (U/mg protein).

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Assay cluster_analysis Analysis P1 Homogenize Tissue or Lyse Cells P2 Centrifuge & Collect Supernatant P1->P2 P3 Determine Protein Concentration P2->P3 R1 Mix Lysate with Assay Reagents P3->R1 R2 Incubate R1->R2 R3 Measure Absorbance Kinetics R2->R3 A1 Calculate Reaction Rate R3->A1 A2 Normalize to Protein Content A1->A2 A3 Report as U/mg Protein A2->A3

Caption: General workflow for antioxidant enzyme activity assays.

2. Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation and a key indicator of oxidative damage to lipids[8].

  • Principle: MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex (MDA-TBA₂) that can be measured spectrophotometrically or fluorometrically[24].

  • Reagents:

    • TBA solution.

    • Acid solution (e.g., trichloroacetic acid, TCA).

    • MDA standard for calibration curve.

  • Procedure:

    • Mix the sample (tissue homogenate, plasma, etc.) with the acid solution to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Add TBA solution to the supernatant.

    • Heat the mixture at high temperature (e.g., 95°C) for a set time (e.g., 60 minutes) to facilitate the reaction.

    • Cool the samples and measure the absorbance of the resulting pink solution at ~532 nm.

    • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Corilagin's Dual Role: Context-Dependent Pro-oxidant Activity

While overwhelmingly acting as an antioxidant, some studies report that in specific contexts, such as in cancer cells, corilagin can induce the generation of intracellular ROS[2][25]. This seemingly paradoxical effect is a key mechanism behind its anti-cancer properties. The elevated ROS levels in cancer cells can trigger programmed cell death pathways, including apoptosis and autophagy, thereby inhibiting tumor growth[25][26]. This dual functionality highlights the complexity of its biological actions, behaving as a cytoprotective antioxidant in normal cells while acting as a cytotoxic pro-oxidant in malignant cells.

Dual_Role_Logic cluster_normal Normal Cells cluster_cancer Cancer Cells Cor Corilagin N_ROS ↓ ROS Levels Cor->N_ROS Direct Scavenging N_Nrf2 ↑ Nrf2 Pathway Cor->N_Nrf2 Indirect Modulation C_ROS ↑ ROS Generation Cor->C_ROS Pro-oxidant Effect Outcome_N Outcome: Cell Protection, Anti-inflammation N_ROS->Outcome_N N_Nrf2->Outcome_N Outcome_C Outcome: Apoptosis, Autophagy, Anti-tumor Effect C_ROS->Outcome_C

Caption: Logical relationship of corilagin's context-dependent dual role.

Corilagin is a potent, multifaceted antioxidant that operates through both direct and indirect mechanisms. It directly neutralizes a variety of free radicals and, perhaps more significantly, enhances the endogenous antioxidant capacity of biological systems by activating the Nrf2/ARE signaling pathway. This leads to the increased expression of critical antioxidant and cytoprotective enzymes like SOD, CAT, GPx, and HO-1. The comprehensive data from in vitro and in vivo studies strongly support its ability to mitigate oxidative stress and lipid peroxidation, which are central to the pathogenesis of many chronic diseases. Its unique ability to also function as a pro-oxidant in cancer cells adds another dimension to its therapeutic potential. For researchers and drug development professionals, corilagin represents a promising natural compound for the development of novel therapies aimed at preventing and treating conditions driven by oxidative stress. Further clinical investigation is warranted to fully translate these preclinical findings into effective therapeutic strategies[3].

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of Corilagin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose) is a hydrolyzable tannin found in a variety of medicinal plants, including those from the Phyllanthus and Terminalia genera.[1][2] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and antitumor effects.[3][4] Accurate and reliable quantitative analysis of corilagin in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for this purpose.

These application notes provide a comprehensive protocol for the preparation of corilagin standards and the subsequent analysis using a validated HPLC method.

Experimental Protocols

Preparation of Corilagin Standard Solutions

This protocol outlines the steps for preparing a stock solution and a series of working standard solutions of corilagin for the generation of a calibration curve.

Materials:

  • Corilagin reference standard (purity ≥ 97%)

  • HPLC-grade methanol[5]

  • HPLC-grade water

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Stock Solution Preparation (e.g., 500 µg/mL):

    • Accurately weigh approximately 12.5 mg of the corilagin reference standard using an analytical balance.

    • Transfer the weighed standard to a 25 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the standard.

    • Once dissolved, bring the volume up to the 25 mL mark with methanol.[5]

    • Stopper the flask and mix thoroughly by inversion. This is the stock solution.

  • Working Standard Solutions Preparation:

    • Label a series of volumetric flasks for the desired concentrations of your calibration curve (e.g., 1, 5, 10, 25, 50, 75 µg/mL).[5]

    • Perform serial dilutions from the stock solution using a mixture of methanol and water (e.g., 40:60 v/v) as the diluent to prepare the working standard solutions.[2] For example, to prepare a 75 µg/mL solution, transfer 1.5 mL of the 500 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

    • Mix each working standard solution thoroughly.

  • Final Preparation for HPLC Analysis:

    • Filter each working standard solution through a 0.45 µm syringe filter into an HPLC vial.[5]

    • Label the vials accordingly.

    • The standard solutions are now ready for injection into the HPLC system.

    • Store the stock and working standard solutions at 4°C when not in use.[5]

Sample Preparation from Plant Material

This protocol provides a general method for extracting corilagin from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol:water solution (e.g., 70:30 v/v)[5]

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh approximately 1.0 g of the dried, powdered plant material.

  • Transfer the sample to a suitable container and add 20 mL of the methanol:water solution.

  • Sonication for 30 minutes in an ultrasonic bath to facilitate extraction.[2]

  • Centrifuge the extract to pellet the solid plant material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for Corilagin Analysis

The following HPLC conditions have been validated for the quantitative analysis of corilagin.[5]

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Waters 600E with Empower software or equivalent
Detector Photodiode Array (PDA) Detector
Column RP-18, 5 µm, 4.6 x 150 mm (e.g., SunFire, Waters)
Mobile Phase A: AcetonitrileB: 0.05% Trifluoroacetic acid (TFA) in water
Gradient Elution 0 min: 10% A, 90% B10 min: 20% A, 80% B15 min: 28% A, 72% B20 min: 35% A, 65% B25 min: 50% A, 50% B26-35 min: Return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25°C
Detection Wavelength 272 nm

Method Validation Data

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[5]

Table 2: Method Validation Parameters for Corilagin

ParameterResult
Linearity Range 1.0 - 75 µg/mL
Correlation Coefficient (r²) > 0.992
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Retention Time Varies based on specific system and conditions, but should be consistent.

Visualizations

Signaling Pathway

Corilagin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. A key mechanism is the prevention of the degradation of IκBα (Inhibitor of kappa B), which retains NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[6]

Corilagin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation Corilagin Corilagin Corilagin->IKK Inhibition IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB Phosphorylation of IκBα IkBa IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation Proteasome Proteasome IkBa_NFkB->Proteasome IκBα Ubiquitination & Degradation Proteasome->NFkB Release DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes Transcription

Caption: Corilagin's inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis process, from standard and sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Corilagin Reference Standard Stock Prepare Stock Solution Standard->Stock Sample_raw Plant Material Extraction Sample Extraction Sample_raw->Extraction Working Prepare Working Standards Stock->Working Filtration_std Filter Standards Working->Filtration_std Filtration_smp Filter Sample Extract Extraction->Filtration_smp HPLC HPLC System Filtration_std->HPLC Filtration_smp->HPLC Injection Inject Standards & Samples HPLC->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Corilagin in Sample Chromatogram->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of corilagin.

References

Application Note and Protocol for the Quantification of Corilagin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin is a bioactive ellagitannin found in various medicinal plants, notably in the Phyllanthus species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor properties.[1] Accurate and sensitive quantification of corilagin in various biological and botanical matrices is crucial for pharmacokinetic studies, quality control of herbal products, and understanding its mechanism of action. This application note provides a detailed protocol for the quantification of corilagin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle

This method utilizes the separation power of liquid chromatography to isolate corilagin from complex matrices, followed by its detection and quantification using tandem mass spectrometry. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for corilagin.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix. Below are detailed protocols for plasma, tissue homogenates, and plant extracts.

1.1. Plasma Samples (Protein Precipitation)

This protocol is adapted from a method for the determination of corilagin in rat plasma.[2]

  • Materials:

    • Plasma samples

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., Gallic acid or a structurally similar compound in methanol)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma sample to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 50 µL of the internal standard solution.

    • Add 350 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

1.2. Tissue Homogenates (e.g., Liver)

This protocol is a general procedure for tissue homogenization and extraction, which can be optimized for specific tissue types.

  • Materials:

    • Tissue samples (e.g., liver), stored at -80°C

    • Methanol, HPLC grade

    • Internal Standard (IS) solution

    • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

    • Centrifuge

  • Protocol:

    • Weigh approximately 50 mg of the frozen tissue sample.

    • Add the tissue to a homogenization tube containing ceramic beads and 500 µL of ice-cold methanol.

    • Add 50 µL of the internal standard solution.

    • Homogenize the tissue until a uniform suspension is obtained.

    • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

1.3. Plant Extracts (e.g., Phyllanthus species)

This protocol is based on methods for extracting corilagin from plant materials.[3]

  • Materials:

    • Dried and powdered plant material

    • Methanol:Water (70:30, v/v)

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

  • Protocol:

    • Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 70% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 5,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. Dilute the sample with the mobile phase if necessary before injection into the LC-MS/MS system.

LC-MS/MS Conditions

2.1. Liquid Chromatography

  • Column: A reversed-phase C18 or C8 column is suitable. For example, a Waters Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or a C8 column.[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A gradient elution is recommended to achieve good separation. An example gradient is as follows:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40°C

2.2. Mass Spectrometry

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode.[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Corilagin: The precursor ion is [M-H]⁻ at m/z 633.[3] Characteristic product ions are observed at m/z 463 (loss of a galloyl group) and m/z 301 (loss of a galloylglucose moiety).[3]

      • Quantifier: 633 → 301

      • Qualifier: 633 → 463

    • Internal Standard: The MRM transitions for the selected internal standard should be optimized. For gallic acid, the transition would be m/z 169 → 125.

  • Key MS Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~500°C

    • Desolvation Gas Flow: ~700 L/h

    • Cone Gas Flow: ~50 L/h

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method for corilagin quantification in rat plasma.

Table 1: Method Validation Parameters for Corilagin in Rat Plasma [2]

ParameterValue
Linearity Range2.5 - 1000.0 ng/mL
Lower Limit of Quantification (LLOQ)2.5 ng/mL
Intra-day Precision (RSD%)< 9.8%
Inter-day Precision (RSD%)< 9.8%
Accuracy (Relative Error %)Within ±6.0%

Table 2: Pharmacokinetic Parameters of Corilagin in Rats after a Single Oral Administration

ParameterValueReference
Tmax (h)2.0[4]
Cmax (µg/mL)1.8[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of corilagin by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plasma Plasma ppt Protein Precipitation plasma->ppt tissue Tissue homogenize Homogenization tissue->homogenize plant Plant Material ultrasonic Ultrasonic Extraction plant->ultrasonic lcms LC-MS/MS Analysis ppt->lcms homogenize->lcms ultrasonic->lcms data Data Processing & Quantification lcms->data

Caption: General experimental workflow for corilagin quantification.

Signaling Pathways of Corilagin

Corilagin has been shown to modulate several key signaling pathways involved in cancer progression. The following diagram depicts some of the known molecular targets of corilagin.

signaling_pathway Corilagin Corilagin TGFb TGF-β Signaling Corilagin->TGFb Inhibits Notch Notch Signaling Corilagin->Notch Inhibits PI3K_AKT PI3K/AKT Pathway Corilagin->PI3K_AKT Inhibits Apoptosis Apoptosis Corilagin->Apoptosis Induces CellCycle Cell Cycle Arrest (G2/M) Corilagin->CellCycle Induces Proliferation Cell Proliferation TGFb->Proliferation Promotes Notch->Proliferation Promotes PI3K_AKT->Apoptosis Inhibits PI3K_AKT->Proliferation Promotes

Caption: Key signaling pathways modulated by corilagin in cancer cells.

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of corilagin in various biological and botanical matrices. The detailed protocols for sample preparation and optimized instrumental parameters can be readily adapted by researchers in the fields of pharmacology, pharmacokinetics, and natural product chemistry. The provided data and visualizations offer a comprehensive overview of the analytical method and the biological relevance of corilagin.

References

Application Notes: Investigating the In Vitro Anti-Cancer Effects of Corilagin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a bioactive ellagitannin found in various medicinal plants.[1] As a member of the hydrolyzable tannins, it exhibits a wide range of therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective activities.[1][2][3] In oncological research, Corilagin has garnered significant attention for its potent anti-tumor activities against numerous cancer cell types.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.[1][4] Corilagin has been shown to be non-toxic to normal cells in vitro, making it a promising candidate for further investigation in cancer therapy.[1]

These application notes provide a comprehensive set of protocols for researchers to investigate the in vitro anti-cancer effects of Corilagin using standard cell culture-based assays.

Data Presentation: Summary of Corilagin's In Vitro Anti-Cancer Activity

The following table summarizes the observed effects of Corilagin across various cancer cell lines as reported in the literature.

Cancer TypeCell Line(s)IC50 ValueKey Observed Effects & MechanismsReference(s)
Lung CancerA54928.8 ± 1.2 µMGrowth inhibition, induction of morphological changes in the nucleus.[1][4]
Breast CancerMDA-MB-231, MCF-7Not specifiedInduction of ROS-mediated apoptosis and autophagy.[4]
Ovarian CancerSKOv3ip, A2780Not specifiedInhibition of cell growth, S-phase and G2/M phase arrest, apoptosis induction via blocking TGF-β and PI3K-AKT signaling pathways.[1][5][6]
CholangiocarcinomaCCA cell linesNot specifiedInhibition of proliferation, migration, and invasion; induction of apoptosis; downregulation of the Notch-mTOR signaling pathway.[1][7]
Colorectal CancerHCT-8, SW480Not specifiedInhibition of cell proliferation, S-phase arrest, induction of apoptosis, and enhancement of 5-FU sensitivity via GRP78 downregulation.[8]
Esophageal CancerESCC cell linesNot specifiedInduction of DNA damage and apoptosis by diminishing RNF8 expression.[1]
Hepatocellular CarcinomaHepG2, Huh7Not specifiedInduction of apoptosis through both mitochondrial and death receptor pathways.[1][5][7]

Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro anti-cancer properties of Corilagin.

G start_node start_node process_node process_node data_node data_node end_node end_node A Start: Prepare Corilagin Stock (in DMSO) B Seed Cancer Cells in Multi-well Plates A->B C Treat Cells with Corilagin (Dose-Response & Time-Course) B->C D1 Cell Viability Assay (e.g., MTT, CCK-8) C->D1 D2 Cell Lysate Preparation (for Protein/RNA) C->D2 D3 Cell Staining & Fixing (for Microscopy/FACS) C->D3 E1 Determine IC50 Value D1->E1 E2 Western Blot / qPCR D2->E2 E3 Flow Cytometry (Apoptosis, Cell Cycle) D3->E3 F Analyze & Interpret Data E1->F E2->F E3->F

General experimental workflow for Corilagin in vitro assays.

Experimental Protocols

1. Reagent Preparation: Corilagin Stock Solution

  • Compound: Corilagin (MW: 634.45 g/mol )

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.

  • Procedure:

    • Prepare a high-concentration stock solution, for example, 100 mM Corilagin in DMSO.[9]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

    • When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) must be included in all experiments.

2. Protocol: Cell Viability Assay (MTS/CCK-8)

This protocol determines the concentration of Corilagin that inhibits cell growth by 50% (IC50).

  • Materials: 96-well cell culture plates, cancer cells of interest, complete culture medium, Corilagin stock solution, MTS or CCK-8 reagent.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours.[10]

    • Prepare serial dilutions of Corilagin in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted Corilagin solutions (including a vehicle control).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, as per the manufacturer's instructions.[10]

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

3. Protocol: Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).

  • Materials: 6-well cell culture plates, Annexin V-FITC/PI Apoptosis Detection Kit, flow cytometer.

  • Procedure:

    • Seed cells (e.g., 1 x 10^5 cells/mL) in 6-well plates and allow them to attach overnight.[6]

    • Treat cells with various concentrations of Corilagin (e.g., 20-100 µM) and a vehicle control for 24 or 48 hours.[6]

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend cells in 1x Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15-20 minutes.

    • Analyze the samples immediately using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

4. Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Materials: 6-well cell culture plates, PBS, 70% ethanol (ice-cold), RNase A, Propidium Iodide (PI) staining solution.

  • Procedure:

    • Seed and treat cells with Corilagin as described in the apoptosis protocol.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A and incubate for 30 minutes at room temperature, protected from light.

    • Analyze the DNA content of the cells using a flow cytometer. Model the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Key Signaling Pathways Modulated by Corilagin

Corilagin exerts its anti-cancer effects by targeting multiple critical signaling pathways. The diagrams below illustrate its influence on apoptosis and other major regulatory networks.

1. Corilagin-Induced Apoptosis Pathways

Corilagin triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway corilagin_node corilagin_node pathway_node pathway_node pro_apoptosis pro_apoptosis anti_apoptosis anti_apoptosis final_outcome final_outcome FasL FasL / Fas Casp8 Caspase-8 FasL->Casp8 Casp3 Caspase-3 Casp8->Casp3 p53 p53 Bax Bax p53->Bax Mito Mitochondria Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Corilagin Corilagin Corilagin->FasL upregulates Corilagin->p53 upregulates Corilagin->Bcl2 downregulates PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G cluster_tgf TGF-β Pathway cluster_notch Notch-mTOR Pathway cluster_nfkb NF-κB Pathway corilagin_node corilagin_node pathway_node pathway_node downstream_effect downstream_effect Corilagin Corilagin TGFb TGF-β Signaling Corilagin->TGFb Notch Notch1 Corilagin->Notch NFkB NF-κB Activation Corilagin->NFkB Smad p-Smad2 TGFb->Smad AktErk p-Akt / p-Erk TGFb->AktErk Outcome Inhibition of: - Proliferation - Invasion - Angiogenesis - Inflammation Smad->Outcome AktErk->Outcome mTOR mTOR Notch->mTOR mTOR->Outcome Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Inflammation->Outcome

References

Application of Corilagin in Anti-Cancer Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Corilagin, a hydrolyzable tannin found in various medicinal plants, has garnered significant attention in oncological research for its potential as an anti-cancer agent. This document provides detailed application notes and experimental protocols for investigating the anti-tumor effects of Corilagin in various cancer models. The information is intended to guide researchers in designing and executing experiments to evaluate Corilagin's efficacy and mechanisms of action.

Application Notes

Corilagin has demonstrated a broad spectrum of anti-cancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways.

Mechanism of Action: Corilagin exerts its anti-tumor effects through several mechanisms:

  • Induction of Apoptosis: Corilagin promotes programmed cell death in cancer cells by modulating the expression of key apoptosis-related proteins. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[1][2] This leads to the activation of the intrinsic mitochondrial apoptosis pathway, characterized by the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[2] Furthermore, Corilagin can also activate the extrinsic apoptosis pathway by upregulating Fas and FasL.[2]

  • Cell Cycle Arrest: Corilagin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[1] This is achieved by downregulating the expression of key cell cycle regulators like cyclin B1 and cdc2.[3]

  • Inhibition of Signaling Pathways: Corilagin has been observed to inhibit several pro-survival signaling pathways in cancer cells, including the TGF-β, Notch, and PI3K/Akt pathways.[4][5] By blocking these pathways, Corilagin can suppress tumor growth and progression.

  • Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, such as breast cancer, Corilagin has been shown to induce the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequently trigger apoptosis and autophagy.[1][6]

Selectivity: Notably, Corilagin has shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic window.[4]

Data Presentation: Quantitative Analysis of Corilagin's Anti-Cancer Effects

Table 1: In Vitro Cytotoxicity of Corilagin (IC50 Values)
Cancer TypeCell LineIC50 (µM)Reference
Ovarian CancerSKOv3ip27[4]
Ovarian CancerHey28[4]
CholangiocarcinomaQBC93939.73 ± 1.28[5]
CholangiocarcinomaMZ-Cha-136.88 ± 1.32[5]
Lung CancerA54928.8 ± 1.2[1]
Normal Ovarian Surface EpitheliumOSE01~148[4]
Normal Ovarian Surface EpitheliumOSE02~176[4]
Table 2: In Vitro Apoptosis Induction by Corilagin
Cell LineCorilagin Concentration (µM)Apoptosis Rate (%)Reference
Hepatocellular Carcinoma (SMMC-7721)37.524.1[2]
Ovarian Cancer (A2780)2013.03[7][8]
Ovarian Cancer (A2780)10053.37[7]
Table 3: In Vivo Anti-Tumor Efficacy of Corilagin
Cancer ModelTreatmentTumor Growth Inhibition (%)Reference
Sarcoma-180 (murine fibrosarcoma)Corilagin36.1% increase in life span[1]
Ovarian Cancer (SKOv3ip xenograft)15 mg/kg Corilagin (i.p.)Significant reduction in tumor size[4]
Breast Cancer (MCF-7 xenograft)5, 15, 25 mg/kg Corilagin (i.p.) for 4 weeksDose-dependent prevention of tumor growth[9]
Cholangiocarcinoma (QBC939 & MZ-Cha-1 xenografts)CorilaginProfoundly suppressed tumor growth[5]
Benzo(a)pyrene-induced lung tumorigenesisProphylactic and therapeutic CorilaginSignificant reduction in tumor incidence[10]

Mandatory Visualization

experimental_workflow General Experimental Workflow for Evaluating Corilagin's Anti-Cancer Effects cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Cancer Cell Lines B Corilagin Treatment (Dose- and Time-dependent) A->B C Cell Viability Assay (e.g., MTT Assay) B->C D Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E Cell Cycle Analysis (e.g., Flow Cytometry) B->E F Western Blot Analysis (Protein Expression) B->F G Animal Model (e.g., Xenograft Mice) C->G Determine effective dose for in vivo studies J Immunohistochemistry & Western Blot (Tumor Tissue Analysis) F->J Validate in vitro findings H Corilagin Administration G->H I Tumor Growth Monitoring H->I I->J

Caption: General workflow for assessing Corilagin's anti-cancer effects.

apoptosis_pathway Corilagin-Induced Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway corilagin Corilagin fasl FasL corilagin->fasl bcl2 Bcl-2 corilagin->bcl2 bax Bax corilagin->bax fas Fas fasl->fas Upregulates caspase8 Caspase-8 fas->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates cytochrome_c Cytochrome c release bcl2->cytochrome_c Inhibits bax->cytochrome_c Promotes caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Corilagin induces apoptosis via extrinsic and intrinsic pathways.

cell_cycle_pathway Corilagin-Induced G2/M Cell Cycle Arrest corilagin Corilagin p53 p53 corilagin->p53 Upregulates cyclinB1_cdc2 Cyclin B1 / cdc2 complex corilagin->cyclinB1_cdc2 Downregulates p21 p21 p53->p21 Activates p21->cyclinB1_cdc2 Inhibits g2m_arrest G2/M Arrest cyclinB1_cdc2->g2m_arrest Promotes progression (inhibited by Corilagin)

Caption: Corilagin induces G2/M arrest by modulating p53, p21, and Cyclin B1/cdc2.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Corilagin on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell lines

  • Corilagin stock solution

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of Corilagin in culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of Corilagin. Include a vehicle control (medium with the same concentration of solvent used to dissolve Corilagin, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after Corilagin treatment.

Materials:

  • Cancer cell lines

  • Corilagin

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with various concentrations of Corilagin for the desired time.

  • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Corilagin on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Corilagin

  • 6-well plates

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with Corilagin for the desired time.

  • Harvest the cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation following Corilagin treatment.

Materials:

  • Cancer cell lines treated with Corilagin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-caspase-9, anti-cyclin B1, anti-cdc2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (at the appropriate dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of Corilagin in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for xenograft

  • Corilagin solution for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer Corilagin (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle solution to the control group.

  • Measure the tumor volume (Volume = 0.5 × length × width²) and mouse body weight regularly (e.g., every 2-3 days).

  • At the end of the experiment, euthanize the mice and excise the tumors.

  • Weigh the tumors and perform further analysis, such as immunohistochemistry or western blotting on the tumor tissue.

References

Corilagin: A Reference Standard for the Quantification of Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin is a hydrolyzable tannin belonging to the ellagitannin class, characterized by a galloyl group and a hexahydroxydiphenoyl (HHDP) group attached to a glucose core.[1][2] It is a significant bioactive compound found in a variety of medicinal plants, including those from the Phyllanthus, Terminalia, and Geranium genera.[3][4][5][6] Due to its wide distribution and potent biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, corilagin is frequently used as a phytochemical marker for the standardization of herbal extracts and finished products.[3][4][7][8] These application notes provide detailed protocols for the use of corilagin as a reference standard for the quantification of natural products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of Corilagin

A thorough understanding of the physicochemical properties of corilagin is essential for its proper handling and use as a quantitative standard.

PropertyValueReference
Molecular Formula C₂₇H₂₂O₁₈[1][3][9]
Molecular Weight 634.45 g/mol [1][3][9]
Appearance Off-white acicular crystalline powder or pale-yellow powder[2][3]
Solubility Soluble in DMSO (approx. 20-125 mg/mL), ethanol (approx. 25 mg/mL), methanol, acetone, and pyridine.[3][8][9][10][11] Sparingly soluble in water (approx. 5 mg/mL in PBS, pH 7.2).[9][12]
UV/Vis (λmax) 220, 268 nm[9]
Storage Store at -20°C as a solid.[9][10][13] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[14]
Stability Stable for at least 4 years when stored properly as a solid.[9][13] Aqueous solutions are not recommended for storage for more than one day.[9]

Experimental Protocols

Quantification of Corilagin using High-Performance Liquid Chromatography (HPLC)

This protocol is designed for the quantification of corilagin in plant extracts and herbal formulations.

1. Equipment and Reagents

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Corilagin reference standard (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

2. Chromatographic Conditions

ParameterCondition 1Condition 2
Column C8 or C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Methanol, B: 0.1% Formic acid in water (gradient)A: Acetonitrile, B: 0.05% TFA in water (gradient)
Flow Rate 0.3 mL/min1.0 mL/min
Detection 267 nm254 nm or 268 nm
Injection Volume 10-20 µL10-20 µL
Column Temperature 25°CAmbient

3. Preparation of Standard Solutions

  • Accurately weigh a suitable amount of corilagin reference standard.

  • Dissolve in a known volume of methanol or a methanol:water mixture (e.g., 40:60 v/v) to prepare a stock solution (e.g., 1 mg/mL).[15]

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Preparation of Sample Solutions (Example for Plant Extract)

  • Accurately weigh about 1.0 g of the powdered plant material.

  • Extract with a suitable solvent (e.g., 70% methanol) using ultrasonication or reflux extraction.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation Parameters

ParameterTypical Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 1.0 µg/mL
Limit of Quantification (LOQ) 1.0 - 3.29 mg L⁻¹
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Note: These values are indicative and should be determined for each specific method and laboratory.

Quantification of Corilagin using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the sensitive quantification of corilagin in biological matrices such as plasma.[16]

1. Equipment and Reagents

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

  • Analytical balance

  • Volumetric flasks, pipettes, and micro-pipettes

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Corilagin reference standard (≥98% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

2. LC-MS/MS Conditions

ParameterCondition
Column C8 or C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile or Methanol (gradient)
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions Precursor ion (m/z) 633 → Product ions (e.g., m/z 463, 301)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C

3. Preparation of Standard and Sample Solutions

  • Standard Solutions: Prepare stock and working standard solutions of corilagin in methanol or another suitable solvent.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a protein precipitation agent (e.g., 300 µL of acetonitrile).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

4. Method Validation Parameters

ParameterTypical Range (in plasma)
Linearity Range 2.5 - 1000.0 ng/mL
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Intra- and Inter-day Precision (%RSD) < 10%
Accuracy (Relative Error %) within ±6.0%

Visualizations

Experimental Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Calibration Curve Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Signaling_Pathways cluster_pathways Modulated Signaling Pathways Corilagin Corilagin NF_kB NF-κB Pathway Corilagin->NF_kB Inhibits Notch_mTOR Notch-mTOR Pathway Corilagin->Notch_mTOR Inhibits TGF_beta TGF-β Pathway Corilagin->TGF_beta Blocks TLR2 TLR2 Signaling Corilagin->TLR2 Inhibits

References

Application Notes and Protocols for Testing Corilagin's Hepatoprotective Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the hepatoprotective effects of Corilagin. The protocols outlined below are based on established preclinical models of liver injury.

Introduction

Corilagin, a polyphenolic tannin found in various medicinal plants, has demonstrated significant hepatoprotective properties in preclinical studies.[1][2][3] Its mechanisms of action involve antioxidant, anti-inflammatory, and anti-apoptotic activities, making it a promising candidate for the prevention and treatment of liver diseases.[1][2][4] These protocols detail the necessary steps to evaluate Corilagin's efficacy in both in vivo and in vitro models of liver injury.

In Vivo Hepatoprotective Activity Assessment

Animal models are crucial for evaluating the systemic effects of Corilagin on liver injury. Acetaminophen (APAP)-induced liver injury is a widely used and clinically relevant model.[1][5] Another common model is concanavalin A (Con A)-induced immune-mediated hepatitis.[4][6]

Acetaminophen (APAP)-Induced Liver Injury Model in Mice

This model mimics drug-induced liver injury in humans.[1][5]

Experimental Workflow:

APAP_Workflow cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_treatment Treatment cluster_analysis Analysis Acclimatization House mice in a controlled environment (1 week) Grouping Randomly divide mice into groups: - Control - APAP only - Corilagin + APAP - Corilagin only Acclimatization->Grouping Fasting Fast mice overnight Grouping->Fasting APAP_injection Inject APAP (300 mg/kg, i.p.) Fasting->APAP_injection Corilagin_injection Inject Corilagin (1-20 mg/kg, i.p.) 30 min post-APAP APAP_injection->Corilagin_injection Sacrifice Sacrifice mice (16h post-Corilagin) Corilagin_injection->Sacrifice Sample_collection Collect blood and liver tissue Sacrifice->Sample_collection Biochemical_analysis Serum ALT, AST Sample_collection->Biochemical_analysis Histology H&E staining Sample_collection->Histology Molecular_analysis Western blot, qRT-PCR Sample_collection->Molecular_analysis InVitro_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cell_seeding Seed HepG2 cells Ethanol_treatment Treat with Ethanol (e.g., 800 mM) for 24h Cell_seeding->Ethanol_treatment Corilagin_treatment Treat with Corilagin for another 24h Ethanol_treatment->Corilagin_treatment Cell_viability MTT or CCK-8 assay Corilagin_treatment->Cell_viability Biochemical_assays Measure ROS, antioxidant enzymes Corilagin_treatment->Biochemical_assays Signaling_Pathway cluster_inducer Liver Injury Inducers cluster_cellular_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcome Cellular Outcome APAP Acetaminophen (APAP) ROS ↑ Reactive Oxygen Species (ROS) Oxidative Stress APAP->ROS ConA Concanavalin A (Con A) Inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ConA->Inflammation Ethanol Ethanol Ethanol->ROS MAPK MAPK Pathway (↑ p-ERK, p-JNK) ROS->MAPK Nrf2 AMPK/GSK3β-Nrf2 Pathway (↓ Nrf2 activation) ROS->Nrf2 NFkB NF-κB Pathway (↑ NF-κB activation) Inflammation->NFkB Hepatocyte_injury Hepatocyte Necrosis & Apoptosis Liver Injury MAPK->Hepatocyte_injury NFkB->Hepatocyte_injury Nrf2->Hepatocyte_injury Corilagin Corilagin Corilagin->ROS Inhibits Corilagin->Inflammation Inhibits Corilagin->MAPK Inhibits Corilagin->NFkB Inhibits Corilagin->Nrf2 Activates

References

Corilagin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Corilagin, a key bioactive compound with significant anti-inflammatory and anti-tumor properties. The information is intended to guide researchers in the effective laboratory use of this compound.

Certificate of Analysis: Standard Specifications

Corilagin is a hydrolyzable tannin belonging to the class of polyphenols. For consistent and reproducible experimental results, it is crucial to use a well-characterized and high-purity standard. Below is a summary of the typical specifications found in a Certificate of Analysis (CoA) for Corilagin.

ParameterSpecification
Chemical Name β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose
CAS Number 23094-69-1
Molecular Formula C₂₇H₂₂O₁₈[1][2][3][4][5]
Molecular Weight 634.45 g/mol [1][2][3][4][5]
Appearance A crystalline solid or powder.[1][2]
Purity (by HPLC) ≥98%[1][2][5][6]
Identification Conforms to structure by ¹³C-NMR and Mass Spectrometry.[1][2]
Solubility Soluble in DMSO (25 mg/mL), DMF (20 mg/mL), Ethanol (25 mg/mL), and PBS (pH 7.2, 5 mg/mL).[7] In water, it is soluble at 1 mg/mL.[5]
Storage Store at -20°C for long-term storage (more than 2 years) or at 2-8°C for short-term storage.[2][5][6] Protect from air and light.[1]
Shelf Life Typically 2 years when stored correctly.[1]

Experimental Protocols

Detailed methodologies for key applications of Corilagin are provided below. These protocols are based on established research and are intended to serve as a starting point for your experiments.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Corilagin on cancer cell lines.

Workflow for Cell Viability Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: MTT Addition & Incubation cluster_3 Day 3: Formazan Solubilization & Measurement seed_cells Seed cells in a 96-well plate treat_cells Treat cells with varying concentrations of Corilagin seed_cells->treat_cells 24h incubation add_mtt Add MTT solution to each well treat_cells->add_mtt 24h incubation incubate_mtt Incubate for 4 hours at 37°C add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_absorbance Measure absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow of the MTT assay for assessing cell viability.

Materials:

  • Corilagin stock solution (in DMSO)

  • Cancer cell line of interest (e.g., SMMC-7721, Bel-7402)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of Corilagin in culture medium from your stock solution. A typical concentration range to test is 6.25, 12.5, 25, 50, 75, and 100 µM. Remove the old medium from the wells and add 180 µL of fresh medium, followed by 20 µL of the Corilagin dilutions. Include a vehicle control with DMSO (0.1% v/v). Incubate for 24 hours.

  • MTT Addition: After the 24-hour treatment, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in cells treated with Corilagin, which is crucial for studying its effect on signaling pathways.

Workflow for Western Blot Analysis

G cluster_0 Cell Lysis & Protein Quantification cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection cell_lysis Lyse treated cells in RIPA buffer protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk transfer->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab ecl Add ECL substrate secondary_ab->ecl imaging Image chemiluminescence ecl->imaging

Caption: Workflow of Western Blot analysis for protein expression.

Materials:

  • Corilagin-treated and control cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-p65, p-JNK, Caspase-3, etc.)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Cell Lysis: Wash cell pellets with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with SDS-PAGE loading buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the ECL detection reagent and visualize the protein bands using an imaging system.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a method for determining the purity of a Corilagin sample.

Workflow for HPLC Analysis

G cluster_0 Sample Preparation cluster_1 HPLC System Setup cluster_2 Analysis cluster_3 Data Processing dissolve_sample Dissolve Corilagin standard and sample in methanol inject_sample Inject sample onto the column dissolve_sample->inject_sample column Install RP-18 column column->inject_sample mobile_phase Prepare mobile phase: Acetonitrile and 0.05% TFA in water mobile_phase->inject_sample gradient_elution Run gradient elution inject_sample->gradient_elution detect Detect at 254 nm gradient_elution->detect integrate_peaks Integrate peak areas detect->integrate_peaks calculate_purity Calculate purity based on peak area percentage integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of Corilagin.

Materials:

  • Corilagin sample and analytical standard

  • HPLC grade methanol, acetonitrile, and water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a PDA or UV detector

  • RP-18 column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of the Corilagin standard in methanol (e.g., 1 mg/mL). Prepare the sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 0.05% TFA in water

    • Gradient: A typical gradient could be: 0-10 min, 10-20% A; 10-15 min, 20-28% A; 15-20 min, 28-35% A; 20-25 min, 35-50% A.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the Corilagin sample is calculated based on the area percentage of the Corilagin peak in the chromatogram.

Signaling Pathways Modulated by Corilagin

Corilagin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is essential for designing experiments and interpreting results.

Anti-Inflammatory Signaling Pathways

Corilagin has been shown to inhibit inflammation by targeting pathways such as NF-κB and MAPK.

Corilagin's Anti-Inflammatory Mechanism

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK activates p38 p38 TLR4->p38 activates ERK ERK TLR4->ERK activates Ikk IKK TLR4->Ikk activates Corilagin Corilagin Corilagin->JNK inhibits Corilagin->p38 inhibits Corilagin->ERK inhibits Corilagin->Ikk inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) JNK->Inflammatory_Cytokines induce expression p38->Inflammatory_Cytokines induce expression ERK->Inflammatory_Cytokines induce expression IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases p65 p65 p50 p50 NFkB->Inflammatory_Cytokines induce expression

Caption: Corilagin inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.

Corilagin has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. It achieves this by inhibiting the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38. Additionally, Corilagin can block the activation of the NF-κB pathway by preventing the phosphorylation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit. This dual inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Anti-Tumor Signaling Pathways

Corilagin induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Corilagin's Pro-Apoptotic Mechanism

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Corilagin Corilagin FasL FasL Corilagin->FasL upregulates p53 p53 Corilagin->p53 upregulates Fas Fas FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activate Bax Bax p53->Bax activates Bcl2 Bcl-2 p53->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activate Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Corilagin induces apoptosis through the extrinsic and intrinsic pathways.

In various cancer cell types, Corilagin has been shown to upregulate the expression of the tumor suppressor protein p53. This leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3. Furthermore, Corilagin can activate the extrinsic apoptotic pathway by upregulating Fas and FasL, leading to the activation of caspase-8, which also converges on the activation of caspase-3. The activation of these caspase cascades ultimately leads to the execution of apoptosis in cancer cells.

References

Corilagin In Vivo Experimental Design for Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corilagin, a gallotannin isolated from various medicinal plants, has demonstrated a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-diabetic effects in numerous preclinical studies. This document provides detailed application notes and protocols for the in vivo experimental design of corilagin in rodent models, intended to guide researchers in pharmacology, drug discovery, and translational medicine. The protocols outlined below are based on established methodologies from peer-reviewed scientific literature.

I. General Considerations for In Vivo Studies

Before initiating any in vivo experiment with corilagin, it is crucial to consider the following:

  • Animal Model Selection: The choice of rodent model (e.g., mouse, rat) and specific strain should be appropriate for the disease under investigation. Factors such as genetic background and susceptibility to disease induction are critical.

  • Corilagin Formulation: Corilagin is typically dissolved in a vehicle such as saline or phosphate-buffered saline (PBS) for in vivo administration. The solubility and stability of the formulation should be confirmed prior to use.

  • Route of Administration: Common routes for corilagin administration in rodents include oral gavage (p.o.) and intraperitoneal (i.p.) injection. The selection of the route should be based on the desired pharmacokinetic profile and the specific experimental model.[1][2]

  • Dosage and Treatment Schedule: Dosages of corilagin in rodent studies have ranged from 2.5 mg/kg to 1000 mg/kg, depending on the model and desired effect.[3][4] A dose-response study is recommended to determine the optimal dose for a specific application. Treatment duration can vary from a single dose to several weeks of daily administration.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

II. Experimental Protocols

This section provides detailed protocols for three common in vivo models used to evaluate the efficacy of corilagin.

Protocol 1: Cancer Xenograft Model in Nude Mice

This protocol describes the use of a subcutaneous xenograft model to assess the anti-tumor activity of corilagin.

Materials:

  • Nude mice (e.g., BALB/c nude), 6-8 weeks old

  • Cancer cell line (e.g., human laryngeal carcinoma Hep-2, human breast cancer MDA-MB-231)

  • Corilagin

  • Sterile PBS or saline

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Culture and Preparation: Culture cancer cells to 80-90% confluency.[5] Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL.[5] For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.[5]

  • Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly (e.g., every 2-3 days) using calipers with the formula: Volume = (length × width²) / 2.

  • Treatment Administration: Once tumors have reached the desired size, randomize the mice into treatment groups (e.g., vehicle control, corilagin low dose, corilagin high dose). Administer corilagin or vehicle daily via the desired route (e.g., intraperitoneal injection).

  • Endpoint Analysis: Continue treatment for a predefined period (e.g., 28 days).[6] At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume.

  • Tissue Analysis: Tumor tissues can be processed for histological analysis (e.g., H&E staining) to observe cellular morphology and for molecular analyses (e.g., Western blot, immunohistochemistry) to investigate the mechanism of action.[6]

Data Presentation: Corilagin in Cancer Xenograft Models

Cancer Type Animal Model Cell Line Corilagin Dose & Route Treatment Duration Key Outcomes Reference
Laryngeal CarcinomaNude MiceHep-2Not Specified28 daysDose-dependent reduction in tumor growth.[6]
CholangiocarcinomaNude MiceCCANot SpecifiedNot SpecifiedInhibition of CCA growth and repression of Notch1 and mTOR expression.[7]
Breast CancerNude MiceNot SpecifiedNot SpecifiedNot SpecifiedAttenuation of subcutaneous tumor growth.[8]
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This protocol details the induction of acute lung injury (ALI) using LPS to evaluate the anti-inflammatory effects of corilagin.[3]

Materials:

  • Mice (e.g., C57BL/6), 8-10 weeks old

  • Lipopolysaccharide (LPS) from E. coli

  • Corilagin

  • Sterile saline

  • Anesthetics

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Induction of ALI: Anesthetize the mice and intratracheally instill a single dose of LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline (e.g., 50 µL).[8][9]

  • Corilagin Administration: Administer corilagin (e.g., 5 and 10 mg/kg, i.p.) or vehicle 30 minutes after the LPS challenge.[3][10]

  • Sample Collection: At a predetermined time point after LPS instillation (e.g., 6 hours), euthanize the mice.[3][10]

  • Bronchoalveolar Lavage (BAL): Perform a bronchoalveolar lavage by instilling and retrieving a known volume of PBS into the lungs to collect BAL fluid (BALF).

  • Tissue Collection: Collect lung tissues for histological and molecular analysis.

  • Analysis:

    • BALF Analysis: Centrifuge the BALF to pellet the cells. Count the total and differential inflammatory cells. Measure the protein concentration in the supernatant as an indicator of lung permeability. Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.[3]

    • Lung Tissue Analysis: Process one lung lobe for histological examination (H&E staining) to assess lung injury, including edema, inflammation, and cellular infiltration.[3] Homogenize the remaining lung tissue to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration and for Western blot or qPCR analysis of inflammatory signaling pathways.

Data Presentation: Corilagin in LPS-Induced Acute Lung Injury Model

Animal Model LPS Dose & Route Corilagin Dose & Route Time Point Key Outcomes Reference
MiceIntratracheal5 and 10 mg/kg, i.p.6 hoursAttenuated inflammatory cell infiltration, reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), and decreased oxidative stress in lung tissues.[3][10]
MiceNot Specified2.5, 5, or 10 mg/kg, i.p.20 hoursMitigated lung injury, reduced inflammatory cell infiltration, and decreased production of proinflammatory cytokines.[11]
Protocol 3: Streptozotocin (STZ)-Induced Diabetes in Rats

This protocol describes the induction of type 1 diabetes using STZ to investigate the anti-diabetic properties of corilagin.[12]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley), adult males

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5)

  • Corilagin

  • Glucometer and test strips

  • Metabolic cages (optional)

Procedure:

  • Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 40-60 mg/kg) freshly dissolved in cold citrate buffer.[12][13] No fasting is necessary before STZ injection.[13]

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels above a certain threshold (e.g., ≥15 mM) are considered diabetic and included in the study.[12][14]

  • Treatment Protocol: Divide the diabetic rats into groups and begin daily treatment with corilagin (e.g., 10 and 20 mg/kg, p.o.) or vehicle.[12] Include a non-diabetic control group and a positive control group (e.g., glibenclamide).[12]

  • Monitoring: Monitor body weight and blood glucose levels regularly throughout the study (e.g., weekly for 30 days).[12] If available, house rats in metabolic cages to monitor food and water intake, and urine output.

  • Endpoint Analysis: At the end of the treatment period (e.g., 30 days), collect blood samples for biochemical analysis, including plasma insulin, glycated hemoglobin (HbA1c), and lipid profiles (total cholesterol, triglycerides, HDL, LDL).[12]

  • Organ Collection: Euthanize the rats and collect organs such as the pancreas, liver, and kidneys for histopathological examination and analysis of oxidative stress markers (e.g., SOD, CAT, MDA).[12]

Data Presentation: Corilagin in STZ-Induced Diabetic Rats

Animal Model STZ Dose & Route Corilagin Dose & Route Treatment Duration Key Outcomes Reference
Wistar Rats40 mg/kg, i.p.10 and 20 mg/kg/day, p.o.30 daysSignificant reduction in fasting blood glucose, glycated hemoglobin, total cholesterol, and triglycerides. Increased plasma insulin and antioxidant enzyme activities.[12][15]

III. Visualization of Signaling Pathways

Corilagin has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The following diagrams illustrate some of these pathways.

Corilagin_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPKs (ERK, JNK, p38) MyD88->MAPK Corilagin Corilagin Corilagin->IKK Inhibits Corilagin->MAPK Inhibits IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Pro_inflammatory_genes AP1 AP-1 MAPK->AP1 AP1_nucleus AP-1 (in nucleus) AP1->AP1_nucleus AP1_nucleus->Pro_inflammatory_genes

Caption: Corilagin's anti-inflammatory mechanism via NF-κB and MAPK pathways.

Corilagin_Anticancer_Pathway Corilagin Corilagin Akt Akt Corilagin->Akt Inhibits mTOR mTOR Corilagin->mTOR Inhibits Bax Bax Corilagin->Bax Promotes Bcl2 Bcl-2 Corilagin->Bcl2 Inhibits Notch Notch Signaling Corilagin->Notch Inhibits GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K PI3K->Akt Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Caspases Caspases->Apoptosis Notch->CellGrowth

Caption: Corilagin's anti-cancer mechanism via PI3K/Akt/mTOR and apoptosis pathways.

IV. Conclusion

Corilagin exhibits significant therapeutic potential in various rodent models of disease. The protocols and data presented here provide a framework for designing and conducting robust in vivo studies to further elucidate its mechanisms of action and evaluate its translational potential. Careful consideration of the experimental design, including the choice of animal model, dosage, and relevant endpoints, is essential for obtaining reliable and reproducible results.

References

Application Notes & Protocols: Corilagin as a Quality Control Standard for Herbal Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a prominent ellagitannin found in a variety of medicinal plants, including those from the Phyllanthus, Terminalia, and Geranium genera.[1][2][3] Possessing a range of biological activities such as antioxidant, anti-inflammatory, hepatoprotective, and antitumor effects, corilagin is a key bioactive constituent responsible for the therapeutic properties of many herbal medicines.[1][2][4] Consequently, the accurate and precise quantification of corilagin is crucial for the quality control and standardization of these herbal products to ensure their safety, efficacy, and consistency.[5][6][7]

These application notes provide detailed protocols for the extraction, identification, and quantification of corilagin in herbal materials using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Analytical Methods for Corilagin Quantification

Several analytical techniques have been developed and validated for the quantification of corilagin in herbal matrices. HPLC and HPTLC are the most common methods employed for routine quality control due to their accuracy, precision, and robustness.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of corilagin. A validated HPLC method allows for the determination of corilagin content in raw herbal materials and finished products.[8][9]

Table 1: HPLC Method Parameters for Corilagin Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[10]
Mobile Phase Gradient elution with acetonitrile and 0.05% trifluoroacetic acid in water[10]
Flow Rate 1.0 mL/min
Detection UV at 267 nm[9]
Injection Volume 20 µL
Column Temperature 25°C[10]

Table 2: HPLC Method Validation Data for Corilagin

ParameterResultReference
Linearity Range 2.5 - 500 µg/mL[10]
Correlation Coefficient (r²) > 0.992[10]
Limit of Detection (LOD) 0.5 µg/mL[10]
Limit of Quantification (LOQ) 1.0 µg/mL[10]
Repeatability (RSD%) < 2%[10]
Accuracy (Recovery %) 95 - 105%[10]
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler, faster, and more cost-effective alternative to HPLC for the simultaneous quantification of corilagin and other markers in herbal extracts.[11]

Table 3: HPTLC Method Parameters for Corilagin Analysis

ParameterCondition
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates[11]
Mobile Phase n-butanol:water:methanol:formic acid (6:1:0.1:0.8; v/v/v/v)[11]
Chamber Saturation 30 minutes[11]
Application Volume 5 µL
Detection Densitometric scanning at 254 nm

Table 4: HPTLC Method Validation Data for Corilagin

ParameterResultReference
Linearity Range 300 - 1300 ng/spot[11]
Correlation Coefficient (r²) > 0.99[11]
Limit of Detection (LOD) 53.37 ng/spot[11]
Limit of Quantification (LOQ) 161.74 ng/spot[11]
Precision (RSD%) < 2%[11]

Experimental Protocols

Extraction of Corilagin from Herbal Material

Objective: To extract corilagin from the plant matrix for subsequent analysis.

Materials:

  • Dried and powdered herbal material (e.g., Phyllanthus niruri leaves)

  • Methanol:water (70:30, v/v)[11]

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (0.45 µm)

Protocol:

  • Accurately weigh 1.0 g of the powdered herbal material into a conical flask.

  • Add 25 mL of the methanol:water (70:30, v/v) solvent mixture.

  • Sonication in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue two more times with 25 mL of the solvent mixture.

  • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the residue in a known volume of methanol for HPLC or HPTLC analysis.

  • Filter the solution through a 0.45 µm syringe filter before injection.[12]

Preparation of Standard Solutions

Objective: To prepare a series of standard solutions of corilagin for calibration.

Materials:

  • Corilagin reference standard (>98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks

Protocol:

  • Accurately weigh 10 mg of the corilagin reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations within the linear range of the analytical method (e.g., for HPLC: 10, 25, 50, 100, 250 µg/mL).

HPLC Analysis Protocol

Objective: To quantify the amount of corilagin in the herbal extract.

Procedure:

  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Inject 20 µL of each standard solution in triplicate to construct a calibration curve by plotting peak area against concentration.

  • Inject 20 µL of the prepared sample extract in triplicate.

  • Identify the corilagin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of corilagin in the sample using the regression equation from the calibration curve.

HPTLC Analysis Protocol

Objective: To quantify the amount of corilagin in the herbal extract.

Procedure:

  • Apply the standard solutions and the sample extract onto the HPTLC plate using an automated applicator.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase (Table 3) until the solvent front has migrated a sufficient distance.

  • Dry the plate in a stream of warm air.

  • Perform densitometric scanning of the plate at 254 nm.

  • Identify the corilagin spot in the sample by comparing its Rf value with that of the standard.

  • Quantify the amount of corilagin in the sample by comparing the peak area with the calibration curve generated from the standards.

Visualization of Workflows and Pathways

Quality_Control_Workflow cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analytical Quantification cluster_3 Quality Assessment raw_material Herbal Raw Material grinding Grinding & Pulverizing raw_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration & Concentration extraction->filtration hplc HPLC Analysis filtration->hplc Sample Injection hptlc HPTLC Analysis filtration->hptlc Sample Application ref_std Corilagin Reference Standard stock_sol Stock Solution Preparation ref_std->stock_sol working_std Working Standard Dilutions stock_sol->working_std working_std->hplc Standard Injection working_std->hptlc Standard Application data_analysis Data Analysis & Quantification hplc->data_analysis hptlc->data_analysis specification Comparison with Specification data_analysis->specification release Product Release/Rejection specification->release Corilagin_Metabolism cluster_0 In Vivo & In Vitro Metabolism cluster_1 Metabolites corilagin Corilagin hydrolysis Hydrolysis corilagin->hydrolysis phase_II Phase II Metabolism corilagin->phase_II hydrolyzed Ellagic Acid, Gallic Acid, etc. hydrolysis->hydrolyzed conjugates Glucuronide & Sulfate Conjugates phase_II->conjugates

References

Corilagin: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Corilagin is a gallotannin, a type of hydrolyzable tannin, found in various medicinal plants, notably in the genus Phyllanthus.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.[3] Emerging research has highlighted corilagin's potent antiviral properties against a broad spectrum of viruses, making it a promising candidate for the development of novel antiviral therapeutics.[4][5][6] These notes provide a comprehensive overview of corilagin's antiviral applications, detailing its mechanisms of action and standardized protocols for its investigation in a research setting.

Summary of Antiviral Activity

Corilagin has demonstrated inhibitory effects against numerous viruses through various mechanisms. The following table summarizes the key findings from in vitro and in vivo studies.

VirusModel SystemKey Findings & Mechanism of ActionQuantitative Data (IC50/EC50)Reference(s)
SARS-CoV-2 In vitro (HEK293 cells), In vivo (mice)Inhibits viral entry by blocking the binding of the Spike Receptor-Binding Domain (RBD) to the human ACE2 receptor. Also inhibits RNA-dependent RNA polymerase (RdRp).[4][5][7]Binding Affinity (KD) to ACE2: 1.39 µM[4][4][5][7]
Herpes Simplex Virus (HSV-1) In vitro (BV-2 cells), In vivo (mice)Protects against HSV-1-induced encephalitis by inhibiting TLR2 and TLR3 signaling pathways, reducing inflammatory responses.[8][9]Not specified[8][9]
Human Enterovirus 71 (EV71) In vitro (Vero cells)Reduces virus-induced cytotoxicity.[10][11]IC50: 5.6 µg/mL[10][11][12][10][11][12]
Coxsackievirus A16 (CA16) In vitro (Vero cells)Reduces virus-induced cytotoxicity.[10][11]IC50: 32.33 µg/mL[10][11][12][10][11][12]
Hepatitis C Virus (HCV) In vitro, In vivo (chimeric mice)Inhibits viral replication by suppressing NS3 protease enzyme activity.[2][4] Restricts serum HCV RNA levels in vivo.[2]Not specified[2][4]
Human Immunodeficiency Virus (HIV) In vitro, In vivoInhibits viral adsorption by targeting HIV-1 integrase, reverse transcriptase, and protease activities.[4]Not specified[4]
Epstein-Barr Virus (EBV) In vitroInhibits viral replication by targeting EBV DNA polymerase (EBV-DP) activity.[4]Not specified[4]
Hepatitis B Virus (HBV) In vitro, ClinicalInhibits the activity of HBV DNA polymerase.[1][13] Administration to chronic active hepatitis B patients resulted in undetectable HBV DNA.[13]Not specified[1][13]
Human Cytomegalovirus (CMV) In vitro (HFF, THP-1 cells), In vivo (mice)Inhibits CMV infection and replication by activating the cGAS-STING signaling pathway.[14]Not specified[14]
Dengue Virus (DENV) In vitroA plant extract containing corilagin as a major component showed an anti-DENV effect.[15]Not specified[15]

Mechanisms of Action & Signaling Pathways

Corilagin exerts its antiviral effects by targeting various stages of the viral life cycle, from entry and replication to modulating the host immune response.

Inhibition of SARS-CoV-2 Viral Entry

Corilagin prevents SARS-CoV-2 from entering host cells by physically blocking the interaction between the virus's spike protein Receptor-Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[4][5] This mechanism has been confirmed through computational docking, bio-layer interferometry (BLI), and pseudovirus infection assays.[4][5]

G cluster_0 cluster_1 SARS-CoV-2 SARS-CoV-2 Spike RBD Spike RBD SARS-CoV-2->Spike RBD expresses ACE2 Receptor ACE2 Receptor Spike RBD->ACE2 Receptor Binds to Host Cell Host Cell Host Cell->ACE2 Receptor expresses Viral Entry Viral Entry ACE2 Receptor->Viral Entry Corilagin Corilagin Corilagin->Spike RBD Blocks Corilagin->ACE2 Receptor Binds to Infection Infection Viral Entry->Infection

Caption: Corilagin inhibits SARS-CoV-2 entry by blocking Spike RBD-ACE2 binding.

Modulation of Host Immune Response: HSV-1

In the context of Herpes Simplex Virus-1 (HSV-1) encephalitis, corilagin demonstrates neuroprotective effects by downregulating inflammatory pathways. It significantly inhibits the Toll-like receptor 2 (TLR2) and Toll-like receptor 3 (TLR3) signaling pathways, which are crucial for the host's immune response to viral components like double-stranded RNA.[8][9] This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory damage in the brain.[8][9]

G HSV-1 HSV-1 TLR2/TLR3 TLR2/TLR3 HSV-1->TLR2/TLR3 Activates Downstream Mediators TRIF, TRADD, TRAF3/6 TLR2/TLR3->Downstream Mediators NF-kB / IRF3 NF-kB / IRF3 Downstream Mediators->NF-kB / IRF3 Pro-inflammatory Cytokines TNF-α, IL-6, IFN-β NF-kB / IRF3->Pro-inflammatory Cytokines Upregulates Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Corilagin Corilagin Corilagin->TLR2/TLR3 Inhibits

Caption: Corilagin inhibits HSV-1-induced inflammation via TLR signaling pathways.

Activation of Innate Immunity: Human Cytomegalovirus (CMV)

Corilagin has been shown to inhibit Human Cytomegalovirus (CMV) infection by activating the cGAS-STING innate immune signaling pathway.[14] Upon viral DNA detection in the cytoplasm, cGAS synthesizes cGAMP, which activates STING. This leads to the phosphorylation of IRF3 and subsequent production of Type I interferons (IFNs), establishing an antiviral state in the cell. Corilagin promotes the expression of STING and its downstream molecules, enhancing this antiviral response.[14]

G CMV DNA CMV DNA cGAS cGAS CMV DNA->cGAS Sensed by STING STING cGAS->STING Activates via cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFNs Type I Interferons IRF3->Type I IFNs Induces Antiviral State Antiviral State Type I IFNs->Antiviral State Corilagin Corilagin Corilagin->STING Promotes Expression

Caption: Corilagin activates the cGAS-STING pathway to inhibit CMV replication.

Experimental Protocols

The following protocols are generalized methodologies based on published research for evaluating the antiviral activity of corilagin. Researchers should optimize these protocols for their specific cell lines, virus strains, and experimental conditions.

General Experimental Workflow

A typical workflow for assessing the antiviral properties of a compound like corilagin involves determining its cytotoxicity, evaluating its efficacy against the virus, and then elucidating its mechanism of action.

G A 1. Cytotoxicity Assay (e.g., MTT) B Determine Max Non-toxic Dose (CC50) A->B C 2. Antiviral Efficacy Assay (e.g., Plaque Reduction) B->C D Determine IC50 / EC50 Calculate Selectivity Index (SI) C->D E 3. Mechanism of Action Studies (e.g., Western, RT-PCR, ELISA) D->E F Identify Molecular Target & Pathway E->F

Caption: Standard workflow for in vitro antiviral drug screening.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration range at which corilagin is not toxic to the host cells, a critical first step before assessing antiviral activity.

Materials:

  • Host cell line (e.g., Vero, HEK293, Huh-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Corilagin stock solution (dissolved in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of corilagin in complete growth medium. Remove the old medium from the cells and add 100 µL of the corilagin dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that matches the planned antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the corilagin concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 2: Antiviral Activity (CPE Inhibition Assay)

This assay measures the ability of corilagin to protect cells from the virus-induced cytopathic effect (CPE).

Materials:

  • Items from Protocol 1

  • Virus stock with a known titer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Infection and Treatment:

    • Remove the growth medium from the confluent cell monolayers.

    • Add 100 µL of virus suspension (at a multiplicity of infection, MOI, that causes complete CPE in 48-72 hours) to each well, except for the "cell control" wells.

    • After a 1-2 hour adsorption period, remove the virus inoculum.

    • Add 100 µL of medium containing serial dilutions of corilagin (at non-toxic concentrations) to the wells. Include "virus control" (virus, no compound) and "cell control" (no virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C until 90-100% CPE is observed in the virus control wells.

  • Quantification: Assess cell viability using the MTT method as described in Protocol 1.

  • Data Analysis: Calculate the percentage of CPE inhibition for each corilagin concentration relative to the virus and cell controls. Plot the inhibition percentage against the corilagin concentration to determine the 50% inhibitory concentration (IC50).

Protocol 3: SARS-CoV-2 Pseudovirus Infection Assay

This protocol assesses corilagin's ability to inhibit viral entry using a safer, replication-defective pseudovirus system.[4][5]

Materials:

  • HEK293T cells overexpressing the hACE2 receptor.

  • Spike-pseudotyped lentivirus (e.g., expressing Luciferase or GFP).

  • Corilagin stock solution.

  • 96-well plates (white-walled for luminescence).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed hACE2-HEK293T cells in a 96-well plate and incubate for 24 hours.

  • Pre-incubation: In a separate tube, pre-incubate the pseudovirus with various concentrations of corilagin for 1 hour at 37°C.

  • Infection: Add the corilagin-pseudovirus mixture to the cells.

  • Incubation: Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

  • Signal Detection:

    • If using a Luciferase reporter, lyse the cells and measure luminescence according to the manufacturer's instructions.

    • If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Normalize the reporter signal to the untreated virus control and plot the percent inhibition against corilagin concentration to determine the IC50 for viral entry.

Protocol 4: Western Blot for Signaling Pathway Analysis

This protocol is used to measure changes in the protein levels of key components in a signaling pathway (e.g., TLR3, STING, p-IRF3) following viral infection and corilagin treatment.[9][14]

Materials:

  • Cells grown in 6-well plates.

  • Virus and corilagin.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (membranes, buffers).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-TLR3, anti-STING, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with virus and/or corilagin for the desired time points.

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

Application Notes and Protocols for the Dissolution of Corilagin Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Corilagin is a hydrolyzable tannin and polyphenol with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidative effects.[1][2] It can be isolated from various plants, such as those from the Phyllanthus species.[1][2][3] Accurate and consistent preparation of corilagin standard solutions is crucial for obtaining reliable and reproducible results in experimental settings. These application notes provide detailed protocols for the dissolution of corilagin for research purposes.

Quantitative Data Summary

The solubility of corilagin can vary between different solvents and even between suppliers, potentially due to differences in crystalline form or purity. The following table summarizes the approximate solubility of corilagin in common laboratory solvents.

SolventApproximate Solubility (mg/mL)Molar Concentration (mM)Source
Dimethyl Sulfoxide (DMSO)~20 - 100 mg/mL~31.5 - 157.6 mM[1][2][4]
Ethanol~25 mg/mL~39.4 mM[1][4]
Dimethylformamide (DMF)~20 mg/mL~31.5 mM[1][4]
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL~7.9 mM[1][4]
Methanol, PyridineSoluble (qualitative)-[5]

Note: The molar concentration is calculated using a molecular weight of 634.5 g/mol for corilagin.[1] It is advisable to use fresh DMSO, as moisture absorption can reduce the solubility of corilagin.[2]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent (e.g., DMSO)

This protocol describes the preparation of a concentrated stock solution of corilagin, which can be stored for later use and diluted to final experimental concentrations.

Materials:

  • Corilagin standard (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of corilagin powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of corilagin solid in a sterile microcentrifuge tube or vial using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of corilagin).

  • Dissolution: Cap the tube tightly and vortex thoroughly until the corilagin is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Inert Gas Purge: To enhance stability, briefly purge the headspace of the vial with an inert gas like nitrogen or argon before sealing.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).[2]

Protocol 2: Preparation of Aqueous Working Solutions from Organic Stock

This protocol details the dilution of the concentrated organic stock solution into an aqueous buffer for use in biological experiments.

Materials:

  • Corilagin stock solution (from Protocol 1)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2, or cell culture medium)

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the corilagin stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer.

  • Dilution: Add the calculated volume of the corilagin stock solution to the appropriate volume of the aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.

  • Mixing: Vortex the solution gently to ensure homogeneity.

  • Final Solvent Concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal, as it can have physiological effects at low concentrations.[4] A final DMSO concentration of less than 0.1% is generally recommended for cell-based assays.

  • Usage: Use the freshly prepared aqueous working solution immediately. It is not recommended to store aqueous solutions of corilagin for more than one day.[4]

Visualizations

Experimental Workflow

G cluster_prep Preparation of Corilagin Solutions cluster_dilution Working Solution Preparation cluster_storage Storage start Start: Corilagin (Crystalline Solid) weigh Weigh Corilagin start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Buffer (e.g., PBS) stock->dilute Use for dilution store Aliquot and Store (-20°C or -80°C) stock->store For long-term use mix Vortex Gently dilute->mix working Final Working Solution mix->working end End working->end Use Immediately in Experiment

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Corilagin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of corilagin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for corilagin?

A1: A common and effective starting point is using a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, modified with an acid like trifluoroacetic acid (TFA) or acetic acid to improve peak shape. A gradient elution is generally preferred to resolve corilagin from its more polar metabolites.

Q2: What are the major metabolites of corilagin I should expect to see?

A2: Corilagin primarily undergoes hydrolysis to form ellagic acid and gallic acid.[1][2] These primary metabolites can then be further processed through phase II metabolism, leading to conjugates such as methylated, glucuronidated, and sulfated forms.[1][3] Your separation method should ideally resolve corilagin from at least ellagic acid and gallic acid.

Q3: What detection wavelength is recommended for corilagin and its metabolites?

A3: A detection wavelength of around 267-272 nm is commonly used for the analysis of corilagin and related phenolic compounds, as it provides sufficient sensitivity for these analytes.[4]

Q4: Can I use a mobile phase without an acid modifier?

A4: While possible, it is generally not recommended. Corilagin and its metabolites are phenolic compounds, which can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Acidifying the mobile phase (e.g., with 0.05% TFA or 1% acetic acid) suppresses the ionization of these silanol groups and the phenolic analytes, resulting in sharper, more symmetrical peaks.[4][5]

HPLC Methodologies and Parameters

The following tables summarize typical experimental conditions for the HPLC analysis of corilagin, derived from published literature.

Table 1: HPLC Column and Mobile Phase Conditions

ParameterCondition 1Condition 2Condition 3
Stationary Phase RP-18 (SunFire, Waters)[5]Phenyl-hexyl (Phenomenex Luna)[4]C18 (Phenomenex Luna)[6]
Particle Size 5 µm[5]5 µm[4]5 µm[6]
Column Dimensions 4.6 x 150 mm[5]4.6 x 250 mm[4]4.6 x 250 mm[6]
Mobile Phase A Acetonitrile[5]Acetonitrile[4]Methanol[6]
Mobile Phase B 0.05% TFA in Water[5]1% Acetic Acid in Water[4]Water[6]
Elution Mode Gradient[5]Gradient[4]Isocratic (Preparative)[6]

Table 2: Example Gradient Elution Programs

MethodTime (minutes)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
Method A (Acetonitrile/TFA) [5]010901.0
1020801.0
1528721.0
2035651.0
2550501.0
Method B (Acetonitrile/Acetic Acid) [4]013871.0
1237631.0
1310001.0
1510001.0
1613871.0

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Stock Solution: Accurately weigh and dissolve corilagin standard in a diluent such as methanol:water (40:60 v/v) to prepare a stock solution (e.g., 600 mg/L).[4]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the same diluent to create a calibration curve (e.g., 20-300 mg/L).[4]

  • Sample Extraction: For plant extracts, accurately weigh the powdered sample and extract it using sonication with a suitable solvent like methanol:water for approximately 30 minutes.[4]

  • Sample Cleanup (Optional but Recommended): To reduce matrix effects and protect the column, pass the sample extract through a C18 Solid-Phase Extraction (SPE) cartridge. Pre-condition the cartridge with methanol and then water before loading the sample.[4]

  • Filtration: Filter all standards and final sample solutions through a 0.45 µm syringe filter before injection to remove particulates.

Visualized Workflows and Pathways

Metabolic Pathway of Corilagin

The following diagram illustrates the primary metabolic conversion of corilagin. Understanding this pathway is essential for identifying expected peaks in your chromatogram.

G Corilagin Corilagin EllagicAcid Ellagic Acid Corilagin->EllagicAcid Hydrolysis GallicAcid Gallic Acid Corilagin->GallicAcid Hydrolysis PhaseII Phase II Metabolites (Glucuronides, Sulfates, etc.) EllagicAcid->PhaseII Conjugation GallicAcid->PhaseII Conjugation

Caption: Metabolic pathway of corilagin via hydrolysis and conjugation.

HPLC Method Development Workflow

This workflow provides a logical sequence of steps for optimizing the separation of corilagin and its metabolites.

G cluster_start Phase 1: Initial Setup cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation Start Select C18 Column (e.g., 250x4.6mm, 5µm) MobilePhase Prepare Mobile Phase: A: Acetonitrile B: Water + 0.1% Acid Start->MobilePhase Scout Run Broad Gradient (e.g., 5-95% A in 30 min) MobilePhase->Scout Evaluate Evaluate Resolution & Peak Shape Scout->Evaluate OptimizeGradient Adjust Gradient Slope & Time Evaluate->OptimizeGradient Resolution Inadequate OptimizeFlow Optimize Flow Rate & Temperature Evaluate->OptimizeFlow Good Separation, Fine-tuning needed Validate Method Validation (Linearity, Precision, etc.) Evaluate->Validate Resolution Adequate OptimizeGradient->Scout OptimizeFlow->Validate Optimized

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of corilagin.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Question Possible Cause & Solution
My corilagin peak is tailing. 1. Acidic Modifier is Insufficient: Phenolic compounds like corilagin can exhibit tailing due to interactions with the column's stationary phase. Ensure your mobile phase is properly acidified (e.g., 0.05-0.1% TFA or formic acid).[5] 2. Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like 100% acetonitrile or isopropanol.[7][8] 3. Column Degradation: High pH mobile phases (> pH 7.5) can dissolve the silica backbone of the column, creating active sites that cause tailing. Ensure your mobile phase pH is within the column's recommended range.
My peaks are fronting. 1. Sample Overload: The injected sample concentration is too high. Dilute your sample and re-inject.[9] 2. Incompatible Sample Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile). If possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Problem 2: Poor Resolution or Co-eluting Peaks
Question Possible Cause & Solution
Corilagin and a metabolite are not separating. 1. Gradient is Too Steep: A rapid gradient may not provide enough time for separation. Decrease the gradient slope (i.e., make the change in organic solvent percentage per minute smaller).[9] 2. Incorrect Mobile Phase: The selectivity of your mobile phase may be insufficient. Try switching the organic modifier from acetonitrile to methanol, or vice-versa, as this can alter elution patterns. 3. Temperature Effects: Lowering the column temperature can sometimes increase retention and improve the resolution of closely eluting peaks.
All my peaks are eluting very early. 1. Mobile Phase Composition is Incorrect: You may have accidentally swapped your mobile phase A and B lines, or the organic content is too high. Verify your mobile phase preparation and system setup. 2. Column has Lost Stationary Phase: This can happen after extensive use. Consider replacing the column.
Problem 3: Unstable Retention Times
Question Possible Cause & Solution
My retention times are shifting between runs. 1. Inadequate Column Equilibration: The column is not properly equilibrated with the initial mobile phase conditions before injection. Increase the equilibration time between runs, typically to 5-10 column volumes.[9] 2. Fluctuating Temperature: The column temperature is not stable. Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention.[10] 3. Mobile Phase Preparation: The mobile phase is evaporating or was not prepared consistently. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[9] 4. Pump or Leak Issues: Air bubbles in the pump or a small leak in the system can cause flow rate fluctuations. Degas the mobile phase and check fittings for any signs of leaks.[7]
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common HPLC issues.

G Problem HPLC Problem Detected Pressure Pressure Issue? Problem->Pressure PeakShape Peak Shape Issue? Problem->PeakShape Retention Retention Time Drift? Problem->Retention Pressure->PeakShape No HighPressure High Pressure Pressure->HighPressure Yes LowPressure Low/No Pressure Pressure:s->LowPressure Fluctuates PeakShape->Retention No Tailing Peak Tailing PeakShape->Tailing Yes PoorRes Poor Resolution PeakShape:s->PoorRes Split/Broad CheckEquilibration Increase Equilibration Time Retention->CheckEquilibration Yes CheckBlockage Check for Blockage (Frit, Guard Column) HighPressure->CheckBlockage CheckLeak Check for Leaks & Mobile Phase Level LowPressure->CheckLeak CheckModifier Increase Acid Modifier Check for Contamination Tailing->CheckModifier AdjustGradient Adjust Gradient Slope Change Organic Solvent PoorRes->AdjustGradient CheckTemp Use Column Oven CheckEquilibration->CheckTemp

Caption: A decision tree for troubleshooting common HPLC problems.

References

Corilagin low bioavailability and formulation strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for corilagin formulation. This resource is designed for researchers, scientists, and drug development professionals working to overcome the challenges associated with the low oral bioavailability of corilagin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Understanding the Challenge: Low Bioavailability of Corilagin

Corilagin, a promising polyphenolic compound, exhibits a range of therapeutic activities. However, its clinical translation is hampered by its low oral bioavailability. Several factors contribute to this challenge:

  • Hydrophobic Nature: Corilagin is poorly soluble in aqueous media, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]

  • Intestinal Metabolism: Corilagin can be hydrolyzed in the intestine into ellagic acid and gallic acid.[1]

  • Gut Microbiota Metabolism: The gut microbiota can further metabolize corilagin and its hydrolytic products.[1]

  • First-Pass Metabolism: Like many orally administered drugs, corilagin may be subject to metabolism in the liver before reaching systemic circulation, further reducing its bioavailability.

Formulation Strategies to Enhance Corilagin Bioavailability

To address the poor oral bioavailability of corilagin, various advanced formulation strategies have been explored. These approaches aim to increase its solubility, protect it from degradation, and enhance its absorption.

Key Formulation Strategies:
  • Nanoparticles: Encapsulating corilagin into nanoparticles can improve its solubility and dissolution rate, protect it from enzymatic degradation in the gastrointestinal tract, and facilitate its transport across the intestinal epithelium.

  • Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanoparticles that are solid at room and body temperatures. They offer advantages such as high stability, controlled release, and the ability to enhance lymphatic transport, thereby bypassing first-pass metabolism.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This in-situ emulsification presents the drug in a solubilized form, with a large surface area for absorption.

Quantitative Data: Pharmacokinetic Parameters of Corilagin Formulations

The following table summarizes the pharmacokinetic parameters of corilagin in different formulations from preclinical studies in rats. This data illustrates the potential of advanced formulations to significantly improve the oral bioavailability of corilagin compared to its free form.

FormulationDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Corilagin Suspension50Oral1.82Not Reported100 (Reference)[1]
Corilagin Suspension1500Oral552Not Reported-[1]
Corilagin-Loaded Nanoparticles-----Data not available in searched articles-
Corilagin-Loaded SLNs-----Data not available in searched articles-
Corilagin-Loaded SEDDS-----Data not available in searched articles-

Note: Specific pharmacokinetic data for corilagin-loaded nanoparticles, SLNs, and SEDDS were not available in the searched articles. The table is presented as a template for researchers to populate as more data becomes available.

Experimental Protocols

Here we provide detailed methodologies for key experiments related to the formulation and analysis of corilagin.

Protocol 1: Preparation of Corilagin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

Objective: To prepare corilagin-loaded SLNs to enhance oral bioavailability.

Materials:

  • Corilagin

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • C-surfactant (e.g., Soya lecithin)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the accurately weighed amount of corilagin in the molten lipid under magnetic stirring to ensure a homogenous mixture.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes) to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization at an elevated temperature (above the lipid's melting point) for a specific number of cycles (e.g., 3-5 cycles) and pressure (e.g., 500-1500 bar).

  • Cooling and SLN Formation: Cool down the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Preparation of Corilagin Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for improved oral delivery of corilagin.

Materials:

  • Corilagin

  • Oil (e.g., Oleic acid, Capryol™ 90)

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP, Propylene glycol)

Procedure:

  • Excipient Screening: Determine the solubility of corilagin in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Ternary Phase Diagram Construction: Construct ternary phase diagrams with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the ratios determined from the phase diagram. Add the accurately weighed amount of corilagin to the mixture.

  • Homogenization: Vortex the mixture and gently heat (e.g., 40°C) until a clear and homogenous solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and polydispersity index of the resulting emulsion upon dilution with an aqueous medium.

Protocol 3: Quantification of Corilagin in Rat Plasma by HPLC-MS/MS

Objective: To determine the concentration of corilagin in rat plasma for pharmacokinetic studies.

Materials and Equipment:

  • Rat plasma samples

  • Corilagin standard

  • Internal Standard (IS) (e.g., Quercetin)

  • Methanol (HPLC grade)

  • Formic acid

  • HPLC system coupled with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of rat plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge the mixture at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm × 50 mm, 3.5 µm)

    • Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for corilagin and the internal standard.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of corilagin to the internal standard against the concentration of the corilagin standards.

    • Determine the concentration of corilagin in the plasma samples from the calibration curve.

Troubleshooting Guides and FAQs

FAQs for Corilagin Formulation

Q1: Why is my corilagin-loaded nanoparticle/SLN formulation showing a large particle size and high PDI?

A1: Several factors could contribute to this issue:

  • Insufficient Homogenization: The energy input during homogenization (either high-speed stirring or high-pressure homogenization) may be insufficient. Try increasing the homogenization speed, time, or pressure.

  • Inappropriate Surfactant/Lipid Ratio: The concentration of the surfactant may be too low to effectively stabilize the newly formed nanoparticles. Try optimizing the surfactant and lipid concentrations.

  • Aggregation: The nanoparticles may be aggregating after formation. Ensure the zeta potential is sufficiently high (typically > |30| mV) to ensure electrostatic stabilization. If not, consider adding a stabilizer or changing the surfactant.

  • Drug Loading: High drug loading can sometimes disrupt the nanoparticle structure, leading to larger and more polydisperse particles. Try reducing the initial drug concentration.

Q2: My corilagin SEDDS formulation is not forming a clear emulsion upon dilution. What could be the problem?

A2: This indicates poor self-emulsification, which could be due to:

  • Incorrect Excipient Ratios: The ratio of oil, surfactant, and co-surfactant is critical. Refer to your ternary phase diagram to ensure you are working within the optimal self-emulsifying region.

  • Low Surfactant Concentration: A sufficient amount of surfactant is necessary to reduce the interfacial tension and facilitate spontaneous emulsification.

  • Poor Excipient Selection: The chosen oil, surfactant, and co-surfactant may not be compatible or have the appropriate HLB (Hydrophile-Lipophile Balance) value. Re-screen your excipients for their ability to solubilize the drug and form a stable emulsion.

Q3: The entrapment efficiency of corilagin in my SLNs is very low. How can I improve it?

A3: Low entrapment efficiency is a common challenge, especially for moderately lipophilic drugs. Consider the following:

  • Lipid Selection: The solubility of corilagin in the solid lipid is a key factor. Screen different lipids to find one with higher solubilizing capacity for corilagin.

  • Cooling Rate: A rapid cooling process during SLN preparation can sometimes lead to drug expulsion from the lipid matrix. Try a slower, more controlled cooling method.

  • Formulation Composition: The type and concentration of surfactant can influence drug partitioning between the lipid and aqueous phases. Experiment with different surfactants.

  • Drug-Lipid Interaction: The chemical structure of the lipid and the drug will determine their interaction. Sometimes, adding a co-solvent to the lipid phase can improve drug solubility and entrapment.

Signaling Pathway Visualizations

Corilagin has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Understanding these interactions is crucial for elucidating its mechanism of action.

Corilagin_NFkB_Pathway cluster_nucleus Corilagin Corilagin IKK IKK Complex Corilagin->IKK Inhibits IkBa IκBα Corilagin->IkBa Prevents Degradation Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_IkBa NF-κB/IκBα (Inactive Complex) IkBa->NFkB_IkBa NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces

Caption: Corilagin inhibits the NF-κB signaling pathway.

Corilagin_TGFb_Pathway cluster_nucleus Corilagin Corilagin TGFb TGF-β1 Corilagin->TGFb Downregulates Expression TGFbRI TGF-β RI Corilagin->TGFbRI Downregulates Expression pSmad23 p-Smad2/3 Corilagin->pSmad23 Reduces Phosphorylation TGFbRII TGF-β RII TGFb->TGFbRII Binds TGFbRII->TGFbRI Receptor_Complex Active Receptor Complex TGFbRII->Receptor_Complex TGFbRI->Receptor_Complex Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates Smad_Complex Smad2/3/4 Complex pSmad23->Smad_Complex Complexes with Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene_Transcription Regulates

Caption: Corilagin inhibits the TGF-β/Smad signaling pathway.

Experimental_Workflow Formulation Corilagin Formulation (e.g., SLNs, SEDDS) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro In Vitro Studies (Release, Stability) Characterization->InVitro InVivo In Vivo Animal Studies (Pharmacokinetics) InVitro->InVivo Analysis Bioanalysis (HPLC-MS/MS) InVivo->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: General experimental workflow for corilagin formulation development.

References

Corilagin in Cell Culture: A Technical Guide to Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Corilagin in their experiments, its poor aqueous solubility can present a significant hurdle. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure successful experimental outcomes.

Troubleshooting Guide: Preventing Corilagin Precipitation

Issue: My Corilagin precipitated after being added to the cell culture medium.

This is a common issue arising from Corilagin's hydrophobic nature. Here’s a step-by-step guide to prevent this:

Root Cause Analysis:

  • Improper Dissolution: Directly adding solid Corilagin to aqueous media will likely result in precipitation.

  • Solvent Shock: Rapidly diluting a concentrated Corilagin stock in an organic solvent into the aqueous cell culture medium can cause the compound to crash out of solution.

  • High Final Concentration: The desired final concentration of Corilagin in the media may exceed its solubility limit.

  • Low Temperature: Media stored at cooler temperatures can decrease the solubility of dissolved compounds.

Solutions Workflow:

G cluster_0 Problem Identification cluster_1 Solution Steps cluster_2 Outcome A Corilagin Precipitation in Media B Prepare High-Concentration Stock in 100% DMSO A->B Initial Step C Warm Cell Culture Media to 37°C B->C Preparation D Perform Serial Dilution of Stock Solution C->D Dilution Method E Vortex Gently During Dilution D->E Mixing Technique F Add Diluted Corilagin to Pre-warmed Media E->F Final Addition G Clear Solution, No Precipitation F->G Successful Outcome

Caption: Workflow for dissolving Corilagin in cell media.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve Corilagin for cell culture experiments?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of Corilagin.[1] It has a high solubility for Corilagin and is miscible with cell culture media. Ethanol and dimethylformamide (DMF) are also viable options.[2][1]

Q2: What is the solubility of Corilagin in different solvents?

Here is a summary of Corilagin's solubility in commonly used solvents:

SolventSolubility
DMSO~25 mg/mL[1], up to 125 mg/mL with ultrasonic assistance
Ethanol~25 mg/mL[2][1]
DMF~20 mg/mL[2][1]
PBS (pH 7.2)~5 mg/mL[2][1]
WaterSlightly soluble (~1 mg/mL)[3][4]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[5][6] However, many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[7][8][9] It is crucial to perform a dose-response curve to determine the specific tolerance of your cell line to DMSO. Always include a vehicle control (media with the same final concentration of DMSO without Corilagin) in your experiments.

Q4: My Corilagin still precipitates even when I use a DMSO stock. What can I do?

  • Lower the final concentration: You may be exceeding the solubility limit of Corilagin in the final cell culture medium.

  • Increase the final DMSO concentration (with caution): If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.2% vs. 0.1%) might help.

  • Warm the media: Pre-warming the cell culture media to 37°C before adding the Corilagin stock can aid in dissolution.[10]

  • Slow, drop-wise addition: Add the Corilagin stock to the media very slowly, drop-by-drop, while gently vortexing or swirling the tube. This prevents localized high concentrations that can lead to precipitation.

  • Consider alternative solvents: For highly sensitive cell lines, alternatives to DMSO like Dimethylformamide (DMF) or zwitterionic liquids could be explored, though their compatibility with your specific cell line must be validated.[11][12][13]

Q5: Can I prepare a stock solution of Corilagin in PBS or water?

While Corilagin has some solubility in PBS (around 5 mg/mL), it is not recommended to store aqueous solutions for more than one day due to potential instability.[2] Preparing a high-concentration stock in an organic solvent like DMSO is the standard and more stable method.

Q6: Are there any other factors in the media that could be causing precipitation?

Components in the serum or other supplements in the media can sometimes interact with the compound and cause it to precipitate.[14][15] If you suspect this, you could try treating your cells in a serum-free medium for the duration of the Corilagin exposure, if your experimental design allows.

Experimental Protocols

Protocol 1: Preparation of a Corilagin Stock Solution

  • Weigh the desired amount of Corilagin powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock (e.g., 25 mg/mL).

  • Vortex the tube until the Corilagin is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Protocol 2: Diluting Corilagin into Cell Culture Medium

  • Thaw a single-use aliquot of the Corilagin stock solution at room temperature.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform serial dilutions of the Corilagin stock in pre-warmed media to reach the desired final concentration. For example, to achieve a final concentration of 25 µg/mL with a final DMSO concentration of 0.1%, you would first dilute the 25 mg/mL stock 1:10 in media, and then add this intermediate dilution to your final culture volume at a 1:100 ratio.

  • During each dilution step, add the Corilagin solution drop-wise to the medium while gently vortexing.

  • Visually inspect the final solution for any signs of precipitation before adding it to your cells.

Corilagin's Mechanism of Action: Signaling Pathways

Corilagin has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

G cluster_0 Corilagin's Anti-Cancer Effects Corilagin Corilagin TGFbeta TGF-β Signaling Corilagin->TGFbeta Inhibits NFkB NF-κB Signaling Corilagin->NFkB Inhibits Notch Notch Signaling Corilagin->Notch Inhibits Apoptosis Apoptosis Corilagin->Apoptosis Induces Smad Smad Pathway TGFbeta->Smad Activates ERK_AKT ERK/AKT Pathway TGFbeta->ERK_AKT Activates p65_translocation p65 Nuclear Translocation NFkB->p65_translocation Promotes NICD NICD Formation Notch->NICD Cleavage Caspases Caspase Cascade Apoptosis->Caspases Activates CellGrowth Inhibition of Cell Growth Smad->CellGrowth ERK_AKT->CellGrowth p65_translocation->CellGrowth NICD->CellGrowth Apoptosis_Outcome Apoptotic Cell Death Caspases->Apoptosis_Outcome

Caption: Corilagin's inhibitory effects on key signaling pathways.

Corilagin has been shown to inhibit the TGF-β signaling pathway by blocking both the canonical Smad and non-canonical ERK/AKT pathways.[16][17] It also suppresses the NF-κB signaling pathway by preventing the nuclear translocation of p65.[16] Furthermore, Corilagin can downregulate the Notch signaling pathway.[16][18] A significant mechanism of Corilagin's anti-tumor activity is the induction of apoptosis through the activation of caspases.[16][19]

References

Technical Support Center: Corilagin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for corilagin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of corilagin and the identification of its degradation products. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of corilagin?

A1: Under physiological and hydrolytic conditions, corilagin primarily degrades into two main products: ellagic acid and gallic acid.[1][2][3] This hydrolysis involves the cleavage of the ester bonds within the corilagin molecule.

Q2: Under what conditions is corilagin most susceptible to degradation?

A2: Corilagin is known to be sensitive to acidic and alkaline conditions, as well as heat.[2][3] High temperatures can accelerate the hydrolysis process, leading to the formation of ellagic acid and gallic acid.[2] The stability of corilagin in solution is also pH-dependent, with increased degradation observed in both acidic and alkaline environments.[4][5]

Q3: What analytical techniques are recommended for identifying and quantifying corilagin and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a commonly used and effective method for the simultaneous determination of corilagin, gallic acid, and ellagic acid.[6][7][8] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully employed for their simultaneous estimation.[9] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1]

Q4: Can corilagin degrade under oxidative stress?

A4: While hydrolysis is the primary degradation pathway, like many polyphenolic compounds, corilagin possesses antioxidant properties due to its ability to scavenge reactive oxygen species (ROS).[1][3][10] However, under forced oxidative conditions, degradation can occur. The specific degradation products under oxidative stress are less commonly reported in the literature compared to hydrolytic products.

Q5: Is corilagin sensitive to light?

A5: Photodegradation can be a concern for many pharmaceutical compounds. While specific studies on the photolytic degradation of corilagin are not extensively detailed in the readily available literature, it is a standard stress condition to be tested as per ICH guidelines. General protocols for photostability testing involve exposing the compound to a light source and analyzing for degradation.[11][12]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with corilagin.

Problem Possible Causes Recommended Solutions
Unexpected peaks in my HPLC chromatogram when analyzing a corilagin sample. The corilagin sample may have degraded due to improper storage or handling. The primary degradation products are likely gallic acid and ellagic acid.1. Confirm Peak Identity: If you have standards for gallic acid and ellagic acid, inject them to compare retention times with the unexpected peaks.2. Review Storage Conditions: Ensure your corilagin standard and samples are stored in a cool, dark, and dry place. For solutions, use appropriate buffers and consider storage at low temperatures (e.g., 4°C) for short-term use.[7]3. Check Solvent/Buffer pH: Corilagin is unstable in acidic and alkaline conditions.[3][4] Ensure the pH of your sample preparation and mobile phase is suitable for maintaining its stability.
Difficulty in achieving good separation between corilagin, gallic acid, and ellagic acid in my HPLC method. The chromatographic conditions may not be optimal for resolving these three compounds, which have different polarities.1. Optimize Mobile Phase: A gradient elution is often necessary. A common approach is to use a mixture of an acidified aqueous phase (e.g., with 0.1% phosphoric acid or 0.05% trifluoroacetic acid) and an organic solvent like acetonitrile.[6][7]2. Select an Appropriate Column: A C18 reversed-phase column is typically used for the separation of these compounds.[6][7]3. Adjust Flow Rate and Temperature: Fine-tuning the flow rate and column temperature can improve peak resolution.
The concentration of my corilagin standard solution appears to decrease over time. Corilagin is susceptible to hydrolysis in solution, especially if not stored properly.1. Prepare Fresh Solutions: It is best practice to prepare fresh standard solutions for each experiment.2. Proper Storage: If a stock solution must be stored, keep it at a low temperature (e.g., 4°C) for a limited time.[7]3. Use of Co-solvents: The solubility and stability of corilagin can be influenced by the solvent system. Methanol or ethanol are often used for stock solutions.
I am performing forced degradation studies, but I am not seeing significant degradation under certain stress conditions. The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be stringent enough for corilagin.1. Increase Stressor Intensity: Gradually increase the concentration of the acid or base, the temperature, or the duration of exposure.2. Combine Stressors: In some cases, a combination of stressors (e.g., heat and acidic pH) can accelerate degradation.
I observe the formation of precipitates in my corilagin solution, especially after heating. High temperatures can lead to the hydrolysis of corilagin to ellagic acid, which has low solubility in many solvents and can precipitate out of solution.[2]1. Solvent Selection: Consider using a solvent system that can better solubilize ellagic acid if its formation is expected.2. Filtration: If the precipitate is interfering with your analysis, you may need to filter the sample before injection into an HPLC system.

Experimental Protocols

Below are general methodologies for conducting forced degradation studies on corilagin. It is important to note that the specific conditions may need to be optimized for your particular experimental setup to achieve a target degradation of 5-20%.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial to separate and quantify corilagin from its degradation products.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.1% Phosphoric acid or 0.05% Trifluoroacetic acid in water.[6][7]

    • Solvent B: Acetonitrile.

  • Detection: PDA detector set at an appropriate wavelength (e.g., 260 nm) to detect all compounds of interest.[6]

  • Column Temperature: 30 °C.[6]

  • Flow Rate: 1.0 mL/min.[6]

Forced Degradation (Stress Testing) Protocols

1. Acid Hydrolysis:

  • Procedure: Dissolve corilagin in a solution of hydrochloric acid (HCl).

  • Conditions: Start with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for several hours.

  • Analysis: Withdraw samples at different time points, neutralize with a suitable base (e.g., NaOH), dilute with mobile phase, and analyze by HPLC.

2. Base Hydrolysis:

  • Procedure: Dissolve corilagin in a solution of sodium hydroxide (NaOH).

  • Conditions: Start with 0.1 M NaOH at room temperature. Due to higher reactivity, heating may not be necessary initially.

  • Analysis: Withdraw samples at different time points, neutralize with a suitable acid (e.g., HCl), dilute with mobile phase, and analyze by HPLC.

3. Oxidative Degradation:

  • Procedure: Dissolve corilagin in a solution of hydrogen peroxide (H₂O₂).

  • Conditions: Use a 3-30% H₂O₂ solution and keep the sample at room temperature for several hours to days.

  • Analysis: Withdraw samples at various intervals, dilute with mobile phase, and analyze by HPLC.

4. Thermal Degradation:

  • Procedure: Expose a solid sample of corilagin to elevated temperatures in a calibrated oven.

  • Conditions: Test at temperatures such as 60°C, 80°C, and 100°C for a defined period.

  • Analysis: Dissolve the heat-treated sample in a suitable solvent and analyze by HPLC.

5. Photolytic Degradation:

  • Procedure: Expose a solution of corilagin (in a photostable, transparent container) to a light source.

  • Conditions: Use a photostability chamber with a controlled light source (e.g., UV and/or visible light). A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze the exposed and control samples by HPLC at various time points.

Data Presentation

The following table provides a template for summarizing quantitative data from forced degradation studies. Note: The values presented are hypothetical examples for illustrative purposes, as specific quantitative data for corilagin under these exact conditions were not found in the searched literature.

Stress ConditionCorilagin Remaining (%)Gallic Acid Formed (%)Ellagic Acid Formed (%)Other Degradants (%)
Control (t=0) 100000
0.1 M HCl, 80°C, 4h 85.28.15.90.8
0.1 M NaOH, 25°C, 2h 79.511.38.21.0
10% H₂O₂, 25°C, 24h 92.13.52.12.3
Solid, 100°C, 48h 95.82.01.50.7
Photolytic (UV/Vis) 97.31.20.90.6

Visualizations

Corilagin Degradation Pathway

Corilagin_Degradation Corilagin Corilagin GallicAcid Gallic Acid Corilagin->GallicAcid Hydrolysis EllagicAcid Ellagic Acid Corilagin->EllagicAcid Hydrolysis Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis Base->StressedSamples Oxidation Oxidation Oxidation->StressedSamples Thermal Thermal Thermal->StressedSamples Photo Photolytic Photo->StressedSamples Corilagin Corilagin Sample Corilagin->Acid Corilagin->Base Corilagin->Oxidation Corilagin->Thermal Corilagin->Photo HPLC Stability-Indicating HPLC Analysis StressedSamples->HPLC Data Data Analysis (Quantification & Identification) HPLC->Data Troubleshooting_Logic Start Unexpected Peak(s) in Chromatogram CheckStandards Inject Gallic Acid & Ellagic Acid Standards? Start->CheckStandards Match Retention Times Match? CheckStandards->Match Degradation Peaks are likely Degradation Products Match->Degradation Yes NoMatch Peaks are other impurities or artifacts Match->NoMatch No ReviewStorage Review Sample Storage & Handling Degradation->ReviewStorage ReviewMethod Review HPLC Method Parameters NoMatch->ReviewMethod

References

Corilagin assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for corilagin assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the variability and reproducibility of experiments involving corilagin.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in corilagin quantification assays?

A1: Variability in corilagin quantification, particularly when using methods like HPLC or UPLC, can stem from several factors:

  • Sample Purity and Integrity: The purity of the corilagin standard and the integrity of the experimental sample are critical. Corilagin is a hydrolyzable tannin and can degrade.[1][2] Inconsistent extraction and purification of corilagin from plant sources can introduce interfering compounds.[3][4][5][6][7]

  • Methodological inconsistencies: Variations in sample preparation, mobile phase composition, column temperature, and detector settings can all contribute to variability.[8]

  • Instability in Solution: Corilagin's stability can be affected by pH, temperature, and light exposure. Degradation can lead to lower measured concentrations and the appearance of extraneous peaks in chromatograms.

Q2: My in vitro cell-based assay results with corilagin are not reproducible. What could be the cause?

A2: Reproducibility issues in cell-based assays are common and can be attributed to:

  • Cell Line Health and Passage Number: The health, passage number, and confluency of your cell lines can significantly impact their response to treatment.

  • Corilagin Stock Solution: The age, storage conditions, and solvent used for your corilagin stock solution can affect its potency. It is a hydrolyzable tannin and may degrade over time.

  • Assay Protocol Variations: Minor differences in incubation times, reagent concentrations, and detection methods can lead to significant variations in results.

  • Biological Variability: Inherent biological differences between cell passages and even between wells on the same plate can contribute to variability.

Q3: What is a typical IC50 value for corilagin in cancer cell lines?

A3: The IC50 value of corilagin can vary significantly depending on the cancer cell line and the assay conditions. For example, in A549 lung cancer cells, an IC50 of 28.8 ± 1.2 µM has been reported.[2] In ovarian cancer cell lines SKOv3ip and Hey, the IC50 was found to be 160 µM.[9] It is crucial to establish a dose-response curve for your specific cell line and assay conditions.

Troubleshooting Guides

HPLC/UPLC Assay Troubleshooting
Problem Potential Cause Troubleshooting Steps
Variable Peak Areas/Heights Inconsistent injection volume.Ensure the autosampler is functioning correctly and the sample loop is completely filled. Manually inspect for air bubbles in the syringe.
Sample degradation.Prepare fresh corilagin solutions. Protect from light and store at appropriate temperatures. Consider using a stability-indicating method.
Inconsistent sample preparation.Standardize the extraction and dilution procedures. Use a calibrated pipette.
Shifting Retention Times Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.
Column temperature fluctuations.Use a column oven to maintain a constant and consistent temperature.
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Ghost Peaks Contamination in the mobile phase or system.Use HPLC-grade solvents. Flush the system with a strong solvent.
Carryover from previous injections.Implement a needle wash step in the autosampler method. Inject a blank solvent between samples.
Split or Tailing Peaks Column overload.Dilute the sample.
Incompatibility between injection solvent and mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column frit blockage.Use an in-line filter. Back-flush the column (if permissible by the manufacturer).
Cell-Based Assay Troubleshooting
Problem Potential Cause Troubleshooting Steps
High Well-to-Well Variability Inconsistent cell seeding.Ensure a single-cell suspension before seeding. Mix the cell suspension between plating each row/column.
Edge effects on the plate.Avoid using the outer wells of the plate. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting errors.Use calibrated pipettes. Change tips between different treatments and replicates.
Inconsistent Dose-Response Corilagin degradation in media.Prepare fresh dilutions of corilagin for each experiment. Minimize the time the compound is in the incubator.
Cell confluency differences.Seed cells at a consistent density and allow them to attach and resume logarithmic growth before treatment.
Assay timing.Ensure that incubation times for treatments and detection reagents are consistent across all experiments.
Low Potency (Higher than expected IC50) Inactive corilagin.Verify the purity and integrity of the corilagin stock. Purchase a new, certified standard if necessary.
Cell line resistance.Use a sensitive positive control to ensure the assay is working. Consider using a different cell line.
Sub-optimal assay conditions.Optimize assay parameters such as cell density, treatment duration, and reagent concentrations.

Experimental Protocols

Corilagin Extraction and Purification (Example Protocol)

This is a generalized protocol based on common methodologies.[3][4][7]

  • Extraction:

    • Dried plant material (e.g., Phyllanthus niruri) is powdered.

    • Extraction is performed with ethanol or methanol multiple times.

    • The crude extract is concentrated under reduced pressure.

  • Liquid-Liquid Partitioning:

    • The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to fractionate the compounds.

  • Chromatographic Purification:

    • The n-butanol fraction, typically rich in corilagin, is subjected to column chromatography (e.g., Diaion HP-20, Sephadex LH-20).[3][7]

    • Further purification is achieved using Medium Pressure Liquid Chromatography (MPLC) or preparative High-Performance Liquid Chromatography (prep-HPLC).[3][4][7]

  • Purity Assessment:

    • The purity of the isolated corilagin is determined by analytical HPLC or UPLC-PDA.

Quantitative Analysis of Corilagin by UPLC-PDA

This protocol is adapted from a validated method for corilagin quantification in rat plasma.[10]

  • Chromatographic Conditions:

    • Column: HSS T3 (100mm × 2.1mm, 1.8µm)

    • Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (v/v) in a gradient elution.

    • Detection Wavelength: 266 nm

    • Internal Standard: Epicatechin

  • Sample Preparation (from plasma):

    • Plasma samples are subjected to protein precipitation followed by ethyl acetate extraction.

    • The organic layer is evaporated to dryness and the residue is reconstituted in the mobile phase.

  • Calibration Curve:

    • A calibration curve is generated using a series of known concentrations of corilagin standard (e.g., 0.2 µg/mL to 20 µg/mL).[10]

  • Quantification:

    • The concentration of corilagin in the unknown samples is determined by comparing the peak area ratio of corilagin to the internal standard against the calibration curve.

Quantitative Data Summary

Table 1: Reported Purity of Corilagin After Purification
Purification Method Reported Purity Source
Ionic Liquid Extraction + Prep-HPLC + Precipitation99.12%[4]
Ionic Liquid Extraction + Prep-HPLC86.49%[4]
MPLC + Polyamide Column + Sephadex LH-20Not explicitly quantified, but used for biological assays[3]
Table 2: Performance of Validated Corilagin Quantification Methods
Method Matrix Linear Range Intra-day Precision (RSD) Inter-day Precision (RSD) Recovery Source
UPLC-PDARat Plasma0.2 - 20 µg/mL< 5.7%< 5.7%> 81.0%[10]
HPLC-MS/MSRat Plasma2.5 - 1000.0 ng/mL< 9.8%< 9.8%Not specified[11]
HPLCTerminalia Species1.0 - 75 µg/mLNot specifiedNot specifiedNot specified[8]
Table 3: Reported In Vitro IC50 Values of Corilagin
Cell Line Cancer Type IC50 Value (µM) Source
A549Lung Cancer28.8 ± 1.2[2]
SKOv3ipOvarian Cancer160[9]
HeyOvarian Cancer160[9]
A2780Ovarian CancerDose-dependent apoptosis observed, specific IC50 not stated[12]

Visualizations

Corilagin_Troubleshooting_Workflow cluster_quant Quantitative Troubleshooting cluster_bio Biological Troubleshooting start Assay Variability or Reproducibility Issue quant Quantitative Assay (e.g., HPLC, UPLC) start->quant Identify Assay Type bio Biological Assay (e.g., Cell Viability) start->bio q1 Check Sample Preparation quant->q1 Isolate Problem Area b1 Evaluate Cell Culture Conditions bio->b1 Isolate Problem Area q2 Verify Instrument Performance q1->q2 q3 Assess Method Parameters q2->q3 end_node Issue Resolved q3->end_node Systematic Check b2 Confirm Reagent Quality & Stability b1->b2 b3 Standardize Assay Protocol b2->b3 b3->end_node Systematic Check

Caption: A logical workflow for troubleshooting corilagin assay issues.

Corilagin_TGF_Beta_Pathway corilagin Corilagin tgfb_secretion TGF-β Secretion corilagin->tgfb_secretion inhibits cell_growth Ovarian Cancer Cell Growth corilagin->cell_growth inhibits tgfb_pathway TGF-β Signaling Pathway tgfb_secretion->tgfb_pathway activates akt_erk_smad AKT/ERK/Smad Pathways tgfb_pathway->akt_erk_smad activates akt_erk_smad->cell_growth promotes

Caption: Corilagin's inhibition of the TGF-β signaling pathway.[3]

Corilagin_Apoptosis_Pathway corilagin Corilagin p53 p53 Expression corilagin->p53 upregulates bcl2 Bcl-2 Expression corilagin->bcl2 downregulates bax Bax Expression p53->bax upregulates caspase9 Caspase-9 bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis induces

Caption: Corilagin-induced apoptosis pathway via p53.[12]

References

Technical Support Center: Corilagin Handling and Experimentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Corilagin during experiments. Following these protocols and recommendations will help ensure the stability and integrity of your Corilagin samples, leading to more accurate and reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving Corilagin, with a focus on problems arising from its oxidation.

Issue Possible Cause Recommended Solution
Rapid Discoloration of Corilagin Solution (e.g., turning yellowish-brown) Oxidation of Corilagin due to exposure to oxygen, high pH, or light.• Prepare fresh solutions before each experiment.• Work under an inert atmosphere (Nitrogen or Argon).• Use deoxygenated solvents.• Adjust the pH of aqueous solutions to a slightly acidic range (pH 3-6).• Protect the solution from light by using amber vials or wrapping containers in aluminum foil.
Loss of Biological Activity of Corilagin Over a Short Period Degradation of the active Corilagin molecule through oxidation.• Implement all the solutions for preventing discoloration.• Add an antioxidant, such as ascorbic acid, to the solution.• Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Inconsistent Experimental Results with Corilagin Variable levels of Corilagin oxidation between experiments.• Standardize your Corilagin solution preparation method using the detailed protocol below.• Always use freshly prepared solutions.• Monitor the purity of your Corilagin stock using the provided HPLC method.
Precipitation in Aqueous Corilagin Solutions Poor solubility of Corilagin in neutral or alkaline aqueous solutions, which can be exacerbated by oxidation.• Prepare aqueous solutions in a slightly acidic buffer (e.g., pH 5-6).• For cell culture experiments, first dissolve Corilagin in a small amount of DMSO and then dilute it with the culture medium to the final concentration. Ensure the final DMSO concentration is non-toxic to the cells.

Frequently Asked Questions (FAQs)

Q1: What is Corilagin and why is it prone to oxidation?

Corilagin is an ellagitannin, a type of polyphenolic compound.[1] Its structure contains numerous hydroxyl groups on aromatic rings, which are susceptible to oxidation, especially in the presence of oxygen, light, and at higher pH values. This oxidation can lead to the formation of quinones and other degradation products, resulting in a loss of biological activity.

Q2: What are the main factors that cause Corilagin oxidation?

The primary factors that promote the oxidation of Corilagin are:

  • Oxygen: The presence of molecular oxygen is a key driver of oxidation.

  • pH: Alkaline conditions (pH > 7) significantly accelerate the rate of oxidation of polyphenols.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[3][4]

  • Light: Exposure to UV and visible light can provide the energy to initiate and propagate oxidative reactions.[5]

  • Presence of Metal Ions: Transition metal ions can catalyze oxidative reactions.

Q3: How should I store Corilagin (solid and in solution)?

  • Solid Corilagin: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Corilagin Solutions: For short-term storage (up to one month), store at -20°C. For long-term storage (up to six months), store at -80°C.[6] Solutions should be stored in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air. Protect all solutions from light.

Q4: What is the best solvent to dissolve Corilagin for experiments?

Corilagin is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous solutions, it is sparingly soluble. It is recommended to first dissolve Corilagin in a minimal amount of DMSO and then dilute with an appropriate aqueous buffer (preferably slightly acidic) to the desired concentration. For cell culture, ensure the final DMSO concentration is compatible with your cell line.

Q5: How can I visually tell if my Corilagin has oxidized?

A freshly prepared solution of high-purity Corilagin should be nearly colorless to a pale yellow. A change in color to yellowish-brown or brown is a visual indicator of oxidation.

Q6: Can I still use partially oxidized Corilagin?

It is not recommended. The oxidation products of Corilagin will have different chemical properties and likely reduced or altered biological activity. Using oxidized Corilagin will lead to inaccurate and unreliable experimental results.

Experimental Protocols

Protocol for Preparing a Stabilized Aqueous Solution of Corilagin

This protocol describes the preparation of an aqueous Corilagin solution with enhanced stability against oxidation.

Materials:

  • Corilagin powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, deoxygenated water or buffer (e.g., phosphate-buffered saline, PBS)

  • Ascorbic acid (optional, as an antioxidant)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Deoxygenate the Aqueous Solvent: Before preparing the solution, deoxygenate the water or buffer by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.

  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh the required amount of Corilagin powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the Corilagin completely. For example, to prepare a 10 mM stock solution, dissolve 6.345 mg of Corilagin in 1 mL of DMSO.

  • Prepare the Final Aqueous Solution:

    • To a sterile, amber tube, add the required volume of deoxygenated water or buffer.

    • If using an antioxidant, add ascorbic acid to the aqueous solvent to a final concentration of 0.1-1 mM.

    • Add the appropriate volume of the Corilagin stock solution in DMSO to the aqueous solvent to achieve the desired final concentration. Mix gently by inverting the tube.

  • Storage:

    • Use the solution immediately for best results.

    • If storage is necessary, aliquot the solution into single-use amber tubes, flush with an inert gas if possible, and store at -80°C.

Protocol for Working with Corilagin under an Inert Atmosphere

This protocol outlines the steps for handling Corilagin in an environment free of oxygen to minimize oxidation.

Materials:

  • Schlenk line or a glove box

  • Nitrogen or Argon gas source

  • Septa and needles

  • Deoxygenated solvents

Procedure:

  • Prepare the Glassware: Ensure all glassware is clean and dry. If possible, flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Set up the Inert Atmosphere:

    • Connect your reaction vessel to a Schlenk line or place it inside a glove box.

    • Purge the vessel with nitrogen or argon for several minutes to displace any air.

  • Prepare and Add Solutions:

    • Prepare your Corilagin solution using deoxygenated solvents as described in the previous protocol.

    • Use gas-tight syringes to transfer the Corilagin solution and other reagents to the reaction vessel.

    • Maintain a positive pressure of the inert gas throughout the experiment to prevent air from entering the system.

  • Running the Experiment: Conduct your experiment under the continuous flow of the inert gas.

  • Sample Collection: If samples need to be taken during the experiment, use a gas-tight syringe and ensure the system remains under a positive pressure of inert gas.

HPLC Method for Assessing Corilagin Purity and Degradation

This method can be used to determine the purity of your Corilagin stock and to detect the presence of degradation products.[7][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
010
2040
2590
3090
3510
4010

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 270 nm

Procedure:

  • Prepare Standards: Prepare a series of Corilagin standards of known concentrations in a suitable solvent (e.g., methanol or DMSO).

  • Prepare Sample: Dilute your Corilagin solution to be tested to a concentration within the linear range of the standards.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation:

    • The purity of your Corilagin can be determined by the area of the Corilagin peak relative to the total area of all peaks in the chromatogram.

    • The appearance of new peaks, typically at earlier retention times, can indicate the presence of more polar degradation products.

Quantitative Data

The following tables summarize key quantitative data to help in the design of experiments with Corilagin. Note: Specific kinetic data for Corilagin is limited in the literature. The recommendations for pH and antioxidant concentrations are based on general principles for polyphenols and should be empirically validated for your specific experimental system.

Table 1: Influence of pH on Polyphenol Stability

pH RangeGeneral Stability of PolyphenolsRecommendation for Corilagin
< 3Generally stableSuitable, but may not be physiologically relevant for all experiments.
3 - 6Good stabilityRecommended range for aqueous solutions of Corilagin.
7Moderate stability, oxidation starts to increaseUse with caution and for short durations. The use of antioxidants is advised.
> 8Poor stability, rapid oxidationAvoid this pH range for Corilagin solutions.

Table 2: Influence of Temperature on Polyphenol Stability

TemperatureGeneral Effect on PolyphenolsRecommendation for Corilagin
-80°CExcellent for long-term storage of solutionsRecommended for long-term storage of stock solutions.
-20°CGood for short to medium-term storageSuitable for short-term storage of solutions and long-term storage of solid.
4°CFair, slow degradation can occurNot recommended for storing Corilagin solutions for more than a few hours.
Room TemperaturePoor, significant degradation can occur rapidlyAvoid prolonged exposure of Corilagin solutions to room temperature.
> 37°CVery poor, rapid degradationNot recommended.

Table 3: Recommended Antioxidants for Corilagin Solutions

AntioxidantRecommended Concentration RangeNotes
Ascorbic Acid (Vitamin C)0.1 - 1 mMA commonly used and effective antioxidant for polyphenols. It acts as a reducing agent, converting quinones back to their polyphenol form.[10]
Trolox50 - 200 µMA water-soluble analog of vitamin E and a potent antioxidant.

Visualizations

Below are diagrams to visually represent key concepts and workflows for preventing Corilagin oxidation.

cluster_oxidation Factors Promoting Corilagin Oxidation cluster_prevention Preventative Measures Oxygen Oxygen Corilagin_Oxidation Corilagin Oxidation Oxygen->Corilagin_Oxidation initiates High_pH High pH (>7) High_pH->Corilagin_Oxidation accelerates Light Light Light->Corilagin_Oxidation provides energy for High_Temperature High Temperature High_Temperature->Corilagin_Oxidation increases rate of Inert_Atmosphere Inert Atmosphere (N2, Ar) Corilagin_Stability Corilagin Stability Inert_Atmosphere->Corilagin_Stability maintains Acidic_pH Slightly Acidic pH (3-6) Acidic_pH->Corilagin_Stability enhances Light_Protection Protection from Light Light_Protection->Corilagin_Stability preserves Low_Temperature Low Temperature Storage Low_Temperature->Corilagin_Stability prolongs Antioxidants Antioxidants Antioxidants->Corilagin_Stability protects

Caption: Factors influencing Corilagin stability and preventative measures.

cluster_workflow Experimental Workflow for Stable Corilagin Solutions start Start deoxygenate Deoxygenate Aqueous Solvent start->deoxygenate add_antioxidant Add Antioxidant (Optional) deoxygenate->add_antioxidant prepare_stock Prepare Concentrated Stock in DMSO prepare_final Prepare Final Aqueous Solution prepare_stock->prepare_final add_antioxidant->prepare_final use_or_store Use Immediately or Store at -80°C prepare_final->use_or_store end End use_or_store->end

Caption: Workflow for preparing stabilized Corilagin solutions.

cluster_troubleshooting Troubleshooting Corilagin Degradation problem Problem: Inconsistent Results or Solution Discoloration check_freshness Was the solution freshly prepared? problem->check_freshness check_ph What is the pH of the solution? check_freshness->check_ph Yes solution_prepare_fresh Solution: Prepare fresh solutions before each experiment. check_freshness->solution_prepare_fresh No check_oxygen Was the experiment conducted under an inert atmosphere? check_ph->check_oxygen Acidic solution_adjust_ph Solution: Adjust pH to 3-6. check_ph->solution_adjust_ph Neutral/Alkaline check_light Was the solution protected from light? check_oxygen->check_light Yes solution_inert_atmosphere Solution: Use deoxygenated solvents and an inert atmosphere. check_oxygen->solution_inert_atmosphere No solution_protect_light Solution: Protect from light. check_light->solution_protect_light No

References

Matrix effects in Corilagin quantification from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of corilagin in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my corilagin quantification?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as corilagin, due to the presence of co-eluting compounds from the biological sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and metabolites.[1]

Q2: I'm observing poor reproducibility and accuracy in my corilagin measurements. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects. Because the composition of biological matrices can vary between samples, the extent of ion suppression or enhancement can differ, leading to inconsistent results.[2] It is crucial to assess and mitigate matrix effects during method development and validation.

Q3: What are the most common sources of matrix interference in plasma and tissue samples for corilagin analysis?

A3: In plasma, major interfering components include phospholipids from cell membranes, as well as abundant proteins and salts.[3] For tissue homogenates, the matrix is even more complex and can include a higher concentration of lipids and proteins, depending on the tissue type. These components can co-elute with corilagin and interfere with its ionization.

Q4: How can I minimize matrix effects during my sample preparation?

A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering corilagin. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but it may not remove all phospholipids, which are a significant source of matrix effects.

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT by separating compounds based on their differential solubility in immiscible liquids.

  • Solid-Phase Extraction (SPE): Often considered the most effective technique for removing interfering components, as the stationary phase can be chosen to selectively retain corilagin while washing away matrix components like salts and phospholipids.[4][5]

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for corilagin necessary?

A5: While not strictly mandatory, using a SIL-IS is highly recommended and considered the "gold standard" for correcting matrix effects.[6] A SIL-IS co-elutes with corilagin and experiences the same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.

Troubleshooting Guide

Problem: Low or inconsistent corilagin recovery.

Possible Cause Suggested Solution
Inefficient Extraction Optimize the extraction solvent and pH. Corilagin is a polyphenol and its solubility is pH-dependent. Ensure the chosen solvent is appropriate for the sample matrix (e.g., plasma, liver homogenate).
Analyte Degradation Corilagin, being a hydrolyzable tannin, may be susceptible to degradation. Minimize sample processing time, keep samples on ice, and consider the use of stabilizers if necessary.
Suboptimal SPE Protocol Ensure the SPE cartridge is properly conditioned and that the wash steps are effective at removing interferences without eluting corilagin. Optimize the elution solvent to ensure complete recovery of the analyte.

Problem: High signal variability between replicate injections.

Possible Cause Suggested Solution
Significant Matrix Effects Implement a more rigorous sample clean-up method (e.g., switch from protein precipitation to SPE).[4][5] The use of a stable isotope-labeled internal standard is strongly recommended to compensate for sample-to-sample variations in matrix effects.[6]
Chromatographic Issues Poor peak shape or shifting retention times can lead to inconsistent integration. Ensure the analytical column is not overloaded and that the mobile phase is appropriate for corilagin. Check for system suitability by injecting a standard solution.
Sample Inhomogeneity For tissue samples, ensure complete homogenization to achieve a uniform extract. For plasma, ensure samples are properly thawed and vortexed before extraction.

Problem: Ion suppression or enhancement is suspected.

Possible Cause Suggested Solution
Co-elution of Matrix Components Modify the chromatographic gradient to better separate corilagin from the interfering peaks. A longer run time or a different column chemistry may be necessary.
Insufficient Sample Cleanup As mentioned previously, enhance the sample preparation method. Phospholipids are a common cause of ion suppression; specific phospholipid removal plates or cartridges can be used.[3]
Confirmation of Matrix Effects To confirm, perform a post-column infusion experiment. Infuse a constant flow of a corilagin standard into the MS source while injecting a blank, extracted matrix sample. Dips or rises in the baseline signal at the retention time of corilagin will confirm ion suppression or enhancement, respectively.

Quantitative Data Summary

The following tables summarize validation data for corilagin and a structurally related compound, ellagic acid, from biological matrices. This data can serve as a benchmark for expected performance.

Table 1: Method Validation Parameters for Corilagin in Rat Plasma

ParameterResult
Linearity Range2.5 - 1000.0 ng/mL
Lower Limit of Quantification (LLOQ)2.5 ng/mL
Intra-day Precision (RSD%)< 9.8%
Inter-day Precision (RSD%)< 9.8%
Accuracy (Relative Error %)Within ±6.0%

Data is illustrative and based on typical performance of UPLC-MS/MS methods.

Table 2: Recovery and Matrix Effect Data for Ellagic Acid (a Corilagin Metabolite) in Rat Plasma and Tissue

MatrixRecovery (%)Matrix Effect (%)
Plasma85.2 - 93.791.5 - 104.3
Liver78.9 - 88.289.7 - 102.1
Kidney81.3 - 90.590.2 - 103.5
Heart75.6 - 85.488.9 - 101.7
Lung77.1 - 86.989.1 - 102.8
Brain72.3 - 82.187.5 - 100.9

Data adapted from studies on ellagic acid, which shares structural similarities with corilagin and its metabolites.[4][5]

Experimental Protocols

Protocol 1: Corilagin Extraction from Plasma using Protein Precipitation
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Vortex the sample to ensure homogeneity.

    • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile (containing the internal standard, if used) to the plasma sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

Protocol 2: Corilagin Extraction from Tissue Homogenate using Solid-Phase Extraction (SPE)

This protocol is adapted from methods for the related compound, ellagic acid, and should be optimized for corilagin.[4][5]

  • Tissue Homogenization:

    • Accurately weigh approximately 100 mg of tissue.

    • Add 1 mL of homogenization solvent (e.g., normal saline or a suitable buffer).

    • Homogenize the tissue using a bead beater or ultrasonic homogenizer until no visible tissue fragments remain. Keep the sample on ice during this process.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the tissue homogenate onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution:

    • Elute corilagin from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

Visualizations

Matrix_Effect_Concept Concept of Matrix Effects in LC-MS cluster_ideal Ideal Scenario (Analyte in Pure Solvent) cluster_real Real Scenario (Analyte in Biological Matrix) A Corilagin B LC Separation A->B C Ionization Source B->C D Mass Analyzer (Signal = 100%) C->D E Corilagin + Matrix Components (Lipids, Proteins, Salts) F LC Separation (Co-elution) E->F G Ionization Source (Competition for Ionization) F->G H Mass Analyzer (Signal Suppression or Enhancement) G->H G->H Altered Signal (<100% or >100%)

Caption: Diagram illustrating how matrix components can interfere with corilagin ionization.

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects cluster_investigation Investigation Phase cluster_solution Solution Phase start Problem Identified: Inaccurate or Imprecise Results q1 Assess Matrix Effect (Post-column infusion or post-extraction spike) start->q1 q2 Assess Recovery q1->q2 Matrix Effect Confirmed s2 Optimize Chromatography (e.g., change gradient, new column) q1->s2 Co-elution Observed s3 Implement SIL-IS q1->s3 High Variability s1 Optimize Sample Prep (e.g., PPT -> LLE/SPE) q2->s1 Low Recovery q2->s2 Good Recovery, Still Imprecise end_node Method Optimized: Reliable Quantification s1->end_node s2->end_node s3->end_node

Caption: A logical workflow for diagnosing and resolving matrix effect issues.

References

Corilagin Dose-Response Curve Optimization In Vitro: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing in vitro dose-response experiments with corilagin. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of reported efficacy data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving corilagin for in vitro experiments?

A1: Corilagin is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For cell culture applications, preparing a concentrated stock solution in DMSO is a common practice. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is minimal to avoid solvent-induced cytotoxicity.[1]

Q2: What is the stability of corilagin in aqueous solutions and cell culture media?

A2: Aqueous solutions of corilagin are not recommended for storage for more than one day.[1] Corilagin is a hydrolyzable tannin and can degrade under physiological conditions in the intestine to ellagic acid and gallic acid.[3] While specific stability data in cell culture media is not extensively reported, it is best practice to prepare fresh dilutions of corilagin from a frozen stock solution for each experiment to ensure consistent activity.

Q3: What are the typical effective concentration ranges and IC50 values for corilagin in vitro?

A3: The effective concentration and IC50 value of corilagin vary depending on the cell line and the assay duration. Reported IC50 values for cancer cell lines generally range from the low micromolar to double-digit micromolar concentrations. For example, the IC50 for corilagin in A549 lung cancer cells is reported to be 28.8 ± 1.2 µM.[3] In cholangiocarcinoma cell lines QBC939 and MZ-Cha-1, the IC50 values were 39.73±1.28 μmol/l and 36.88±1.32 μmol/l, respectively, after 48 hours of treatment.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for drug addition.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No dose-response effect observed - Corilagin concentration is too low or too high- Incorrect assay endpoint or duration- Cell line is resistant to corilagin- Corilagin degradation- Perform a wider range of serial dilutions (e.g., from nanomolar to high micromolar).- Optimize the incubation time based on the cell line's doubling time and the expected mechanism of action (e.g., apoptosis may require longer incubation than proliferation inhibition).- Test on a sensitive control cell line if available.- Prepare fresh corilagin dilutions for each experiment.
Precipitation of corilagin in the culture medium - Exceeding the solubility limit of corilagin in the final medium- Interaction with media components- Ensure the final DMSO concentration is kept low (typically <0.5%).- Visually inspect the medium for any precipitation after adding corilagin.- Consider using a different solvent for the stock solution, such as ethanol.
Inconsistent results between experiments - Variation in cell passage number or confluency- Inconsistent incubation conditions (CO2, temperature, humidity)- Lot-to-lot variability of corilagin- Use cells within a consistent passage number range and seed them at a consistent density.- Ensure proper calibration and maintenance of incubators.- If possible, purchase a larger batch of corilagin to minimize lot-to-lot variation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effect of corilagin on cancer cell lines.

Materials:

  • Corilagin

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1.5–2.0×10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[4]

  • Corilagin Treatment: Prepare serial dilutions of corilagin in complete medium from a stock solution. The final concentrations should typically range from 0 to 100 µM.[4][5] Remove the old medium from the wells and add 100 µL of the corilagin-containing medium. Include wells with medium and no cells as a blank control and wells with cells treated with vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the corilagin concentration to generate a dose-response curve and determine the IC50 value.

Quantitative Data Summary

Cell Line Cancer Type IC50 (µM) Assay Duration (hours) Reference
A549Lung Cancer28.8 ± 1.2Not Specified[3]
QBC939Cholangiocarcinoma39.73 ± 1.2848[4]
MZ-Cha-1Cholangiocarcinoma36.88 ± 1.3248[4]
Ana-1Macrophage (related to atherosclerosis)215.86 µg/mL (~340 µM)24[6]

Signaling Pathways & Experimental Workflow Diagrams

Corilagin's Anti-Cancer Signaling Pathways

Corilagin has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Corilagin_Signaling_Pathways Corilagin Corilagin Notch1 Notch1 Corilagin->Notch1 NFkB NF-κB Corilagin->NFkB TGFb TGF-β Corilagin->TGFb PI3K PI3K Corilagin->PI3K mTOR mTOR Notch1->mTOR Apoptosis Apoptosis Notch1->Apoptosis CellCycleArrest Cell Cycle Arrest Notch1->CellCycleArrest Proliferation Cell Proliferation mTOR->Proliferation NFkB->Proliferation NFkB->Apoptosis TGFb->Proliferation Akt Akt PI3K->Akt PI3K->Apoptosis Akt->Proliferation Dose_Response_Workflow start Start prep Prepare Corilagin Stock (e.g., in DMSO) start->prep seed Seed Cells in 96-well Plate start->seed treat Treat with Serial Dilutions of Corilagin prep->treat incubate1 Incubate for 24h seed->incubate1 incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Read Plate assay->read analyze Analyze Data: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 read->analyze end End analyze->end

References

Corilagin In Vivo Delivery Systems: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Corilagin In Vivo Delivery Systems. This resource is designed for researchers, scientists, and drug development professionals working with corilagin. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter with corilagin delivery systems.

1. Nanoparticle-Based Delivery Systems

Question Answer
My corilagin-loaded nanoparticles show low encapsulation efficiency. How can I improve this? Corilagin is a hydrophilic molecule, which can make its encapsulation in hydrophobic polymeric nanoparticles challenging. To improve encapsulation efficiency, consider the following: • Method Optimization: The nanoprecipitation technique is a common method for preparing corilagin-loaded nanoparticles. Experiment with different solvent/anti-solvent ratios and mixing speeds to optimize particle formation and drug entrapment. • Prodrug Approach: Covalently conjugating a hydrophobic molecule like linoleic acid to corilagin can create a prodrug that self-assembles into nanoparticles with high stability and drug loading. • Polymer Selection: The choice of polymer is critical. While PLGA is common, its degradation can create an acidic microenvironment that may affect corilagin's stability. Consider using polymers with different degradation kinetics or incorporating buffering agents.
The particle size of my nanoparticles is too large or inconsistent. What can I do? Particle size is crucial for in vivo performance. For inconsistent sizing, consider these points: • Sonication Parameters: If using an emulsion-based method, optimize sonication time and amplitude. Over-sonication can lead to particle aggregation. • Stabilizer Concentration: The concentration of stabilizers like PVA is important. Insufficient stabilizer can lead to aggregation, while excessive amounts might be difficult to remove. • Purification Method: Ensure your washing and centrifugation steps are optimized to remove aggregates and larger particles.
My nanoparticles are aggregating in solution after preparation. How can I prevent this? Aggregation can be a sign of instability. Here are some solutions: • Surface Charge: Modify the nanoparticle surface to increase electrostatic repulsion. A higher absolute zeta potential value (e.g., > ±20 mV) generally indicates better colloidal stability. • PEGylation: Coating nanoparticles with polyethylene glycol (PEG) can provide steric hindrance, preventing aggregation and reducing clearance by the reticuloendothelial system (RES). • Storage Conditions: Store nanoparticles in an appropriate buffer and at the recommended temperature. Freeze-thawing cycles can induce aggregation, so aliquot samples if necessary.
I'm observing rapid clearance of my corilagin nanoparticles in vivo. How can I increase circulation time? Rapid clearance is a common challenge. To prolong circulation: • Particle Size: Nanoparticles in the range of 100-200 nm often exhibit longer circulation times. Particles that are too large are quickly cleared by the RES, while very small particles can be rapidly cleared by the kidneys. • PEGylation: As mentioned, PEGylation creates a "stealth" effect, reducing opsonization and subsequent uptake by macrophages, thereby extending circulation half-life.

2. Liposome-Based Delivery Systems

Question Answer
How can I improve the encapsulation efficiency of hydrophilic corilagin in liposomes? Encapsulating hydrophilic drugs like corilagin in the aqueous core of liposomes can be challenging. Here are some strategies: • Hydration Method: The thin-film hydration method is a common technique. Ensure the lipid film is completely dry before hydration to maximize encapsulation. The composition of the hydration buffer is also important; using a buffer with a pH that maintains corilagin's stability can be beneficial. • Freeze-Thaw Cycles: Subjecting multilamellar vesicles (MLVs) to repeated freeze-thaw cycles can increase the encapsulated volume and entrapment efficiency. • pH Gradient Method: Although more commonly used for weakly basic or acidic drugs, creating a pH gradient across the liposomal membrane can actively load some molecules into the liposome core.
My liposomes are unstable and leaking the encapsulated corilagin. What can I do to improve stability? Liposome stability is critical for effective drug delivery. To prevent leakage: • Lipid Composition: The choice of phospholipids is crucial. Lipids with a higher phase transition temperature (Tm), such as DSPC, create more rigid and less leaky membranes at physiological temperatures. • Cholesterol Content: Incorporating cholesterol into the lipid bilayer can increase its stability, reduce permeability, and decrease drug leakage by filling in gaps between phospholipid molecules. • Polymer Coating: Coating liposomes with polymers like chitosan can enhance their stability in biological fluids.
I'm observing a rapid clearance of liposomes in vivo. How can I improve their circulation time? Similar to nanoparticles, liposomes are cleared by the RES. To extend circulation time: • PEGylation: Attaching PEG to the liposome surface creates "stealth liposomes" that evade the immune system, leading to a longer circulation half-life. • Size Control: Liposomes in the 100-200 nm range generally have longer circulation times. Extrusion through polycarbonate membranes with defined pore sizes is a common method to control liposome size.
I'm concerned about the potential immunogenicity of my liposomal formulation. Repeated injections of liposomes, especially PEGylated ones, can sometimes lead to an "accelerated blood clearance" (ABC) phenomenon, where the second dose is cleared much faster than the first due to the production of anti-PEG antibodies. If this is a concern, consider: • Dosing Regimen: Modifying the dosing schedule may help mitigate the ABC phenomenon. • Alternative Polymers: Investigate the use of other hydrophilic polymers for surface modification.

3. Hydrogel-Based Delivery Systems

Question Answer
How can I control the release rate of corilagin from my hydrogel? The release rate from a hydrogel is influenced by several factors: • Crosslinking Density: Increasing the crosslinking density of the hydrogel network will decrease the mesh size, thereby slowing down the diffusion and release of the encapsulated corilagin. • Polymer Composition: The choice of polymer (e.g., PLGA-PEG-PLGA, chitosan) and its concentration will affect the degradation rate of the hydrogel and, consequently, the drug release profile. • Drug-Polymer Interactions: Modifying the hydrogel with components that can interact with corilagin (e.g., through hydrogen bonding) can help to sustain its release.
My thermosensitive hydrogel is not gelling at the expected temperature in vivo. What could be the issue? The in vivo environment can differ from in vitro conditions. • Local Environment: The pH, ionic strength, and presence of biological molecules at the injection site can influence the sol-gel transition temperature. It's important to characterize the hydrogel's behavior in a simulated physiological buffer. • Polymer Concentration: The concentration of the thermosensitive polymer (e.g., PLGA-PEG-PLGA) directly impacts the gelation temperature. Adjusting the concentration can help tune this property. • Injection Technique: Rapid injection can cause dilution of the hydrogel at the injection site, potentially affecting its ability to gel. A slow and steady injection is recommended.
I'm having trouble achieving a homogenous distribution of corilagin within the hydrogel. For effective and consistent drug release, a uniform distribution is key. • Mixing Method: Ensure thorough but gentle mixing of the corilagin solution with the polymer solution before gelation. For thermosensitive hydrogels, this should be done at a low temperature where the mixture is in a liquid state. • Solubility: If corilagin precipitates during mixing, consider adjusting the pH of the solution or using a co-solvent, ensuring the co-solvent is biocompatible and does not negatively impact hydrogel formation.
How can I assess the in vivo degradation and drug release from my hydrogel? Monitoring hydrogel behavior in vivo can be challenging. • Non-invasive Imaging: If possible, incorporate an imaging agent into the hydrogel to monitor its degradation and drug release non-invasively using techniques like MRI or fluorescence imaging. • Ex Vivo Analysis: At different time points post-injection, tissue surrounding the injection site can be excised for histological analysis to assess the hydrogel's presence and any local tissue response. The remaining hydrogel can also be analyzed for drug content.

Data Presentation

Table 1: In Vitro Cytotoxicity of Corilagin in Various Cancer Cell Lines

Cancer Cell LineDelivery SystemIC50 Value (µM)Reference
A549 (Lung Cancer)Free Corilagin28.8 ± 1.2
Bel7402 (Hepatocellular Carcinoma)Free Corilagin24.5
SMMC7721 (Hepatocellular Carcinoma)Free Corilagin23.4
CaSki (Cervical Cancer)Free Corilagin25.3 ± 1.2
CaSki (Cervical Cancer)Nanoparticles15.2 ± 0.8
HeLa (Cervical Cancer)Free Corilagin28.4 ± 1.5
HeLa (Cervical Cancer)Nanoparticles18.1 ± 1.1

Table 2: Comparative Pharmacokinetic Parameters of Corilagin and its Delivery Systems

FormulationAnimal ModelDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Reference
Free CorilaginRat50 mg/kg (oral)1.82--
Free CorilaginRat1500 mg/kg (oral)552-~6
Corilagin-loaded PLGA NanoparticlesRat100 mg/kg (oral)2.9-fold increase vs. suspension-15.6-fold increase vs. suspension~4
Corilagin-loaded PLGA-PEG NanoparticlesRat100 mg/kg (oral)7.4-fold increase vs. suspension-55.4-fold increase vs. suspension~6

Note: Direct comparison of pharmacokinetic data should be done with caution due to variations in experimental conditions, animal models, and analytical methods across different studies.

Experimental Protocols

1. Preparation of Corilagin-Loaded PLGA Nanoparticles (Nanoprecipitation Method)

This protocol is adapted from a general method for encapsulating hydrophilic drugs in PLGA nanoparticles.

Materials:

  • Corilagin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (or other suitable organic solvent)

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic homogenizer (optional)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA in acetone. Add corilagin to this solution and stir until fully dissolved.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous PVA solution under constant magnetic stirring. The PVA solution acts as a stabilizer.

  • Solvent Evaporation: Continue stirring the resulting nano-suspension for several hours (e.g., 3-4 hours) in a fume hood or use a rotary evaporator to remove the acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This step is repeated 2-3 times to remove excess PVA and un-encapsulated corilagin.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried. A cryoprotectant (e.g., trehalose or sucrose) should be added to the nanoparticle suspension before freezing to prevent aggregation.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): The amount of encapsulated corilagin is determined indirectly by measuring the concentration of free drug in the supernatant after centrifugation using a suitable analytical method like HPLC.

    • EE% = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • DL% = [Weight of encapsulated drug / Total weight of nanoparticles] x 100

2. In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of corilagin delivery systems.

Animal Model:

  • Athymic nude mice (4-6 weeks old) are commonly used for xenograft studies.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Hep3B, MHCC97-H) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Grouping and Treatment: Randomly divide the mice into different treatment groups (e.g., control (vehicle), free corilagin, corilagin-loaded nanoparticles).

  • Administration: Administer the treatments via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule (e.g., 15 mg/kg daily for 7 days).

  • Monitoring: Monitor the tumor size and body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histological examination, Western blotting).

3. Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetic profile of corilagin formulations.

Animal Model:

  • Sprague-Dawley or Wistar rats are commonly used.

Procedure:

  • Fasting: Fast the rats overnight before the experiment but allow free access to water.

  • Administration: Administer the corilagin formulation (e.g., free corilagin suspension, nanoparticle suspension) via the desired route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of corilagin in the plasma samples using a validated analytical method, such as HPLC-MS/MS.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Corilagin C Preparation of Corilagin-loaded System A->C B Delivery System (Nanoparticles, Liposomes, Hydrogels) B->C D Characterization (Size, Zeta, EE%) C->D F Cytotoxicity Assay (IC50 Determination) C->F G Cellular Uptake Study C->G I Pharmacokinetic Study C->I J Efficacy Study (Xenograft Model) C->J K Toxicity Study C->K E Cell Culture (Cancer Cell Lines) D->E E->F E->G H Animal Model (Mouse, Rat) G->H H->I H->J H->K

Caption: Experimental workflow for developing and evaluating corilagin delivery systems.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_notch Notch Pathway Corilagin Corilagin PI3K PI3K Corilagin->PI3K Inhibits Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Inhibits Corilagin2 Corilagin MAPK MAPK Corilagin2->MAPK Inhibits Proliferation Cell Proliferation MAPK->Proliferation Promotes Corilagin3 Corilagin Notch1 Notch1 Corilagin3->Notch1 Downregulates mTOR mTOR Notch1->mTOR Activates Cell_Growth Cell Growth mTOR->Cell_Growth Promotes

Caption: Simplified signaling pathways modulated by corilagin in cancer cells.

Corilagin standard purity issues and re-purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with corilagin.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of a commercial corilagin standard?

A1: The purity of commercial corilagin standards can vary. While some suppliers provide a high-purity product (≥98.0% by HPLC), it is not uncommon to encounter standards with lower purity levels.[1][2] For instance, some analyses have reported purities as low as 62.14%.[3] Therefore, it is crucial to verify the purity of each new lot of corilagin standard before use in experiments.

Q2: What are the common impurities found in corilagin standards?

A2: Impurities in corilagin can originate from the extraction and purification process from its natural plant sources or from degradation. Common related compounds that may be present as impurities include ellagic acid and gallic acid.[4][5] Inadequate purification can also leave residual solvents and other plant-derived compounds.

Q3: How can I assess the purity of my corilagin standard?

A3: The most common analytical technique for determining the purity of corilagin is High-Performance Liquid Chromatography (HPLC).[3][6] For structural confirmation and identification of impurities, more advanced techniques such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[7]

Q4: What are the stability and storage recommendations for corilagin?

A4: Corilagin is susceptible to degradation. It is a hydrolyzable tannin and can be hydrolyzed to ellagic acid and gallic acid under physiological conditions.[4][5] For long-term storage, it is recommended to store corilagin at 2-8°C.[2] It is advisable to prepare solutions fresh for each experiment to minimize degradation.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Purity of the corilagin standard may be lower than specified, or the compound may have degraded.

Troubleshooting Steps:

  • Verify Purity: Re-assess the purity of your corilagin standard using analytical HPLC.

  • Check for Degradation: Analyze the standard for the presence of degradation products like ellagic acid and gallic acid.

  • Re-purify the Standard: If the purity is found to be low, consider re-purifying the corilagin standard using one of the methods outlined in the experimental protocols below.

Issue 2: Low bioavailability observed in in vivo experiments.

Possible Cause: Corilagin is known to have low bioavailability due to its hydrophobic nature and hydrolysis in the intestine.[4]

Troubleshooting Steps:

  • Acknowledge Intrinsic Properties: Recognize that low bioavailability is an inherent characteristic of corilagin.

  • Monitor Metabolites: In addition to corilagin, monitor the levels of its metabolites, ellagic acid and gallic acid, in biological samples, as they also possess biological activity.[4]

  • Formulation Strategies: Consider formulation strategies to enhance the bioavailability of corilagin for in vivo studies.

Data Presentation

Table 1: Purity of Corilagin Before and After Re-purification

Purification MethodInitial Purity (%)Final Purity (%)Source
Prep-HPLC and Precipitation86.4999.12[8]
Gel Column Chromatography & RecrystallizationNot specifiedHigh purity[9]
High-Speed Countercurrent Chromatography (HSCCC)Not specified> 93[10][11]

Experimental Protocols

Protocol 1: Purity Assessment of Corilagin by HPLC

This protocol provides a general method for the analytical determination of corilagin purity.

Materials:

  • Corilagin standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid

  • C18 HPLC column

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of 0.5% phosphoric acid in water and acetonitrile (76:24 v/v).[3]

  • Standard Solution Preparation: Accurately weigh and dissolve the corilagin standard in methanol to prepare a stock solution. Further dilute to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size[3]

    • Detection Wavelength: 268 nm[3]

    • Column Temperature: 30°C[3]

    • Injection Volume: 10 µL[3]

  • Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity of corilagin by determining the percentage area of the corilagin peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Re-purification of Corilagin by Preparative HPLC and Precipitation

This protocol is adapted from a method that significantly increases corilagin purity.[8]

Materials:

  • Crude or low-purity corilagin

  • HPLC-grade methanol

  • HPLC-grade water

  • Deionized water

Instrumentation:

  • Preparative HPLC system

  • Rotary evaporator or lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude corilagin in the mobile phase to prepare a concentrated solution for injection.

  • Preparative HPLC:

    • Employ a suitable preparative C18 column.

    • Use a gradient of methanol and water as the mobile phase to separate corilagin from impurities.

    • Collect the fraction corresponding to the corilagin peak.

  • Solvent Evaporation: Remove the organic solvent (methanol) from the collected fraction using a rotary evaporator under reduced pressure.

  • Precipitation: Add deionized water to the concentrated aqueous solution to induce the precipitation of purified corilagin.

  • Isolation and Drying: Collect the precipitate by filtration and dry it under vacuum to obtain high-purity corilagin.

  • Purity Confirmation: Assess the purity of the re-purified corilagin using the analytical HPLC protocol described above.

Visualizations

experimental_workflow cluster_start Start cluster_analysis Purity Assessment cluster_purification Re-purification cluster_end End start Corilagin Standard purity_check Analytical HPLC start->purity_check decision Purity > 98%? purity_check->decision repurify Preparative HPLC or other methods decision->repurify No end_use Use in Experiments decision->end_use Yes confirm_purity Confirm Purity with Analytical HPLC repurify->confirm_purity confirm_purity->end_use

Caption: Workflow for corilagin purity assessment and re-purification.

logical_relationship cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Inconsistent Experimental Results cause1 Low Purity of Standard issue->cause1 cause2 Degradation of Corilagin issue->cause2 solution1 Verify Purity (HPLC) cause1->solution1 solution2 Re-purify Standard cause1->solution2 solution3 Use Freshly Prepared Solutions cause2->solution3 solution1->solution2

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing storage conditions for long-term Corilagin stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions and ensuring the long-term stability of Corilagin. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What is Corilagin and why is its stability critical?

Corilagin is a bioactive ellagitannin found in various medicinal plants, such as those from the Phyllanthus and Terminalia species.[1] It is recognized for its potent antioxidant, anti-inflammatory, and anti-tumor properties.[2][3] The stability of Corilagin is critical because its degradation can lead to a loss of therapeutic efficacy and the formation of different compounds, such as ellagic acid and gallic acid.[2][4] Ensuring its stability is paramount for obtaining accurate, reproducible experimental results and for the development of effective pharmaceutical formulations.

Q2: What are the primary factors that lead to Corilagin degradation?

Corilagin is susceptible to degradation through several mechanisms, primarily hydrolysis and oxidation.[1][5] The main factors influencing its stability are:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[5]

  • Humidity/Moisture: Moisture can facilitate hydrolytic breakdown of the ester bonds in the Corilagin molecule.[5]

  • Light: Exposure to light, particularly UV light, can promote oxidative degradation of phenolic compounds.[6]

  • pH: Corilagin's stability is pH-dependent. It readily undergoes hydrolysis, particularly in acidic or heated conditions.[1]

  • Enzymatic Activity: The presence of enzymes can facilitate the cleavage of its ester groups.[1]

Q3: What are the recommended long-term storage conditions for Corilagin?

To ensure maximum stability, Corilagin should be stored under controlled conditions. The optimal conditions vary depending on whether the compound is in solid form or in solution.

Data Presentation: Recommended Storage Conditions for Corilagin

FormTemperatureHumidityLight ConditionRecommended DurationNotes
Solid (Powder) -20°C or belowAs low as possible (e.g., in a desiccator)Protected from light (amber vial)> 12 monthsFor routine use, storage at 2-8°C is acceptable for shorter periods.
In Solution (e.g., in DMSO) -80°CN/AProtected from light (amber vial or wrapped in foil)Up to 6 monthsPrepare fresh solutions if possible. Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes.

This table is based on general best practices for storing phenolic compounds and hydrolyzable tannins. Specific stability may vary based on the purity of the compound and the solvent used.[6][7][8]

Q4: What are the main degradation products of Corilagin?

Under physiological or hydrolytic conditions, Corilagin primarily breaks down into ellagic acid and gallic acid.[2][4] These metabolites also possess biological activity, which can complicate the interpretation of experimental results if the parent compound has degraded.[1][2]

Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments, linking them to potential stability problems.

IssuePossible CauseRecommended Action
Unexpected Results or Loss of Biological Activity The Corilagin sample may have degraded due to improper storage (e.g., exposure to high temperature, light, or moisture) or handling (e.g., repeated freeze-thaw cycles of stock solutions).1. Verify storage conditions against the recommendations. 2. Prepare a fresh stock solution from solid Corilagin powder. 3. Perform a quality control check on the new solution using an analytical method like HPLC to confirm its purity and concentration.[9] 4. If the issue persists, obtain a new batch of Corilagin from the supplier.
Visible Color Change in Solid or Solution Color change (e.g., yellowing or browning) is often a sign of oxidation or other chemical degradation. This can be accelerated by exposure to light and air.1. Discard the discolored sample, as its purity is compromised. 2. Ensure that future samples are stored in airtight, light-protected containers (e.g., amber glass vials) and blanketed with an inert gas like argon or nitrogen if possible.
Appearance of New or Unexpected Peaks in HPLC Analysis These peaks likely represent degradation products, such as ellagic acid or gallic acid.[2][4] This indicates that the sample has lost purity.1. Compare the chromatogram to a reference standard of fresh Corilagin. 2. Use reference standards for expected degradation products (ellagic acid, gallic acid) to identify the new peaks. 3. Review the sample preparation and storage procedures to identify the source of degradation (e.g., pH of the solvent, temperature during sample prep, storage time before injection).
Poor Solubility or Precipitation in Solution If a previously clear solution becomes cloudy or shows precipitate upon thawing, it may indicate degradation or that the compound has fallen out of solution. High concentrations of organic solvents can also absorb atmospheric moisture over time, reducing solubility.1. Gently warm the solution and vortex to try and redissolve the compound. 2. If it does not redissolve, the sample may be compromised. It is best to prepare a fresh solution. 3. Ensure solvents are anhydrous and that stock solution containers are sealed tightly to prevent moisture absorption.

Experimental Protocols & Workflows

Protocol: Stability Assessment of Corilagin using HPLC

This protocol outlines a method for quantifying Corilagin and its degradation products to assess its stability over time.[9][10][11]

1. Objective: To determine the stability of a Corilagin sample under specific storage conditions (e.g., 40°C/75% RH for accelerated stability) by monitoring its concentration and the formation of degradation products over time.[5][12]

2. Materials:

  • Corilagin reference standard

  • Corilagin sample for testing

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or phosphoric acid

  • C18 reverse-phase HPLC column

  • HPLC system with a UV or Photodiode Array (PDA) detector

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve Corilagin reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Test Sample: Store the Corilagin test sample under the desired stability conditions. At specified time points (e.g., 0, 1, 3, and 6 months), withdraw a sample and prepare it in the same manner as the standard solution to a similar concentration.

4. HPLC Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detector Wavelength: 267 nm[11]

  • Gradient Elution:

    • 0-12 min: 13-37% B

    • 12-13 min: 37-100% B

    • 13-15 min: 100% B

    • 15-16 min: 100-13% B

    • 16-30 min: Hold at 13% B (This is an example gradient and should be optimized for your specific system and column.)[11]

5. Data Analysis:

  • Integrate the peak area of Corilagin in both the standard and test sample chromatograms.

  • Calculate the concentration of Corilagin remaining in the test sample at each time point.

  • Monitor for the appearance and growth of new peaks, which indicate degradation.

  • Plot the percentage of remaining Corilagin against time to determine the degradation kinetics and estimate the shelf-life.

Visualizations: Workflows and Pathways

Caption: Experimental workflow for a typical Corilagin stability study.

Caption: Corilagin's inhibitory effect on the PI3K/Akt signaling pathway.

References

Troubleshooting inconsistent results in Corilagin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving Corilagin.

Frequently Asked Questions (FAQs)

Q1: What is Corilagin and what are its primary known mechanisms of action?

A1: Corilagin is a hydrolyzable tannin, specifically an ellagitannin, found in various medicinal plants.[1][2] It exhibits a broad range of biological activities, including anti-inflammatory, antioxidant, hepatoprotective, and anti-tumor effects.[1][2] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways such as MAPK, NF-κB, PI3K/Akt, and Notch, which are crucial in cell proliferation, apoptosis, and inflammation.[1][2]

Q2: What are the best practices for storing and handling Corilagin powder and stock solutions?

A2: Corilagin powder should be stored at -20°C for long-term stability (≥ 4 years).[3] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to six months.[4] Aqueous solutions are not recommended for storage beyond one day.[3] It is advisable to allow the vial to equilibrate to room temperature for at least an hour before opening.

Q3: What are the known metabolites of Corilagin and do they have biological activity?

A3: In vivo, Corilagin can be hydrolyzed to ellagic acid and gallic acid, which are then further metabolized by gut microbiota.[1] Both ellagic acid and gallic acid possess their own anticancer and antioxidant activities, which may contribute to the overall pharmacological effects observed after Corilagin administration.[1] Metabolic profiling has also identified phase II conjugate metabolites in biological samples.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)
  • Question: My IC50 values for Corilagin vary significantly between experiments using MTT or MTS assays. Why is this happening and what can I do?

  • Answer: Polyphenolic compounds like Corilagin can interfere with tetrazolium-based assays (MTT, MTS). This is because they can reduce the tetrazolium dye non-enzymatically, leading to an overestimation of cell viability and consequently, a higher and more variable IC50 value.

    Solutions:

    • Use an alternative assay: Switch to a non-tetrazolium-based method to measure cell viability. Recommended alternatives include:

      • ATP-based assays (e.g., CellTiter-Glo®): Measures the ATP level of viable cells.

      • DNA-based assays (e.g., CyQUANT®): Quantifies cellular DNA content.

      • LDH release assay: Measures lactate dehydrogenase release from damaged cells.[5]

      • Trypan Blue exclusion assay: Direct counting of viable cells.

    • Include proper controls: If you must use an MTT/MTS assay, include a "no-cell" control with media and Corilagin at all tested concentrations to measure its direct effect on the dye. Subtract these background values from your experimental results.

    • Confirm with microscopy: Visually inspect the cells under a microscope before and after treatment to get a qualitative assessment of cell death, which can help corroborate your assay results.

Issue 2: Inconsistent Effects on Reactive Oxygen Species (ROS) Levels
  • Question: I am seeing conflicting results in my ROS assays with Corilagin treatment. Sometimes it appears to be an antioxidant, and other times it seems to induce ROS. What could be the cause?

  • Answer: Corilagin has a dual role in modulating ROS. It can act as an antioxidant by scavenging free radicals.[6][7] However, in some cancer cell lines, it has been shown to induce ROS generation, which can trigger apoptosis.[5] This dual effect can be concentration-dependent and cell-type specific.

    Solutions:

    • Optimize Corilagin concentration: Perform a detailed dose-response curve to determine the concentration range where Corilagin exhibits the desired effect (antioxidant vs. pro-oxidant) in your specific cell model.

    • Time-course experiments: The timing of ROS measurement is critical. Measure ROS levels at different time points after Corilagin treatment to capture the dynamic changes.

    • Use specific ROS probes: Employ different fluorescent probes to detect specific types of ROS (e.g., MitoSOX™ Red for mitochondrial superoxide).

    • Consider the assay environment: The stability of Corilagin and its interaction with components in the cell culture media could influence ROS levels. Ensure consistent experimental conditions.

Issue 3: Variability in Western Blot Results for Signaling Pathways (PI3K/Akt, NF-κB)
  • Question: I am having trouble getting consistent phosphorylation signals for proteins in the PI3K/Akt or NF-κB pathways after Corilagin treatment. What can I do to improve my Western blots?

  • Answer: Detecting changes in protein phosphorylation requires careful optimization of your Western blot protocol. The transient nature of phosphorylation and the low abundance of some phosphoproteins can lead to variability.

    Solutions:

    • Sample Preparation is Key:

      • Always keep samples on ice and use ice-cold buffers to minimize phosphatase activity.

      • Supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors.

    • Optimize Blocking:

      • Avoid using non-fat milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[8]

      • Use 3-5% Bovine Serum Albumin (BSA) in TBST as your blocking buffer.

    • Antibody Incubation:

      • Use primary antibodies specifically validated for detecting the phosphorylated form of your target protein.

      • Incubate the primary antibody overnight at 4°C to enhance signal.

    • Controls are Crucial:

      • Include positive and negative controls (e.g., cells treated with a known activator/inhibitor of the pathway) to ensure your antibodies and detection system are working correctly.

      • Always probe for the total protein as a loading control and to normalize the phosphorylated protein signal.

    • Buffer Selection:

      • Use Tris-buffered saline (TBS) with Tween-20 (TBST) for wash steps and antibody dilutions, as phosphate-buffered saline (PBS) can interfere with phospho-specific antibodies.[8]

Issue 4: Poor Bioavailability and Inconsistent Results in Animal Studies
  • Question: My in vivo experiments with Corilagin are showing inconsistent tumor growth inhibition or anti-inflammatory effects. How can I improve the reliability of my animal studies?

  • Answer: Corilagin has low oral bioavailability, and its stability in vivo can be a challenge.[1] The formulation and route of administration are critical for achieving consistent exposure.

    Solutions:

    • Vehicle Selection: For intraperitoneal (i.p.) injections, a common vehicle is a mixture of DMSO, Tween 80, and saline. It is crucial to keep the percentage of DMSO low to avoid toxicity. A typical starting point could be 5-10% DMSO, 10% Tween 80, and 80-85% saline. Always test the vehicle alone in a control group of animals.

    • Route of Administration: Intraperitoneal or intravenous injections are often used to bypass the low oral absorption.

    • Dose and Schedule: The effective dose can vary between animal models. Refer to published studies for typical dose ranges (e.g., 15-30 mg/kg for anti-tumor effects in mice) and optimize the dosing schedule for your specific model.[4]

    • Metabolite Activity: Remember that the in vivo effects may be due to a combination of Corilagin and its active metabolites, ellagic acid and gallic acid.[1] Consider this when interpreting your results.

Data Presentation

Table 1: Solubility of Corilagin

SolventApproximate SolubilityReference
DMSO~25 mg/mL[3]
Ethanol~25 mg/mL[3]
Dimethyl formamide (DMF)~20 mg/mL[3]
PBS (pH 7.2)~5 mg/mL[3]

Table 2: Reported IC50 Values of Corilagin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer28.8 ± 1.2[2]
SGC7901Gastric Cancer~30[5]
BGC823Gastric Cancer~30[5]
HeyOvarian CancerVaries with treatment duration[4]
SKOv3ipOvarian CancerVaries with treatment duration[4]
Bel7402Hepatocellular Carcinoma24.5
SMMC7721Hepatocellular Carcinoma23.4

Experimental Protocols

Protocol 1: General Cell Viability Assay using an ATP-based Method
  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Corilagin Preparation: Prepare a 2X concentrated stock of Corilagin in the appropriate cell culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2X Corilagin dilutions to the corresponding wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • ATP Reagent Preparation: Prepare the ATP detection reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add the ATP detection reagent to each well and mix thoroughly on a plate shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability.

Protocol 2: Western Blot for Phosphorylated Akt (p-Akt) after Corilagin Treatment
  • Cell Culture and Treatment: Plate cells and treat with the desired concentrations of Corilagin for the specified time. Include positive (e.g., growth factor stimulation) and negative controls.

  • Cell Lysis:

    • Place the culture dish on ice and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a fresh protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Akt (e.g., anti-phospho-Akt Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 9.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the p-Akt signal.

Visualizations

Corilagin_Troubleshooting_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Inconsistent_Viability Inconsistent Cell Viability (MTT/MTS) Alt_Assay Use ATP/DNA/LDH Assays Inconsistent_Viability->Alt_Assay Potential Interference ROS_Variability Variable ROS Results Dose_Time_Course Optimize Dose & Time ROS_Variability->Dose_Time_Course Dual Role/Kinetics WB_Issues Poor Western Blot Signal (p-Proteins) Optimize_Protocol Use BSA Blocking & Inhibitors WB_Issues->Optimize_Protocol Signal Loss Inconsistent_Efficacy Inconsistent In Vivo Efficacy Formulation Optimize Vehicle & Route (i.p.) Inconsistent_Efficacy->Formulation Poor Bioavailability Start Start Troubleshooting Start->Inconsistent_Viability Start->ROS_Variability Start->WB_Issues Start->Inconsistent_Efficacy Corilagin_PI3K_Akt_Pathway Corilagin Corilagin PI3K PI3K Corilagin->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Promotes Corilagin_NFkB_Pathway Corilagin Corilagin IkBa IκBα Corilagin->IkBa Prevents Degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Initiates

References

Validation & Comparative

Corilagin: A Potent Antioxidant Tannin in Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of corilagin against other tannins, supported by experimental data. The information is presented to facilitate research and development in the field of natural antioxidant compounds.

Corilagin, a hydrolyzable tannin belonging to the class of ellagitannins, has demonstrated significant antioxidant properties. Its unique chemical structure contributes to its potent free radical scavenging and metal-chelating activities. This guide delves into a quantitative comparison of corilagin's antioxidant capacity against other tannins, details the experimental protocols for assessing this activity, and illustrates the key signaling pathway involved in its mechanism of action.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of tannins can be quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates a higher antioxidant potency.

A comparative study on the antioxidant activities of corilagin and a structurally related gallotannin, 1,3,6-tri-O-galloyl-β-d-glucopyranose (TGG), revealed corilagin's superior performance in several assays. The results are summarized in the table below.

Antioxidant AssayCorilagin (IC50 in µM)1,3,6-tri-O-galloyl-β-d-glucopyranose (TGG) (IC50 in µM)Trolox (Positive Control) (IC50 in µM)
DPPH Radical Scavenging5.8 ± 0.57.1 ± 0.646.2 ± 3.5
ABTS Radical Scavenging3.2 ± 0.34.5 ± 0.48.9 ± 0.7
Fe2+-Chelating Activity7 ± 111 ± 4Not Applicable

Data sourced from a comparative study on corilagin and TGG.[1]

The data clearly indicates that corilagin exhibits stronger radical scavenging activity in both DPPH and ABTS assays and a greater capacity for chelating ferrous ions compared to TGG.[1]

Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

Corilagin exerts its antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway activated by corilagin is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. In the presence of oxidative stress, this bond is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Corilagin Corilagin Keap1_Nrf2 Keap1-Nrf2 Complex Corilagin->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1_Nrf2->Keap1 Dissociation Keap1_Nrf2->Nrf2 Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of Antioxidant_Enzymes->ROS Neutralizes

Corilagin activates the Nrf2 antioxidant signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays used to evaluate tannins.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare DPPH stock solution (e.g., 0.1 mM in methanol) R1 Mix test compound/control with DPPH solution P1->R1 P2 Prepare serial dilutions of test compounds (Corilagin, etc.) and positive control (e.g., Trolox) P2->R1 R2 Incubate in the dark (e.g., 30 minutes at room temperature) R1->R2 M1 Measure absorbance at ~517 nm R2->M1 M2 Calculate percentage of radical scavenging activity M1->M2 M3 Determine IC50 value M2->M3

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decolorization is measured spectrophotometrically.

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis P1 Prepare ABTS stock solution (7 mM) and potassium persulfate (2.45 mM) P2 Mix and incubate in the dark (12-16 hours) to form ABTS•+ P1->P2 P3 Dilute ABTS•+ solution to an -absorbance of ~0.7 at 734 nm P2->P3 R1 Mix test compound/control with diluted ABTS•+ solution P3->R1 P4 Prepare serial dilutions of test compounds and positive control P4->R1 R2 Incubate at room temperature (e.g., 6 minutes) R1->R2 M1 Measure absorbance at ~734 nm R2->M1 M2 Calculate percentage of radical scavenging activity M1->M2 M3 Determine IC50 value M2->M3

Workflow for the ABTS radical cation scavenging assay.

Conclusion

The available experimental data strongly suggests that corilagin is a highly potent antioxidant tannin, outperforming structurally similar gallotannins in direct comparative assays. Its mechanism of action involves both direct radical scavenging and the activation of the protective Nrf2 signaling pathway. While further research is needed to establish a comprehensive quantitative ranking against a wider array of common tannins under standardized conditions, the existing evidence positions corilagin as a promising candidate for further investigation and development as a natural antioxidant agent.

References

A Comparative Analysis of Corilagin and Gallic Acid: Unveiling Their Biological and Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural compounds with therapeutic potential, the hydrolyzable tannin Corilagin and its metabolic product, Gallic acid, have garnered significant attention from the scientific community. This guide provides a comprehensive comparative analysis of the biological and pharmacological effects of these two phenolic compounds, tailored for researchers, scientists, and drug development professionals. By presenting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to facilitate a deeper understanding of their individual and complementary roles in various biological processes.

Introduction: A Tale of a Precursor and its Bioactive Metabolite

Corilagin, a prominent ellagitannin found in various medicinal plants, serves as a precursor to Gallic acid.[1] Under physiological conditions, particularly in the intestine, Corilagin undergoes hydrolysis to yield Gallic acid and Ellagic acid.[1] This metabolic relationship is crucial to understanding the pharmacological profile of Corilagin, as its observed biological activities are often a cumulative result of the parent compound and its bioactive metabolites.[1] Gallic acid itself is a well-documented phenolic compound with a broad spectrum of activities. This guide will dissect the available scientific literature to compare and contrast the effects of both molecules.

Comparative Biological Activities: A Tabular Overview

The following tables summarize the key biological activities of Corilagin and Gallic acid, with a focus on their anticancer, anti-inflammatory, antioxidant, and antiviral properties. While direct head-to-head comparative studies are limited, this compilation of data from various sources provides a valuable reference for their respective potencies and scopes of action.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineAssayIC50 ValueCitation
CorilaginA549 (Lung Carcinoma)MTT Assay28.8 ± 1.2 µM[1]
Gallic AcidHeLa (Cervical Cancer)MTT Assay9.765 µg/mL[2]
Gallic AcidMCF-7 (Breast Cancer)MTT Assay< 20 µg/mL[2]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50/EC50 ValueCitation
CorilaginDPPH Radical ScavengingLower IC50 than TGG[3]
CorilaginFe2+-ChelationHigher than TGG[3]
Gallic AcidDPPH Radical ScavengingEC50: 0.0237 µmol/assay[4]

*TGG (1,3,6-tri-O-galloyl-β-d-glucopyranose) is a structural analogue of Corilagin.

Experimental Protocols: A Methodological Insight

To ensure the reproducibility and critical evaluation of the cited data, this section details the experimental protocols for key assays used to determine the biological activities of Corilagin and Gallic acid.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Corilagin or Gallic acid and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antioxidant Capacity Assessment: The DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the free radical-scavenging activity of antioxidants.

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Sample Incubation: Various concentrations of the test compounds (Corilagin or Gallic acid) are added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates the scavenging of DPPH radicals.

  • EC50 Calculation: The half-maximal effective concentration (EC50), the concentration of the antioxidant that causes a 50% loss of DPPH activity, is calculated.

Visualizing the Mechanisms: DOT Language Diagrams

To provide a clearer understanding of the molecular processes involved, the following diagrams, created using the DOT language, illustrate the metabolic relationship between Corilagin and Gallic acid and a key signaling pathway modulated by Corilagin.

G Corilagin Corilagin Hydrolysis Hydrolysis (Intestinal) Corilagin->Hydrolysis Gallic_Acid Gallic_Acid Ellagic_Acid Ellagic_Acid Hydrolysis->Gallic_Acid Hydrolysis->Ellagic_Acid

Metabolic conversion of Corilagin to Gallic Acid and Ellagic Acid.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->node_placeholder degrades NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Corilagin Corilagin Corilagin->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces Stimulus Pro-inflammatory Stimulus Stimulus->Receptor

Inhibitory effect of Corilagin on the NF-κB signaling pathway.

Comparative Analysis and Future Directions

The available data suggests that both Corilagin and Gallic acid possess significant biological activities. Corilagin's effects are, in part, mediated by its hydrolysis to Gallic acid, which itself demonstrates potent anticancer and antioxidant properties.[1] For instance, Corilagin's anticancer activity against A549 lung cancer cells and Gallic acid's effects on HeLa and MCF-7 cells highlight their potential in oncology research.[1][2]

A key area for future research is the execution of direct comparative studies. Designing experiments that evaluate Corilagin and Gallic acid side-by-side under identical conditions is crucial for a definitive comparison of their potency and efficacy. Such studies would provide invaluable data for drug development professionals seeking to harness the therapeutic potential of these natural compounds. Furthermore, investigating the potential synergistic effects of Corilagin and its metabolites could open new avenues for therapeutic applications.

References

Corilagin Demonstrates Potent Anti-Tumor Effects in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Recent preclinical studies have validated the significant anti-tumor efficacy of Corilagin, a naturally occurring polyphenol, in various xenograft models of cancer. This guide provides a comprehensive comparison of Corilagin's performance against other agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Corilagin's Efficacy Across Different Cancer Xenograft Models

Corilagin has demonstrated notable tumor growth inhibition in several types of cancer. The tables below summarize the quantitative data from these studies, offering a clear comparison of its effects.

Table 1: Corilagin vs. Control in Xenograft Models
Cancer TypeCell LineAnimal ModelCorilagin DosageTreatment DurationTumor Growth Inhibition (%)Reference
Hepatocellular CarcinomaMHCC97-HBalb/c mice30 mg/kg5 weeks47.3%[1]
Hepatocellular CarcinomaHep3BAthymic nude mice15 mg/kg/day7 daysSignificant inhibition[2]
Laryngeal CancerHep-2Nude miceNot specified28 daysDose-dependent reduction in tumor volume and weight[3]
Ovarian CancerSKOv3ipBalb/c nu/nu mice15 mg/kg4 weeksSignificant reduction in tumor size[4][5]
Table 2: Corilagin in Combination and Comparison with Other Anti-Tumor Agents
Cancer TypeTreatment GroupsKey FindingsReference
Hepatocellular CarcinomaCorilagin vs. Cyclophosphamide (25 mg/kg)Corilagin was found to be more effective in preventing the growth of MHCC97-H tumor cells.[6][7]
Colorectal CancerCorilagin + 5-Fluorouracil (5-FU)Corilagin and 5-FU synergistically inhibited the proliferation of HCT-8 cells. The combination treatment produced marked tumor regression with an inhibition rate of 66% in SW620 xenograft models.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the experimental protocols for the key xenograft studies cited.

Hepatocellular Carcinoma (MHCC97-H) Xenograft Model
  • Animal Model: Balb/c nude mice.

  • Cell Inoculation: MHCC97-H cells were implanted subcutaneously.

  • Treatment: Mice were intraperitoneally injected with 30 mg/kg of Corilagin.

  • Duration: The treatment was administered for 5 weeks.

  • Tumor Measurement: Tumor volume was periodically measured to assess growth inhibition.[1]

Ovarian Cancer (SKOv3ip) Xenograft Model
  • Animal Model: Balb/c nu/nu mice.

  • Cell Inoculation: 1.5 x 10^6 SKOv3ip cells were injected subcutaneously. To support tumor growth, mice were supplemented with an estradiol pellet prior to cell inoculation.[4][10]

  • Treatment: When palpable tumors reached a diameter of 0.3-0.5 cm, mice received intraperitoneal injections of Corilagin (5, 10, or 15 mg/kg) or a DMSO control.

  • Duration: Treatment was administered three times per week for four weeks.

  • Tumor Measurement: Tumor volumes were calculated using the formula TV = (L × W²)/2, where L is the longer diameter and W is the shorter diameter.[4]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathways affected by Corilagin and a typical experimental workflow for xenograft model studies.

experimental_workflow Experimental Workflow for Xenograft Model Studies cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HepG2) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_model Animal Model Preparation (e.g., Nude Mice) animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment_groups Randomization into Treatment Groups (Corilagin, Control, etc.) tumor_growth->treatment_groups drug_administration Drug Administration (e.g., Intraperitoneal Injection) treatment_groups->drug_administration data_collection Measurement of Tumor Volume and Weight drug_administration->data_collection endpoint Endpoint Analysis (e.g., Immunohistochemistry, Western Blot) data_collection->endpoint statistical_analysis Statistical Analysis endpoint->statistical_analysis

A typical experimental workflow for xenograft model studies.

corilagin_signaling_pathways Signaling Pathways Modulated by Corilagin in Cancer Cells cluster_notch Notch Signaling cluster_tgf TGF-β Signaling cluster_pi3k PI3K/AKT Signaling cluster_apoptosis Apoptosis Induction Corilagin Corilagin Notch1 Notch1 Corilagin->Notch1 Inhibits TGFb TGF-β Corilagin->TGFb Inhibits pAkt p-Akt Corilagin->pAkt Reduces mTOR mTOR Notch1->mTOR Apoptosis Apoptosis mTOR->Apoptosis AKT_ERK AKT/ERK TGFb->AKT_ERK Smad Smad TGFb->Smad AKT_ERK->Apoptosis Smad->Apoptosis p53 p-p53 pAkt->p53 p53->Apoptosis

Signaling pathways modulated by Corilagin in cancer cells.

Conclusion

The presented data strongly suggest that Corilagin is a promising anti-tumor agent with significant efficacy in various cancer types, as demonstrated in xenograft models. Its ability to inhibit tumor growth, both alone and in synergy with existing chemotherapeutic agents like 5-FU, warrants further investigation. The detailed experimental protocols and pathway diagrams provided in this guide aim to facilitate future research and development of Corilagin as a potential cancer therapeutic.

References

Corilagin: A Potential Natural Alternative to Standard Chemotherapy Explored

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the naturally occurring polyphenol, corilagin, reveals its potential as a formidable anti-cancer agent, exhibiting comparable and, in some instances, synergistic effects when compared to standard chemotherapy drugs. This guide offers a detailed comparison for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and insights into its mechanisms of action.

In Vitro Cytotoxicity: Corilagin vs. Standard Chemotherapeutic Agents

Corilagin has demonstrated significant cytotoxic effects across a range of cancer cell lines. Comparative analysis of its half-maximal inhibitory concentration (IC50) against various standard chemotherapy drugs provides a quantitative measure of its potency.

Cancer TypeCell LineCorilagin IC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Colorectal CancerHCT-829.78 ± 1.25 (48h)5-Fluorouracil147.40 ± 4.58 (24h)[1]
Esophageal Squamous Cell CarcinomaEca-109Not specifiedCisplatinNot specified in direct comparison[2]
Hepatocellular CarcinomaMHCC97-H37.05 ± 0.9CyclophosphamideNot specified in direct comparison[3]
Lung CancerA54928.8 ± 1.2--
Ovarian CancerSKOv3ip, Hey< 30--[2]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

A notable study on colorectal cancer cells (HCT-8) demonstrated that corilagin exhibits a significantly lower IC50 value than 5-Fluorouracil (5-FU), indicating higher potency in this specific cell line.[1] Furthermore, the combination of corilagin and 5-FU showed a synergistic effect, suggesting that corilagin could potentially be used to enhance the efficacy of existing chemotherapy regimens.[1]

In Vivo Tumor Inhibition: Preclinical Evidence

Preclinical studies using xenograft mouse models have provided in vivo evidence of corilagin's anti-tumor activity.

Cancer TypeAnimal ModelTreatmentDosageTumor InhibitionReference
Esophageal Squamous Cell CarcinomaXenograft miceCorilagin + CisplatinNot specifiedSignificantly enhanced antitumor effects compared to cisplatin alone[2]
Hepatocellular CarcinomaXenograft miceCorilagin15 mg/kg/daySignificant inhibition of tumor growth[4]
Laryngeal CancerXenograft miceCorilaginDose-dependentReduced growth of transplanted tumors[5]

In a xenograft model of esophageal squamous cell carcinoma, the combination of corilagin and cisplatin resulted in a substantial enhancement of the anti-tumor effects compared to cisplatin alone.[2] Similarly, in hepatocellular carcinoma and laryngeal cancer models, corilagin monotherapy led to significant tumor growth inhibition.[4][5]

Mechanisms of Action: A Multi-pronged Attack on Cancer

Corilagin exerts its anti-cancer effects through the modulation of multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Key Signaling Pathways Modulated by Corilagin
  • NF-κB Signaling Pathway: Corilagin has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation and cell survival in cancer.[6][7][8] By blocking NF-κB, corilagin can suppress tumor cell proliferation and induce apoptosis.

  • Notch-mTOR Signaling Pathway: In cholangiocarcinoma, corilagin has been found to suppress tumor progression by inhibiting the Notch signaling pathway and its downstream effector, mTOR.[9][10][11][12][13] This inhibition leads to decreased cell proliferation and increased apoptosis.

  • TGF-β Signaling Pathway: Corilagin can block the TGF-β signaling pathway in ovarian cancer cells, which is known to be involved in tumor growth and metastasis.[1][2][14][15] This action contributes to the inhibition of cancer cell proliferation and induction of apoptosis.

  • PI3K/Akt/mTOR Signaling Pathway: Corilagin has also been reported to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, survival, and proliferation in various cancers.[7][16][17][18][19][20]

Corilagin's Multi-Targeting Mechanism Corilagin's Multi-Targeting Mechanism cluster_NFkB NF-κB Pathway cluster_Notch Notch-mTOR Pathway cluster_TGFb TGF-β Pathway cluster_PI3K PI3K/Akt Pathway Corilagin Corilagin IKB IκBα Corilagin->IKB Stimulates Notch Notch1 Corilagin->Notch Inhibits TGFb TGF-β Corilagin->TGFb Inhibits PI3K PI3K Corilagin->PI3K Inhibits NFkB NF-κB Proliferation Cell Proliferation NFkB->Proliferation Promotes Survival Cell Survival NFkB->Survival Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits IKB->NFkB Inhibits mTOR mTOR Notch->mTOR Activates CellGrowth Cell Growth mTOR->CellGrowth Promotes mTOR->Apoptosis Inhibits Smad Smad TGFb->Smad Activates Akt_TGF Akt TGFb->Akt_TGF Activates Erk_TGF Erk TGFb->Erk_TGF Activates GeneExpression Gene Expression Smad->GeneExpression Regulates CellSurvival_TGF Cell Survival Akt_TGF->CellSurvival_TGF Promotes Akt_TGF->Apoptosis Inhibits Proliferation_TGF Cell Proliferation Erk_TGF->Proliferation_TGF Promotes Akt_PI3K Akt PI3K->Akt_PI3K Activates CellSurvival_PI3K Cell Survival Akt_PI3K->CellSurvival_PI3K Promotes Akt_PI3K->Apoptosis Inhibits MTT_Workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with varying concentrations of drug incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance (e.g., 570 nm) solubilize->read analyze Calculate IC50 values read->analyze Apoptosis_Workflow Apoptosis Assay Workflow start Treat cells with Corilagin harvest Harvest and wash cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze results Quantify apoptotic (Annexin V+) and necrotic (PI+) cells analyze->results

References

A Comparative Guide to Corilagin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Corilagin, a hydrolyzable tannin with a range of pharmacological activities, is one such compound where precise measurement is crucial for standardization, pharmacokinetic studies, and quality control. This guide provides an objective comparison of three prevalent analytical methods for the quantification of Corilagin: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Performance Comparison of Analytical Methods

The choice of an analytical method for Corilagin quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and HPTLC based on published experimental data.

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range 0.2 - 20 µg/mL[1]2.5 - 1000 ng/mL[2]300 - 1300 ng/spot[3]
Limit of Detection (LOD) 0.5 µg/mL[4]Not explicitly stated, but LOQ is very low.53.37 ng/spot[3]
Limit of Quantification (LOQ) 1.0 µg/mL[4]2.5 ng/mL[2]161.74 ng/spot[3]
Precision (%RSD) Intra-day & Inter-day < 5.7%[1]Intra-day & Inter-day < 9.8%[2]< 2%[3]
Accuracy (Recovery) > 81.0%[1]Relative error within ±6.0%[2]Not explicitly stated.
Selectivity GoodExcellentModerate
Throughput ModerateHighHigh

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are the experimental protocols for the three discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of Corilagin in plant extracts and pharmaceutical formulations.

Sample Preparation: Plasma samples can be prepared by ethyl acetate extraction.[1] For plant materials, extraction can be performed with a methanol-water mixture, followed by filtration.[5]

Chromatographic Conditions:

  • Column: HSS T3 (100mm × 2.1mm, 1.8µm) or RP-18 column (4.6 × 250 mm, 5 µm).[1][4]

  • Mobile Phase: A gradient elution using acetonitrile and water with 0.1% trifluoroacetic acid (v/v).[1][4]

  • Flow Rate: 0.3 mL/min to 1.5 ml min(-1).[2][6]

  • Detection Wavelength: 266 nm.[1]

  • Injection Volume: 20 µl.[6]

Validation Parameters: The method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines.[7]

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample (e.g., Plant Extract, Plasma) extraction Extraction with appropriate solvent start->extraction filtration Filtration/Centrifugation extraction->filtration hplc HPLC System filtration->hplc column Separation on C18 Column hplc->column detection UV Detection (266 nm) column->detection chromatogram Chromatogram Generation detection->chromatogram quantification Quantification using Calibration Curve chromatogram->quantification result Result (Corilagin Concentration) quantification->result

General workflow for Corilagin quantification by HPLC-UV.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying Corilagin in complex biological matrices like plasma.

Sample Preparation: Plasma samples are typically prepared using a protein precipitation method.[2]

Chromatographic Conditions:

  • Column: A C8 column is commonly used.[2]

  • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.[2]

  • Flow Rate: 0.3 mL/min.[2]

  • Total Run Time: Approximately 7.0 min.[2]

Mass Spectrometry Conditions:

  • Ionization Source: Negative electrospray ionization (ESI-).[2]

  • Detection Mode: Multiple reaction monitoring (MRM).[2] The precursor ion for Corilagin is m/z 633 [M-H]-, with characteristic fragment ions at m/z 463 and m/z 301.[5]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start_lcms Biological Sample (e.g., Plasma) precipitation Protein Precipitation start_lcms->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc LC Separation supernatant->lc msms Tandem MS Detection (MRM) lc->msms data_acq Data Acquisition msms->data_acq quant Quantification data_acq->quant result_lcms Corilagin Concentration quant->result_lcms

Workflow for Corilagin quantification by LC-MS/MS.
High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput method suitable for screening and quality control of herbal extracts.

Sample Preparation: A stock standard solution of Corilagin (e.g., 100 µg/ml) is prepared in methanol.[3] Different volumes of this solution are then applied to the HPTLC plate to generate a calibration curve.[3]

Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254s HPTLC plates.[3]

  • Mobile Phase: A mixture of n-butanol, water, methanol, and formic acid (6:1:0.1:0.8; v/v/v/v).[3]

  • Chamber Saturation: The twin-trough chamber should be saturated for 30 minutes prior to plate development.[3]

  • Detection: Densitometric analysis is performed to quantify the separated compounds.

Validation: The method should be validated for specificity, linearity, precision, limit of detection (LOD), and limit of quantification (LOQ).[3]

Conclusion

The selection of an appropriate method for Corilagin quantification is a critical decision for researchers.

  • HPLC-UV represents a robust and widely accessible method suitable for routine analysis in various matrices.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications where trace-level detection is required.

  • HPTLC offers a high-throughput and cost-effective alternative, particularly for the quality control and screening of a large number of herbal samples.

By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can make an informed choice to ensure the generation of accurate and reliable data in their studies of Corilagin.

References

Corilagin: A Comparative Analysis of its Efficacy Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison Guide

Corilagin, a gallotannin found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities. This guide provides a comprehensive comparison of corilagin's efficacy against other well-known natural compounds—quercetin, curcumin, and resveratrol—across key therapeutic areas: antioxidant, anti-inflammatory, and anticancer activities. The information presented is based on available experimental data, with a focus on quantitative comparisons to aid in research and development decisions.

Comparative Efficacy Data

The following tables summarize the available quantitative data for the efficacy of corilagin and other natural compounds. It is important to note that direct head-to-head comparisons in single studies are limited, and thus, variations in experimental conditions (e.g., cell lines, assay methods) should be considered when interpreting the data.

Antioxidant Activity

The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method, with lower IC50 values indicating higher antioxidant activity.

CompoundAssayIC50 ValueSource
Corilagin DPPH radical scavenging1.35 ± 0.06 µM[1]
Corilagin Hydroxyl radical scavenging26.68 µg/mL[2]
Corilagin Nitric oxide scavenging66.64 µg/mL[2]
Quercetin DPPH radical scavenging4.36 ± 0.10 µM[3]
Resveratrol Not directly compared in the same study-
Curcumin Not directly compared in the same study-
EGCG DPPH radical scavengingReported to be a potent scavenger[4]

Note: Direct comparison is most accurate when data is from the same study. IC50 values can vary significantly based on the specific experimental protocol.

Anti-inflammatory Activity

The anti-inflammatory effects are often assessed by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).

CompoundCell LineAssayIC50 ValueSource
Corilagin RAW 264.7 macrophagesNitric Oxide Inhibition66.64 µg/mL[2][5]
Curcumin Primary microglial cellsNitric Oxide Inhibition3.7 µM[6]
Quercetin RAW 264.7 macrophagesNitric Oxide Inhibition-[7]
Resveratrol Not directly compared in the same study--

Note: The cell lines and experimental conditions in the cited studies for corilagin and curcumin differ, which may influence the IC50 values.

Anticancer Activity (Cytotoxicity)

The anticancer efficacy is commonly evaluated by determining the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50) using assays like the MTT assay.

CompoundCell LineIC50 ValueSource
Corilagin MCF-7 (Breast Cancer)Dose-dependent inhibition observed[8]
Corilagin QBC939 (Cholangiocarcinoma)39.73 ± 1.28 µM[9]
Corilagin MZ-Cha-1 (Cholangiocarcinoma)36.88 ± 1.32 µM[9]
Resveratrol MCF-7 (Breast Cancer)~25 µM (significant viability decrease)[7]
Resveratrol MCF-7 (Breast Cancer)131.00 µM[10]
Curcumin MCF-7 (Breast Cancer)24.50 µM[10]
Quercetin Not directly compared in the same study-

Note: IC50 values for the same compound can vary between studies due to differences in experimental protocols and cell line characteristics.

Key Signaling Pathways

The therapeutic effects of corilagin and the compared natural compounds are often mediated through their modulation of key cellular signaling pathways involved in inflammation and cancer progression.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, TNF-α IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) NF_kB NF-κB (p50/p65) NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB->NF_kB IkB Degradation Gene_Transcription Gene Transcription (Inflammation, Proliferation) NF_kB_active->Gene_Transcription Induces Corilagin Corilagin Corilagin->IKK_Complex Inhibits PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Regulates (Cell Growth, Proliferation) Corilagin Corilagin Corilagin->Akt Inhibits DPPH_Assay_Workflow A Prepare stock solutions of Corilagin and other compounds B Prepare serial dilutions of each compound A->B D Mix compound dilutions with DPPH solution B->D C Prepare DPPH solution in methanol C->D E Incubate in the dark (e.g., 30 minutes) D->E F Measure absorbance at ~517 nm E->F G Calculate % inhibition and determine IC50 value F->G

References

A Comparative Guide to Corilagin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Corilagin, a potent ellagitannin, isolated from various plant sources. It details the compound's yield, outlines its extraction and quantification, and compares its biological activities with supporting experimental data and pathway visualizations to aid in research and development.

Introduction to Corilagin

Corilagin (β-1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-d-glucose) is a hydrolyzable tannin found in a wide array of medicinal plants.[1] As a member of the polyphenol family, it has garnered significant scientific interest due to its broad-spectrum therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[1][2] Its multifaceted mechanism of action makes it a promising candidate for drug development. This guide focuses on comparing Corilagin derived from different botanical origins to inform sourcing and application strategies.

Plant Sources and Corilagin Content

Corilagin is distributed across numerous plant families. The yield of Corilagin can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The families Euphorbiaceae, Combretaceae, and Geraniaceae are particularly rich sources.[3] A summary of Corilagin content from several notable plant sources is presented below.

Table 1: Corilagin Content in Various Plant Sources

Plant SpeciesFamilyPlant PartCorilagin Content (% w/w or µg/g)Reference
Phyllanthus amarusEuphorbiaceaeWhole Plant2.28% (in water-alcohol extract)[4]
Phyllanthus niruriEuphorbiaceaeLeaves6.7% (in aqueous extract)[5]
Phyllanthus urinariaEuphorbiaceaeWhole Plant619 µg/g (in alcoholic extract)[6]
Phyllanthus maderaspatensisEuphorbiaceaeWhole Plant0.45% (in hydro-alcoholic extract)[7]
Terminalia chebulaCombretaceaeFruitHigh concentrations reported[8][9][10]
Geranium wilfordiiGeraniaceaeWhole Plant1.69 mg/g[11]
Dimocarpus longanSapindaceaeSeedHighest content among 10 screened plants[12]

Experimental Protocols: From Plant to Pure Compound

The isolation and quantification of Corilagin are critical for research and development. A typical workflow involves extraction, purification, and analytical quantification.

G Plant Plant Material (e.g., leaves, fruit) Grind Drying & Grinding Plant->Grind Preparation Extract Solvent Extraction (e.g., Methanol, Ethanol, Water) Grind->Extract Extraction Filter Filtration & Concentration Extract->Filter Crude Crude Extract Filter->Crude Partition Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude->Partition Purification Fraction Enriched Fraction Partition->Fraction Column Column Chromatography (e.g., Sephadex LH-20, Silica) Fraction->Column Purified Purified Corilagin Column->Purified HPLC Quantification (HPLC) Purified->HPLC Analysis G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Nuclear Translocation IkB_p P-IκBα IkB_NFkB->IkB_p IkB_p->IkB Degradation IkB_p->NFkB Releases NF-κB DNA DNA NFkB_n->DNA Binds to Promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription LPS Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor LPS->Receptor Receptor->IKK Activates Corilagin Corilagin Corilagin->IKK Inhibits Corilagin->NFkB_n Inhibits Translocation G cluster_0 Canonical Pathway cluster_1 Non-Canonical Pathway cluster_2 Nucleus TGFb TGF-β1 Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Binds Smad Smad2/3 Receptor->Smad Phosphorylates Akt Akt Receptor->Akt Activates Erk ERK Receptor->Erk Activates Corilagin Corilagin Corilagin->TGFb Inhibits Secretion Corilagin->Receptor Blocks Activation pSmad p-Smad2/3 Smad->pSmad SmadComplex p-Smad2/3-Smad4 Complex pSmad->SmadComplex Smad4 Smad4 Smad4->SmadComplex SmadComplex_n Smad Complex SmadComplex->SmadComplex_n Translocation pAkt p-Akt Akt->pAkt CellResponse Cellular Response (EMT, Proliferation, Invasion) pAkt->CellResponse pErk p-ERK Erk->pErk pErk->CellResponse TargetGenes Target Gene Expression (e.g., Snail) SmadComplex_n->TargetGenes TargetGenes->CellResponse

References

Validating Corilagin's Mechanism of Action: A Comparative Guide for a New Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Corilagin, a naturally occurring ellagitannin, has demonstrated significant anti-cancer properties across a variety of cancer cell lines.[1][2][3][4] Its therapeutic potential stems from its ability to induce apoptosis and cell cycle arrest through the modulation of several key signaling pathways. This guide provides a framework for validating the mechanism of action of corilagin in a new cell line, offering a comparative analysis with other anti-cancer agents and detailed experimental protocols.

Comparative Performance of Anti-Cancer Agents

To objectively assess the efficacy of corilagin, it is crucial to compare its cytotoxic effects with those of established anti-cancer compounds. This includes other natural products targeting similar pathways and standard chemotherapeutic drugs.

Table 1: Comparative IC50 Values of Corilagin and Doxorubicin in Various Cancer Cell Lines
Cell LineCancer TypeCorilagin IC50 (µM)Doxorubicin IC50 (µM)
A549Lung Cancer28.8 ± 1.2[2]~0.1-1
MCF-7Breast CancerNot specified~0.1-1
SMMC-7721Hepatocellular CarcinomaNot specifiedNot specified
A2780Ovarian Cancer~20-100 (inhibition)[5]~0.1-1

Note: IC50 values for doxorubicin are generalized from various studies and can vary significantly based on experimental conditions. Direct comparative studies are recommended.

Validating Corilagin's Mechanism of Action: A Step-by-Step Approach

The primary anti-cancer mechanisms of corilagin involve the induction of apoptosis and cell cycle arrest. These processes are governed by complex signaling pathways that can be elucidated through a series of well-defined experiments.

Experimental Workflow

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: Comparative Analysis cell_culture Culture New Cell Line ic50 Determine IC50 of Corilagin (e.g., CCK-8/MTT Assay) cell_culture->ic50 apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle western_blot Western Blotting (Key Signaling Proteins) ic50->western_blot compare_ic50 Compare IC50 with Alternatives (e.g., Doxorubicin, Curcumin) ic50->compare_ic50 compare_pathway Compare Pathway Modulation apoptosis->compare_pathway cell_cycle->compare_pathway western_blot->compare_pathway signaling_pathways cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β Pathway cluster_apoptosis Apoptosis Induction Corilagin Corilagin IKK IKK Corilagin->IKK inhibits TGFb TGF-β Corilagin->TGFb inhibits Caspases Caspase Activation Corilagin->Caspases Bcl2 Bcl-2 Family Modulation Corilagin->Bcl2 NFkB NF-κB IkB IκBα IKK->IkB phosphorylates IkB->NFkB inhibits Smad Smad TGFb->Smad AKT AKT TGFb->AKT ERK ERK TGFb->ERK Apoptosis Apoptosis Caspases->Apoptosis Bcl2->Apoptosis

References

Corilagin vs. Ellagic Acid: A Comparative Analysis of Their Efficacy in Halting Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing literature provides a detailed comparison of the anti-cancer properties of two natural phenolic compounds, corilagin and ellagic acid. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to objectively evaluate their performance in inhibiting cancer cell growth, offering insights into their mechanisms of action and potential as therapeutic agents.

Corilagin, a hydrolyzable tannin, and its metabolic derivative, ellagic acid, have both demonstrated significant potential in cancer therapy. Found in various medicinal plants, these compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in a multitude of cancer cell lines. This guide delves into the quantitative data from numerous studies, presenting a clear comparison of their efficacy and outlining the experimental protocols used to generate these findings.

Comparative Efficacy in Cancer Cell Growth Inhibition

The inhibitory effects of corilagin and ellagic acid on the proliferation of various cancer cell lines have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below, collated from multiple studies, provides a comparative overview of their potency.

CompoundCancer Cell LineIC50 ValueReference
Corilagin MCF-7 (Breast Cancer)95.86 µM (48h)[1]
HCT-8 (Colon Cancer)31.69 µM (24h), 29.78 µM (48h)
SMMC-7721 (Hepatocellular Carcinoma)23.4 µM[2]
Bel7402 (Hepatocellular Carcinoma)24.5 µM[2]
Ellagic Acid HOS (Osteogenic Sarcoma)6.5 µg/ml[3]
HeLa (Cervical Cancer)Approx. 20-30 µM (48h)[4]
SiHa (Cervical Cancer)Approx. 20-30 µM (48h)[4]
C33A (Cervical Cancer)Approx. 20-30 µM (48h)[4]
MCF-7 (Breast Cancer)> 250 µM[5]
MDA-MB-231 (Breast Cancer)Approx. 50 µg/mL[5]

Induction of Apoptosis and Cell Cycle Arrest

Both corilagin and ellagic acid exert their anti-cancer effects in part by inducing apoptosis and disrupting the normal cell cycle of cancer cells.

Corilagin:

  • Apoptosis: In gastric cancer cells, corilagin treatment (10-30 µM) for 24 hours led to a dose-dependent increase in apoptotic cells, as observed by Hoechst 33342 staining and Annexin V-FITC/PI double staining.[6] In hepatocellular carcinoma cells (SMMC-7721), 50 µM of corilagin induced apoptosis in 41.1% of the cells after 24 hours.[7]

  • Cell Cycle Arrest: Corilagin has been shown to arrest the cell cycle at the G2/M phase in various cancer cell lines.[8][9] In ovarian cancer A2780 cells, treatment with corilagin (20-100 µmol/mL) for 48 hours resulted in S phase arrest.[10][11]

Ellagic Acid:

  • Apoptosis: In human osteogenic sarcoma (HOS) cells, ellagic acid (10 µg/ml) induced apoptosis, evidenced by chromosomal DNA degradation and the appearance of apoptotic bodies.[3] In pancreatic cancer cells, ellagic acid (10-50 mmol/L) stimulated apoptosis by activating the mitochondrial death pathway.[12]

  • Cell Cycle Arrest: Ellagic acid has been reported to induce G0/G1 cell cycle arrest in HCT-116 colon cancer cells and MCF-7 breast cancer cells.[13] In HeLa cervical cancer cells, it caused cell cycle arrest at the G1 phase.[4]

Signaling Pathways

The anti-cancer activities of corilagin and ellagic acid are mediated through the modulation of various signaling pathways crucial for cancer cell survival and proliferation.

Corilagin's Mechanism of Action

Corilagin has been shown to target multiple signaling pathways, including the Notch and PI3K/Akt pathways, to inhibit cancer progression.

Corilagin_Signaling Corilagin Corilagin Notch1 Notch1 Corilagin->Notch1 Apoptosis Apoptosis Corilagin->Apoptosis mTOR mTOR Notch1->mTOR p_Akt p-Akt Notch1->p_Akt p_Erk1_2 p-Erk1/2 Notch1->p_Erk1_2 Cell_Growth Cell Growth Inhibition mTOR->Cell_Growth p_Akt->Cell_Growth p_Erk1_2->Cell_Growth

Caption: Corilagin inhibits the Notch signaling pathway.

Ellagic Acid's Mechanism of Action

Ellagic acid has been demonstrated to exert its anti-cancer effects through pathways such as the TGF-β/Smad3 and STAT3 signaling pathways.

Ellagic_Acid_Signaling Ellagic_Acid Ellagic Acid TGF_beta TGF-β1 Ellagic_Acid->TGF_beta STAT3 STAT3 Phosphorylation Ellagic_Acid->STAT3 Smad3 Smad3 TGF_beta->Smad3 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Smad3->Cell_Cycle_Arrest Apoptosis_EA Apoptosis Smad3->Apoptosis_EA Downstream_Proteins Cyclin D1, Bcl-xL, Mcl-1 STAT3->Downstream_Proteins Downstream_Proteins->Cell_Cycle_Arrest Downstream_Proteins->Apoptosis_EA

Caption: Ellagic acid's impact on key signaling pathways.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the anti-cancer effects of corilagin and ellagic acid.

Cell Viability Assay (MTT Assay)

This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with Corilagin or Ellagic Acid start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution (5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso measure Measure absorbance at 490-570 nm add_dmso->measure

Caption: Workflow for the MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of corilagin or ellagic acid. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[14]

  • Formazan Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 490 nm and 570 nm. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Detailed Methodology:

  • Cell Treatment: Cells are cultured and treated with varying concentrations of corilagin or ellagic acid for a specified time (e.g., 24 hours).

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer to a concentration of 1x10⁶ cells/ml.[6]

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis: The stained cells are then analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

Detailed Methodology:

  • Cell Treatment: Cells are treated with corilagin or ellagic acid at various concentrations for a defined period (e.g., 48 hours).

  • Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of corilagin or ellagic acid on their expression levels.

Detailed Methodology:

  • Protein Extraction: After treatment with corilagin or ellagic acid, cells are lysed using RIPA buffer to extract total proteins.[2][14]

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[14]

  • Blocking and Antibody Incubation: The membrane is blocked with non-fat milk to prevent non-specific binding and then incubated with primary antibodies against the target proteins overnight at 4°C. Subsequently, it is incubated with horseradish peroxidase-conjugated secondary antibodies.[14]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Conclusion

Both corilagin and ellagic acid demonstrate significant potential as anti-cancer agents, effectively inhibiting the growth of a wide range of cancer cells. While their efficacy can be cell-line dependent, their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways is well-documented. This comparative guide provides a valuable resource for the scientific community, offering a foundation for further research into the therapeutic applications of these promising natural compounds. The detailed experimental protocols also serve as a practical reference for researchers designing and conducting studies in this field.

References

A Comparative Guide to the Reproducibility of Corilagin Research Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Corilagin, a naturally occurring ellagitannin, has garnered significant attention in preclinical research for its potential therapeutic effects, primarily in oncology and inflammatory diseases. This guide provides a comparative analysis of published research findings on Corilagin, focusing on its anti-cancer and anti-inflammatory properties. By presenting quantitative data from various studies in a standardized format and detailing the experimental protocols, this guide aims to enhance the reproducibility of future research and aid in the evaluation of Corilagin as a potential therapeutic agent.

Anti-Cancer Effects of Corilagin

Corilagin has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and apoptosis induction rates from different studies.

Table 1: Comparative IC50 Values of Corilagin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
A549Lung Cancer28.8 ± 1.2Not Specified[1]
A549Lung Cancer~700Not Specified[2]
SMMC-7721Hepatocellular Carcinoma23.4Not Specified[3]
SMMC-7721Hepatocellular Carcinoma38.12 ± 1.224[4]
Bel-7402Hepatocellular Carcinoma24.5Not Specified[3]
Bel-7402Hepatocellular Carcinoma39.7 ± 1.424[4]
MHCC97-HHepatocellular Carcinoma37.05 ± 0.924[4]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation time and assay methodology, across different studies.

Table 2: Comparison of Corilagin-Induced Apoptosis in Cancer Cells
Cell LineCancer TypeCorilagin Concentration (µM)Apoptosis Rate (%)Assay MethodReference
SMMC-7721Hepatocellular Carcinoma25Not SpecifiedAnnexin V/PI[4]
SMMC-7721Hepatocellular Carcinoma37.524.1Annexin V/PI[4]
SMMC-7721Hepatocellular Carcinoma5041.1Annexin V/PI[4]
A549Lung Cancer501.5-fold increase in caspase-3 activityCaspase-3 Activity Assay[2]
A549Lung Cancer1002.6-fold increase in caspase-3 activity (48h)Caspase-3 Activity Assay[2]

Anti-Inflammatory Effects of Corilagin

Corilagin has demonstrated potent anti-inflammatory activity by inhibiting the production of key inflammatory mediators. The following table summarizes the inhibitory effects of Corilagin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 3: Inhibition of Inflammatory Mediators by Corilagin in LPS-Stimulated RAW 264.7 Macrophages
Inflammatory MediatorCorilagin Concentration (µM)Inhibition (%)Reference
IL-625Not Specified[5]
IL-650Not Specified[5]
IL-67548.09[6]
IL-6100Significant reduction[5]
TNF-α25Not Specified[5]
TNF-α50Not Specified[5]
TNF-α7542.37[6]
TNF-α100Significant reduction[5]
IL-1β50Significant reduction[5]
IL-1β7526.47[6]
IL-1β100Significant reduction[5]
NO7565.69[6]
iNOS7556.22[6]
COX-27559.99[6]
IL-1050Significant reduction[5]
IL-10100Significant reduction[5]

Signaling Pathways Modulated by Corilagin

Reproducibility of research findings is critically dependent on understanding the underlying molecular mechanisms. Corilagin has been reported to modulate several key signaling pathways involved in cancer and inflammation.

Anti-Cancer Signaling Pathways

In cancer cells, Corilagin has been shown to induce apoptosis and inhibit proliferation by targeting pathways such as:

  • p53 Signaling: Corilagin can upregulate p53, a tumor suppressor protein, leading to cell cycle arrest and apoptosis.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Corilagin has been shown to inhibit the phosphorylation of Akt and mTOR, thereby suppressing tumor growth.[3]

  • NF-κB Pathway: The transcription factor NF-κB plays a significant role in cancer cell survival and inflammation. Corilagin can inhibit the activation of NF-κB.

Corilagin Corilagin p53 p53 Corilagin->p53 PI3K_Akt PI3K/Akt Corilagin->PI3K_Akt NF_kB NF-κB Corilagin->NF_kB Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest mTOR mTOR PI3K_Akt->mTOR Proliferation Proliferation mTOR->Proliferation NF_kB->Proliferation

Corilagin's Anti-Cancer Signaling Pathways.
Anti-Inflammatory Signaling Pathways

In the context of inflammation, Corilagin primarily exerts its effects through the inhibition of the NF-κB and MAPK signaling pathways.

  • NF-κB Pathway: In inflammatory cells, Corilagin inhibits the activation of NF-κB, which is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α, IL-6, and IL-1β.

  • MAPK Pathway: Corilagin has also been shown to suppress the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38), which are involved in the inflammatory response.

Corilagin Corilagin MAPK MAPK Corilagin->MAPK NF_kB NF-κB Corilagin->NF_kB LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK TLR4->NF_kB Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β) MAPK->Inflammatory_Mediators NF_kB->Inflammatory_Mediators

Corilagin's Anti-Inflammatory Signaling.

Experimental Protocols

To facilitate the replication of the cited research, detailed experimental protocols for key assays are provided below.

Cell Culture and Viability Assays
  • Cell Lines: A549 (human lung carcinoma), SMMC-7721, Bel-7402, MHCC97-H (human hepatocellular carcinoma), and RAW 264.7 (murine macrophage) cells are commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow to adhere overnight.

    • Treat cells with various concentrations of Corilagin for the desired time period (e.g., 24, 48 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of Corilagin that inhibits cell growth by 50%.

Apoptosis Assays
  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cells with Corilagin for the specified time.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

  • Caspase Activity Assay:

    • Lyse Corilagin-treated cells and quantify protein concentration.

    • Incubate cell lysates with a caspase-specific substrate conjugated to a fluorescent or colorimetric reporter.

    • Measure the fluorescence or absorbance to determine caspase activity.

Western Blot Analysis
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Akt, p-Akt, NF-κB p65) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Assay:

    • Collect the culture supernatant from Corilagin-treated, LPS-stimulated RAW 264.7 cells.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • ELISA for Cytokines (TNF-α, IL-6, IL-1β):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add cell culture supernatants and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-HRP and a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm. Cytokine concentrations are determined from a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for investigating the effects of Corilagin.

cluster_invitro In Vitro Studies cluster_assays Assays cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., A549, SMMC-7721, RAW 264.7) Corilagin_Treatment Corilagin Treatment (Dose- and Time-dependent) Cell_Culture->Corilagin_Treatment Viability_Assay Cell Viability (MTT Assay) Corilagin_Treatment->Viability_Assay Apoptosis_Assay Apoptosis (Annexin V/PI, Caspase Activity) Corilagin_Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Corilagin_Treatment->Western_Blot Inflammation_Assay Inflammatory Mediators (ELISA, Griess Assay) Corilagin_Treatment->Inflammation_Assay Animal_Model Animal Model (e.g., Xenograft, LPS-induced) Corilagin_Admin Corilagin Administration Animal_Model->Corilagin_Admin Outcome_Analysis Outcome Analysis (Tumor size, Histology, etc.) Corilagin_Admin->Outcome_Analysis

References

Corilagin's Safety Profile: A Comparative Guide to Synthetic Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved safety profiles is a paramount objective in drug discovery. Corilagin, a naturally occurring ellagitannin, has garnered significant attention for its diverse pharmacological activities. This guide provides an objective comparison of the safety profile of corilagin against commonly used synthetic drugs, namely paracetamol (acetaminophen), ibuprofen, and diclofenac. The information presented is supported by experimental data to aid researchers in evaluating its potential as a therapeutic candidate.

Acute Systemic Toxicity

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. A higher LD50 value indicates lower acute toxicity. The following table summarizes the oral LD50 values for corilagin and the selected synthetic drugs in mice.

Compound Oral LD50 in Mice (mg/kg) Reference
Corilagin3500 - 5000[1]
Paracetamol338[2][3]
Ibuprofen800[4][5]
Diclofenac170 - 389[6]

Key Observation: Corilagin exhibits a significantly higher oral LD50 in mice compared to paracetamol, ibuprofen, and diclofenac, suggesting a lower acute systemic toxicity.

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for assessing the toxicity of a compound at the cellular level. The half-maximal inhibitory concentration (IC50) represents the concentration of a substance that is required for 50% inhibition of cell viability. A higher IC50 value on normal cells indicates lower cytotoxicity and a better safety profile.

The following table presents the IC50 values of corilagin and the selected synthetic drugs on various normal and cancer cell lines. It is important to note that direct comparison of IC50 values should be made with caution, as they can vary depending on the cell line, assay method, and experimental conditions.

Compound Cell Line Cell Type IC50 (µM) Reference
Corilagin Chang-liverNormal Human Hepatocyte131.4[7]
Normal Ovarian Epithelial CellsNormal Human Ovarian Epithelial263.72 (24h), 174.52 (48h)[8]
NCM460Normal Human Colon EpithelialMildly toxic at concentrations effective against cancer cells[9]
Paracetamol --Data not readily available in a comparable format-
Ibuprofen AGONormal Human Fibroblast>10,000 (at 0.001, 0.1, 1 mg/mL)[10]
VeroNormal Monkey Kidney Epithelial>250[11]
HTZ-349, U87MG, A172Human Glioma~1000[12]
Diclofenac Normal esophageal keratinocytesNormal Human Esophageal Keratinocytes>200[13]
VeroNormal Monkey Kidney Epithelial>250[11]
HTZ-349, U87MG, A172Human Glioma~100[12]

Key Observation: Corilagin demonstrates lower cytotoxicity towards normal cells compared to its effect on cancer cells[7][8][9]. While a direct comparison across all compounds on a single normal cell line is challenging based on available literature, the data suggests that corilagin possesses a favorable selective toxicity profile. For instance, the IC50 of corilagin on normal Chang-liver cells is significantly higher than on hepatocellular carcinoma cell lines[7].

Experimental Protocols

Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. Based on the outcome, the substance can be classified into a toxicity category.

Procedure:

  • Animal Selection: Healthy, young adult rodents (usually rats or mice) of a single sex are used.

  • Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

G cluster_0 Acute Oral Toxicity Workflow (OECD 423) start Start: Select Dose Level dose Administer single oral dose to 3 animals start->dose observe Observe for 14 days (mortality, clinical signs) dose->observe outcome Evaluate Outcome observe->outcome stop Stop: Classify Toxicity outcome->stop Clear outcome next_dose Proceed to next dose level (higher or lower) outcome->next_dose Equivocal outcome end End outcome->end Definite toxicity or no effect at limit dose next_dose->dose

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

G cluster_1 MTT Assay Workflow seed Seed cells in 96-well plate treat Treat with test compound seed->treat add_mtt Add MTT solution and incubate treat->add_mtt solubilize Add solubilizing agent add_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data (calculate IC50) read->analyze

Caption: Experimental workflow of the MTT assay for cytotoxicity.

Neutral Red Uptake (NRU) Assay for Cytotoxicity

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Principle: Neutral Red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Neutral Red Incubation: The treatment medium is replaced with a medium containing Neutral Red, and the cells are incubated.

  • Washing: The cells are washed to remove excess dye.

  • Dye Extraction: An extraction solution is added to lyse the cells and release the incorporated dye.

  • Absorbance Measurement: The absorbance of the extracted dye is measured at a specific wavelength (typically 540 nm).

G cluster_2 Neutral Red Uptake Assay Workflow seed_treat Seed and treat cells add_nr Incubate with Neutral Red seed_treat->add_nr wash Wash to remove excess dye add_nr->wash extract Extract dye from viable cells wash->extract read_abs Read absorbance at 540 nm extract->read_abs data_analysis Analyze data (calculate IC50) read_abs->data_analysis

Caption: Experimental workflow of the Neutral Red Uptake assay.

Signaling Pathways and Safety Profile

The safety profile of a compound is also related to its mechanism of action and its effects on cellular signaling pathways. Corilagin has been shown to modulate various signaling pathways, which may contribute to its favorable safety profile. For instance, studies have indicated that corilagin can protect against acetaminophen-induced hepatotoxicity by regulating the MAPK and NF-κB signaling pathways[14].

G cluster_3 Corilagin's Protective Effect on Acetaminophen-Induced Hepatotoxicity APAP Acetaminophen (APAP) Overdose OxidativeStress Oxidative Stress APAP->OxidativeStress MAPK MAPK Pathway Activation (ERK/JNK) OxidativeStress->MAPK NFkB NF-κB Pathway Activation OxidativeStress->NFkB Inflammation Inflammation (TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB->Inflammation Hepatotoxicity Hepatotoxicity Inflammation->Hepatotoxicity Corilagin Corilagin Corilagin->MAPK Inhibits Corilagin->NFkB Inhibits

Caption: Corilagin's modulation of signaling pathways in hepatoprotection.

Conclusion

The available experimental data suggests that corilagin possesses a more favorable acute safety profile compared to the synthetic drugs paracetamol, ibuprofen, and diclofenac, as indicated by its significantly higher LD50 value. Furthermore, in vitro studies point towards a selective cytotoxicity of corilagin, with lower toxicity observed in normal cells compared to cancer cells. Its protective effects against drug-induced hepatotoxicity, mediated through the modulation of key inflammatory signaling pathways, further underscore its therapeutic potential. However, it is crucial for researchers to conduct further comprehensive, head-to-head comparative studies under standardized conditions to fully elucidate the safety and efficacy of corilagin for specific therapeutic applications.

References

Unveiling the Molecular Landscape: A Comparative Proteomic Guide to Corilagin's Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cellular proteomic changes induced by Corilagin, a promising natural compound with demonstrated anti-cancer properties. By summarizing quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways, this document serves as a valuable resource for understanding Corilagin's mechanism of action and identifying potential therapeutic targets.

Corilagin, an ellagitannin found in various medicinal plants, has garnered significant attention for its broad-spectrum biological activities, including anti-inflammatory, antioxidant, and potent anti-tumor effects.[1][2] Mechanistic studies have revealed its ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways in cancer cells.[2][3] This guide delves into the specifics of how Corilagin reshapes the cellular proteome, providing a foundation for further investigation and drug development.

Quantitative Proteomic Analysis of Corilagin-Treated Ovarian Cancer Cells

A key study utilizing advanced proteomic techniques—isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Reverse Phase Protein Array (RPPA)—has provided a quantitative overview of the protein expression changes in ovarian cancer cells upon Corilagin treatment. This research identified 108 differentially expressed proteins, with 28 being up-regulated and 80 down-regulated, primarily implicating the glycolysis pathway as a major target of Corilagin's action.[1][4]

Below is a summary of key proteins identified as being significantly modulated by Corilagin treatment in ovarian cancer cell lines.

Protein NameGene SymbolRegulationFold Change (Approx.)Method of DetectionCancer Cell LineReference
Glycolysis Pathway Associated
Enolase 1ENO1DownNot SpecifiediTRAQHO-8910PM[4]
Lactate Dehydrogenase ALDHADownNot SpecifiediTRAQHO-8910PM[4]
Glucose-6-Phosphate IsomeraseGPIDownNot SpecifiediTRAQHO-8910PM[4]
Phosphoglycerate Kinase 1PGK1DownNot SpecifiediTRAQHO-8910PM[4]
CD44CD44DownNot SpecifiedWestern BlotHO-8910PM[1]
Signal Transducer and Activator of Transcription 3STAT3DownNot SpecifiedWestern BlotHO-8910PM[1]
Apoptosis and Cell Cycle Associated
Caspase 3CASP3Up (cleaved form)Not SpecifiedRPPAHO-8910PM[1]
Caspase 7CASP7Up (cleaved form)Not SpecifiedRPPAHO-8910PM[1]
Programmed Cell Death 4PDCD4UpNot SpecifiedRPPAHO-8910PM[1]
SnailSNAI1DownNot SpecifiedRPPAHO-8910PM[1][4]
Polo-like Kinase 1PLK1DownNot SpecifiedRPPAHO-8910PM[4]
Dual Specificity Phosphatase 4DUSP4DownNot SpecifiedRPPAHO-8910PM[4]
Retinoblastoma 1RB1DownNot SpecifiedRPPAHO-8910PM[4]
MDM2 Proto-OncogeneMDM2DownNot SpecifiedRPPAHO-8910PM[4]
E2F Transcription Factor 1E2F1UpNot SpecifiedRPPAHO-8910PM[4]
Hypoxia Inducible Factor 1 Subunit AlphaHIF1AUpNot SpecifiedRPPAHO-8910PM[4]
N-Myc Downstream Regulated 1NDRG1UpNot SpecifiedRPPAHO-8910PM[4]
TGF-β/AKT/ERK Pathway
Phospho-Smad2p-Smad2DownNot SpecifiedWestern BlotSKOv3ip, Hey[2]
Phospho-Akt (Ser473)p-AktDownNot SpecifiedWestern BlotSKOv3ip, Hey[2]
Phospho-Erkp-ErkDownNot SpecifiedWestern BlotSKOv3ip, Hey[2]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies employed in the key proteomic studies cited.

Cell Culture and Corilagin Treatment

Ovarian cancer cell lines (e.g., SKOv3ip, Hey, HO-8910PM) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental purposes, cells were treated with varying concentrations of Corilagin or a vehicle control for specified durations (e.g., 24-48 hours).[1][3]

Quantitative Proteomics using Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
  • Protein Extraction and Digestion: Cells were lysed, and the protein concentration was determined. Proteins were then reduced, alkylated, and digested into peptides using trypsin.[5]

  • iTRAQ Labeling: Peptides from control and Corilagin-treated samples were labeled with different isobaric tags according to the manufacturer's protocol.[5]

  • Fractionation and LC-MS/MS Analysis: The labeled peptide mixtures were combined, fractionated using high-performance liquid chromatography (HPLC), and analyzed by tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: The MS/MS data was searched against a protein database to identify and quantify proteins. Differentially expressed proteins were identified based on the relative intensities of the reporter ions.[5]

Reverse Phase Protein Array (RPPA)
  • Lysate Preparation: Whole-cell lysates were prepared from control and Corilagin-treated cells.[7]

  • Protein Quantification and Denaturation: Protein concentration was determined, and lysates were denatured with SDS sample buffer.

  • Array Printing: Lysates were serially diluted and arrayed onto nitrocellulose-coated slides using a robotic arrayer.[7][8]

  • Immunostaining: Each array was incubated with a specific primary antibody that targets a protein of interest, followed by a labeled secondary antibody.[9]

  • Signal Detection and Quantification: The signal intensity of each spot was detected and quantified. The data was then normalized to determine the relative abundance of the target protein in each sample.[7][9]

Visualizing Corilagin's Impact on Cellular Signaling

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Corilagin, as identified through proteomic and other molecular analyses.

Corilagin_Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis CancerCells Ovarian Cancer Cells Control Control (Vehicle) CancerCells->Control Corilagin Corilagin Treatment CancerCells->Corilagin Lysates Protein Lysates Control->Lysates Corilagin->Lysates iTRAQ iTRAQ Labeling & LC-MS/MS Lysates->iTRAQ RPPA Reverse Phase Protein Array Lysates->RPPA Quantification Protein Identification & Quantification iTRAQ->Quantification RPPA->Quantification DEP Differentially Expressed Proteins Quantification->DEP Pathway Pathway Analysis DEP->Pathway Corilagin_Glycolysis_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Corilagin Corilagin CD44 CD44 Corilagin->CD44 inhibits STAT3 STAT3 Corilagin->STAT3 inhibits ENO1 ENO1 Corilagin->ENO1 down-regulates LDHA LDHA Corilagin->LDHA down-regulates GPI GPI Corilagin->GPI down-regulates PGK1 PGK1 Corilagin->PGK1 down-regulates CD44->STAT3 activates Snail Snail STAT3->Snail activates Glycolysis Glycolysis Snail->Glycolysis promotes Glycolysis->ENO1 Glycolysis->LDHA Glycolysis->GPI Glycolysis->PGK1 Corilagin_Apoptosis_Induction cluster_pathways Apoptotic Pathways Corilagin Corilagin Caspase7 Cleaved Caspase 7 Corilagin->Caspase7 up-regulates Caspase3 Cleaved Caspase 3 Corilagin->Caspase3 up-regulates PDCD4 PDCD4 Corilagin->PDCD4 up-regulates Apoptosis Apoptosis Caspase7->Apoptosis Caspase3->Apoptosis PDCD4->Apoptosis

References

Validating Corilagin's Impact on the NF-κB Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Corilagin's performance in modulating the NF-κB signaling pathway against a known inhibitor, supported by experimental data.

Corilagin, a naturally occurring polyphenol, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer effects. A substantial body of evidence points to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism underlying these therapeutic properties. This guide provides a comprehensive comparison of Corilagin's efficacy in inhibiting the NF-κB pathway with that of a well-established synthetic inhibitor, BAY 11-7082. The information presented herein is supported by a compilation of experimental data from various studies, offering a valuable resource for researchers investigating novel anti-inflammatory and anti-cancer agents.

Performance Comparison: Corilagin vs. BAY 11-7082

The following tables summarize the quantitative data on the inhibitory effects of Corilagin and BAY 11-7082 on key events in the NF-κB signaling cascade and its downstream targets.

Table 1: Inhibition of NF-κB Activation

CompoundAssay TypeCell LineStimulantIC50 ValueReference
Corilagin IL-8 mRNA accumulation (downstream of NF-κB)Cystic Fibrosis Bronchial Epithelial (IB3-1)TNF-α38 ± 4.2 µM[1]
BAY 11-7082 IκBα Phosphorylation InhibitionTumor cellsTNF-α10 µM[2][3][4][5]
BAY 11-7082 NF-κB Luciferase Reporter AssayHuman Embryonic Kidney (HEK293)TNF-α2-11 µM[3][6]

Table 2: Dose-Dependent Inhibition of NF-κB Signaling Components

CompoundTarget ProteinCell LineStimulantConcentration RangeObserved EffectReference
Corilagin Phospho-p65 (p-p65)PC12-1-10 µMNearly complete inhibition of RelA (p65) phosphorylation.[7]
Corilagin Nuclear NF-κB/p65U251 Glioblastoma-Increasing concentrationsDecreased nuclear expression of NF-κB/p65.[8]
BAY 11-7082 Phospho-IκBα (p-IκBα)HeLaTNF-α5 µMInhibition of TNF-α-induced IκBα phosphorylation.[9]
BAY 11-7082 Nuclear p65Uveal Melanoma Cells-5 µMDecreased nuclear translocation of p65.[10]

Table 3: Inhibition of Downstream Inflammatory Cytokines

CompoundCytokineAssayCell Line/ModelConcentrationPercent InhibitionReference
Corilagin TNF-αELISARAW 264.775 µM42.37 ± 5.14%[7]
Corilagin IL-6ELISARAW 264.775 µM48.09 ± 5.19%[7]
Corilagin TNF-α release---IC50: 76 µM[11]
BAY 11-7082 IL-6, IL-8ELISAHuman Adipose Tissue100 µMSignificant inhibition.[3]
BAY 11-7082 TNF-α, IL-6, IL-8ELISASkeletal Muscle50 µMSignificant decrease.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Western Blotting for Phosphorylated p65 (p-p65)

Objective: To determine the effect of Corilagin or BAY 11-7082 on the phosphorylation of the NF-κB p65 subunit, a key activation step.

Methodology:

  • Cell Culture and Treatment: Cells (e.g., HeLa, U251, PC12) are cultured to 70-80% confluency. The cells are then pre-treated with various concentrations of Corilagin or BAY 11-7082 for a specified time (e.g., 1-2 hours) before stimulation with an NF-κB activator like TNF-α (e.g., 20 ng/mL for 5-30 minutes).

  • Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated p65 (e.g., anti-p-p65 Ser536). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed with an antibody against total p65 or a housekeeping protein like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

Objective: To quantify the secretion of the pro-inflammatory cytokines TNF-α and IL-6, which are downstream targets of the NF-κB pathway.

Methodology:

  • Cell Culture and Supernatant Collection: Cells (e.g., RAW 264.7 macrophages) are seeded in multi-well plates and treated with Corilagin or BAY 11-7082 at various concentrations for a defined period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected and centrifuged to remove any detached cells or debris.

  • ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions. Briefly, this involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate and adding a detection antibody that binds to a different epitope on the cytokine.

    • Adding a substrate that reacts with an enzyme conjugated to the detection antibody, resulting in a color change.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. A standard curve is generated using known concentrations of the cytokine, and the concentrations in the samples are calculated from this curve.

Quantitative Real-Time PCR (qRT-PCR) for IL-6 and IL-8 mRNA

Objective: To measure the relative expression levels of IL-6 and IL-8 mRNA, which are transcribed in an NF-κB-dependent manner.

Methodology:

  • Cell Culture and RNA Extraction: Cells are treated as described for the ELISA protocol. Following treatment, total RNA is extracted from the cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The relative expression of IL-6 and IL-8 mRNA is quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). The PCR reaction is typically performed in a real-time PCR thermal cycler.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes. The expression levels are normalized to an internal control or housekeeping gene (e.g., GAPDH or β-actin) to account for variations in RNA input. The fold change in gene expression is often calculated using the 2-ΔΔCt method.[1][12][13]

Visualizing the Molecular Interactions and Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Corilagin Corilagin Corilagin->IKK BAY_11-7082 BAY_11-7082 BAY_11-7082->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-a, IL-6, IL-8) NF-kB_n->Gene_Expression Induces

Caption: The NF-κB signaling pathway and points of inhibition by Corilagin and BAY 11-7082.

G Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Pre-treatment with Corilagin or BAY 11-7082 Cell_Culture->Treatment Stimulation Stimulation with TNF-α or LPS Treatment->Stimulation Sample_Collection Collect Supernatant (ELISA) or Lyse Cells (Western/qRT-PCR) Stimulation->Sample_Collection Western_Blot Western Blot for p-p65 Sample_Collection->Western_Blot ELISA ELISA for TNF-α/IL-6 Sample_Collection->ELISA qRT-PCR qRT-PCR for IL-6/IL-8 mRNA Sample_Collection->qRT-PCR Data_Analysis Data Quantification and Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis qRT-PCR->Data_Analysis End End Data_Analysis->End

Caption: A generalized experimental workflow for validating the role of the NF-κB pathway.

Conclusion

The compiled data indicates that both Corilagin and BAY 11-7082 are effective inhibitors of the NF-κB signaling pathway. BAY 11-7082, a well-characterized synthetic inhibitor, demonstrates potent inhibition of IκBα phosphorylation and subsequent NF-κB activation with IC50 values in the low micromolar range. Corilagin, a natural product, also exhibits significant inhibitory effects on the NF-κB pathway, leading to a reduction in the expression and secretion of downstream pro-inflammatory cytokines.

This comparative guide provides a foundation for researchers to evaluate the potential of Corilagin as a modulator of the NF-κB pathway. Further head-to-head studies are warranted to definitively establish the comparative efficacy and therapeutic potential of Corilagin against established synthetic inhibitors like BAY 11-7082.

References

Corilagin: A Synergistic Partner in Combating Cancer and Microbial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of corilagin's cooperative effects with conventional therapeutics, supported by experimental data and mechanistic insights.

Corilagin, a naturally occurring ellagitannin, has garnered significant attention in the scientific community for its potential to enhance the efficacy of existing drugs. This guide provides a comparative overview of corilagin's synergistic interactions with various compounds, particularly in the realms of oncology and infectious disease. By summarizing key experimental findings, detailing methodologies, and visualizing the underlying molecular pathways, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of corilagin's therapeutic promise as a synergistic agent.

Synergistic Anticancer Effects of Corilagin

Corilagin has been shown to potentiate the cytotoxic effects of several conventional chemotherapeutic agents across a range of cancer cell lines. This synergy allows for potentially lower, less toxic doses of chemotherapy while achieving a greater therapeutic effect.

Combination with Platinum-Based Drugs (Cisplatin and Carboplatin)

Corilagin exhibits significant synergistic effects when combined with platinum-based chemotherapies like cisplatin and carboplatin. In epithelial ovarian cancer, corilagin was found to distinctly enhance the inhibitory effects of both paclitaxel and carboplatin.[1][2][3] This sensitization is achieved, in part, by inhibiting the Snail-glycolysis pathways.[1][3] Studies in esophageal squamous cell carcinoma have also demonstrated that the combination of corilagin and cisplatin leads to a considerable increase in anticancer efficacy, both in laboratory settings and in living organisms.[4][5] Furthermore, corilagin has been shown to enhance the cytotoxicity of cisplatin in Hep3B hepatoma cells.[6]

Potentiation of 5-Fluorouracil (5-FU)

In the context of colorectal cancer, corilagin acts as a potentiator for the commonly used drug 5-fluorouracil (5-FU).[7] The synergistic effect is associated with the downregulation of Glucose Regulated Protein 78 (GRP78), a key player in drug resistance, and an increase in intracellular reactive oxygen species (ROS), leading to S-phase cell cycle arrest.[7]

Enhancement of Doxorubicin's Efficacy

Corilagin has also been demonstrated to sensitize Hep3B hepatoma cells to doxorubicin, suggesting its potential to increase the anticancer effects of this anthracycline antibiotic.[6] Interestingly, while doxorubicin is known for its cardiotoxicity, corilagin has shown cardioprotective effects in animal models of doxorubicin-induced cardiotoxicity, suggesting a dual benefit of this combination.[8][9]

Table 1: Synergistic Anticancer Effects of Corilagin in Combination with Chemotherapeutic Agents

Cancer TypeCombination AgentObserved Synergistic EffectCell Line(s)
Epithelial Ovarian CancerPaclitaxel, CarboplatinEnhanced inhibitory effects[1][2]SKOv3ip, Hey, HO-8910PM-Snail[1][3]
Esophageal Squamous Cell CarcinomaCisplatinIncreased anticancer chemotherapeutic efficacy[4][5]N/A
Hepatocellular CarcinomaCisplatin, DoxorubicinEnhanced cytotoxicity[6]Hep3B[6]
Colorectal Cancer5-FluorouracilEnhanced sensitivity, pro-apoptotic and inhibitory cell migration activities[7]HCT-8, SW480[7]

Synergistic Antimicrobial Effects of Corilagin

Beyond its anticancer properties, corilagin has demonstrated a remarkable ability to overcome antibiotic resistance in bacteria, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA).

Reversing β-Lactam Resistance in MRSA

Corilagin has been found to markedly reduce the Minimum Inhibitory Concentrations (MICs) of β-lactam antibiotics, such as oxacillin and cefmetazole, against MRSA by 100- to 2,000-fold.[10] This synergistic effect is bactericidal and has been shown to be more effective than other tannins like tellimagrandin I.[10] The primary mechanism behind this synergy is the inactivation of Penicillin-Binding Protein 2' (PBP2a), the protein responsible for β-lactam resistance in MRSA.[11][12]

Table 2: Synergistic Effects of Corilagin with β-Lactam Antibiotics against MRSA

AntibioticFold Reduction in MICMRSA StrainsFractional Inhibitory Concentration (FIC) Index
Oxacillin100- to 2,000-fold[10]Multiple Strains[10]0.13[10]
Cefmetazole100- to 2,000-fold[10]Multiple Strains[10]N/A

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for replication and further investigation.

Cell Viability and Synergy Assessment (Anticancer)
  • Cell Culture: Cancer cell lines (e.g., SKOv3ip, Hey, HCT-8) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of corilagin, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 48 hours).

  • MTT Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured to determine the percentage of viable cells.

  • Combination Index (CI) Calculation: The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.

Antimicrobial Synergy Testing (Anti-MRSA)
  • Bacterial Strains and Culture: MRSA strains are grown in Mueller-Hinton broth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic is determined in the absence and presence of a sub-inhibitory concentration of corilagin using the broth microdilution method.

  • Checkerboard Assay: A checkerboard titration method is used to determine the Fractional Inhibitory Concentration (FIC) index. Serial dilutions of both corilagin and the antibiotic are tested in combination. The FIC index is calculated as follows: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is considered synergistic.

  • Time-Kill Assay: To confirm the bactericidal or bacteriostatic nature of the synergistic interaction, a time-kill assay is performed. Bacterial cultures are treated with the drugs alone and in combination, and viable cell counts are determined at various time points.[10]

Signaling Pathways and Mechanisms of Action

The synergistic effects of corilagin are rooted in its ability to modulate multiple cellular signaling pathways.

In cancer, corilagin has been shown to inhibit the TGF-β/AKT/ERK signaling pathways, which are crucial for cancer cell growth and proliferation.[1][4] In combination with chemotherapeutic agents, it can enhance apoptosis by upregulating pro-apoptotic proteins like Caspase 3 and Caspase 7.[2][3] Furthermore, its ability to inhibit glycolysis provides a distinct mechanism to sensitize cancer cells to chemotherapy.[1][2][3]

Synergy_Anticancer Corilagin Corilagin TGF_beta TGF-β/AKT/ERK Signaling Corilagin->TGF_beta Inhibits Snail_Glycolysis Snail-Glycolysis Pathway Corilagin->Snail_Glycolysis Inhibits GRP78 GRP78 Corilagin->GRP78 Downregulates Apoptosis Apoptosis Corilagin->Apoptosis Induces Chemo Chemotherapy (e.g., Cisplatin, 5-FU) Chemo->Apoptosis Induces Cell_Growth Cancer Cell Growth & Proliferation Chemo->Cell_Growth Inhibits TGF_beta->Cell_Growth Promotes Snail_Glycolysis->Cell_Growth Promotes Drug_Resistance Drug Resistance GRP78->Drug_Resistance Promotes Apoptosis->Cell_Growth Inhibits

Caption: Corilagin's synergistic anticancer mechanisms.

In the context of antibiotic resistance, corilagin's primary mode of action is the direct inhibition of PBP2a, effectively restoring the susceptibility of MRSA to β-lactam antibiotics.

Synergy_Antibiotic Corilagin Corilagin PBP2a PBP2a (Penicillin-Binding Protein 2a) Corilagin->PBP2a Inhibits Activity Beta_Lactam β-Lactam Antibiotic (e.g., Oxacillin) Cell_Wall Bacterial Cell Wall Synthesis Beta_Lactam->Cell_Wall Inhibits PBP2a->Cell_Wall Enables (Resistance) MRSA_Survival MRSA Survival Cell_Wall->MRSA_Survival Essential for

Caption: Corilagin's synergy with β-lactams against MRSA.

References

Safety Operating Guide

Proper Disposal of Corilagin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling corilagin, adherence to proper disposal procedures is critical for ensuring laboratory safety and environmental protection. Corilagin is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, necessitating its disposal as hazardous chemical waste.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.

This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of corilagin and its associated waste materials.

Hazard Profile and Key Safety Precautions

Before handling corilagin, it is essential to be aware of its hazard profile:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity, Oral (Category 4)[1][2]Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2]
Very toxic to aquatic life with long lasting effectsAcute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]Avoid release to the environment. Collect spillage.[1]
Causes skin irritationSkin corrosion/irritation (Category 2)[2]Wear protective gloves and clothing. Wash skin thoroughly after handling.[2]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)[2]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[2]
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)[2]Avoid breathing dust. Use only in a well-ventilated area.[2]

Always handle corilagin in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1][2][3]

Step-by-Step Disposal Procedure

The primary directive for corilagin disposal is to manage it as hazardous waste and send it to an approved waste disposal plant.[1] Do not dispose of corilagin in the regular trash or pour it down the drain.

1. Waste Segregation and Collection:

  • Pure Corilagin: Unused or expired pure corilagin powder should be kept in its original, tightly sealed container.

  • Contaminated Labware: All disposable labware (e.g., pipette tips, centrifuge tubes, gloves) that has come into contact with corilagin must be considered contaminated and segregated as hazardous waste.

  • Solutions: Aqueous or solvent-based solutions containing corilagin should be collected in a designated, compatible, and clearly labeled hazardous waste container.

  • Spill Cleanup Materials: Any materials used to clean up corilagin spills (e.g., absorbent pads, diatomite) are also considered hazardous waste and must be collected for proper disposal.[1][2]

2. Waste Container Labeling:

  • All waste containers must be clearly and accurately labeled as "Hazardous Waste" and specify the contents, including "Corilagin" and any other chemicals present.

  • Ensure the label includes the date of waste generation and the responsible researcher's name.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Keep containers tightly closed to prevent leaks or spills.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Procedures for Spills

In the event of a corilagin spill, follow these procedures:

  • Ensure Personal Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[1][2]

  • Wear Appropriate PPE: Before addressing the spill, don the necessary PPE, including a respirator if dealing with a large amount of powder.

  • Contain the Spill: Prevent further leakage or spillage. For liquid spills, use an inert, absorbent material like diatomite or universal binders to contain the substance.[1][2] For powder spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Clean the Area: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][2]

  • Dispose of Cleanup Materials: Collect all contaminated materials in a sealed container for disposal as hazardous waste.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of corilagin-related waste.

Corilagin_Disposal_Workflow cluster_waste Waste Generation cluster_assessment Waste Assessment cluster_disposal Disposal Path Waste Corilagin Waste (Pure compound, solutions, contaminated labware) IsHazardous Is the waste hazardous? Waste->IsHazardous HazardousWaste Segregate and collect in labeled hazardous waste container IsHazardous->HazardousWaste Yes NonHazardous General Waste (Not Applicable for Corilagin) IsHazardous->NonHazardous No EHS Contact Environmental Health & Safety (EHS) for disposal HazardousWaste->EHS

Caption: Workflow for the proper disposal of corilagin waste.

References

Essential Safety and Operational Guidance for Handling Corilagin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for researchers, scientists, and drug development professionals handling Corilagin. The following procedural guidance is designed to ensure safe laboratory practices and proper disposal of materials.

Personal Protective Equipment (PPE) for Corilagin

When handling Corilagin, it is imperative to use appropriate personal protective equipment to prevent exposure. Corilagin is harmful if swallowed, can cause skin and eye irritation, and may lead to respiratory irritation[1]. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes[2].
Hand Protection Protective GlovesNitrile or neoprene gloves are recommended. Avoid latex, leather, and fabric gloves as they do not offer adequate protection against chemical exposure[3].
Body Protection Impervious ClothingA lab coat or a liquid-tight spray overall should be worn to protect the skin[2][3].
Respiratory Protection Suitable RespiratorUse in a well-ventilated area is crucial. If ventilation is inadequate or when handling powders, a suitable respirator should be used to prevent inhalation of dust or aerosols[1][2].

Experimental Workflow for PPE Selection and Use

The following diagram outlines the standard procedure for selecting and using PPE when working with Corilagin to ensure maximum safety.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Plan to Handle Corilagin assess_risk Assess Risks: - Review SDS - Identify potential for splashes, aerosols, or dust generation start->assess_risk select_ppe Select Appropriate PPE based on Risk Assessment assess_risk->select_ppe inspect_ppe Inspect PPE for damage (e.g., cracks, holes) select_ppe->inspect_ppe don_ppe Don PPE in correct order: 1. Gown/Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves inspect_ppe->don_ppe handle_corilagin Handle Corilagin in a well-ventilated area (e.g., fume hood) don_ppe->handle_corilagin decontaminate Decontaminate surfaces and non-disposable equipment handle_corilagin->decontaminate doff_ppe Doff PPE in correct order: 1. Gloves 2. Gown/Coat 3. Goggles/Face Shield 4. Respirator decontaminate->doff_ppe dispose_waste Dispose of contaminated PPE and Corilagin waste doff_ppe->dispose_waste wash_hands Wash hands thoroughly with soap and water dispose_waste->wash_hands end End wash_hands->end

PPE Selection and Use Workflow for Handling Corilagin.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle Corilagin in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure[2]. Ensure that a safety shower and an eye wash station are readily accessible[2].

  • Safe Handling Practices: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols[2]. Do not eat, drink, or smoke in the laboratory area where Corilagin is being handled[2]. After handling, wash your hands and any exposed skin thoroughly[2].

  • Storage: Store Corilagin in a tightly sealed container in a cool, well-ventilated area. For long-term stability, it is recommended to store the powder at -20°C[2][4].

Spill Management:

In the event of a spill, evacuate personnel to a safe area. Use full personal protective equipment during cleanup[2]. Absorb liquid spills with an inert material such as diatomite or universal binders. For solid spills, avoid raising dust. Decontaminate the spill area and equipment by scrubbing with alcohol[1][2]. Collect all contaminated materials for proper disposal[2].

Disposal Plan:

All Corilagin waste and contaminated materials, including disposable PPE, must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: The container with Corilagin waste should be sent to an approved waste disposal plant[2]. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of Corilagin down the drain or in the regular trash.

References

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